App-chminaca
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-1-(cyclohexylmethyl)indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c25-23(29)20(15-17-9-3-1-4-10-17)26-24(30)22-19-13-7-8-14-21(19)28(27-22)16-18-11-5-2-6-12-18/h1,3-4,7-10,13-14,18,20H,2,5-6,11-12,15-16H2,(H2,25,29)(H,26,30)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHWDSGURMXMGE-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C3=CC=CC=C3C(=N2)C(=O)NC(CC4=CC=CC=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CN2C3=CC=CC=C3C(=N2)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201009998 | |
| Record name | APP-CHMINACA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201009998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185887-14-2 | |
| Record name | N-[(1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185887-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | APP-CHMINACA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185887142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | APP-CHMINACA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201009998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APP-CHMINACA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3877T06H05 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (APP-CHMINACA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, commonly known as APP-CHMINACA or PX-3, is a synthetic cannabinoid receptor agonist (SCRA) that has garnered significant attention within the scientific community.[1][2] As a potent agonist of both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2), its pharmacological profile has made it a subject of extensive research.[1][3] This technical guide provides a comprehensive overview of APP-CHMINACA, including its chemical identity, synthesis, analytical characterization, pharmacology, metabolism, and toxicology, to support ongoing research and development efforts.
Chemical Identity and Physicochemical Properties
The IUPAC name for APP-CHMINACA is N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide.[1][3] It belongs to the indazole-3-carboxamide class of synthetic cannabinoids, which are characterized by an indazole core linked via a carboxamide group to a side chain.[3]
Table 1: Physicochemical Properties of APP-CHMINACA
| Property | Value | Source |
| IUPAC Name | N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide | [1][3] |
| Common Names | APP-CHMINACA, PX-3 | [1][2] |
| Molecular Formula | C₂₄H₂₈N₄O₂ | [4] |
| Molecular Weight | 404.5 g/mol | [4] |
| Appearance | White crystalline solid | [5] |
| Melting Point | 88.5-92.5°C | [5] |
| Solubility | Soluble in ethanol (~3 mg/ml), DMSO (~10 mg/ml), DMF (~5 mg/ml), and deuterated chloroform. Sparingly soluble in aqueous buffers. | [5] |
Synthesis and Analytical Characterization
Synthesis
The synthesis of APP-CHMINACA was first described in a 2009 patent by Pfizer.[1][3] The general synthetic route involves the preparation of the core intermediate, 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid, followed by an amide coupling reaction with (S)-2-amino-3-phenylpropanamide.
Experimental Protocol: Synthesis of 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid
A general method for the alkylation of the indazole core, a critical step in the synthesis of APP-CHMINACA and related compounds, has been described. This often involves the reaction of indazole-3-carboxylic acid with a suitable alkylating agent, such as cyclohexylmethyl bromide, in the presence of a base.
Experimental Protocol: Amide Coupling
The final step in the synthesis of APP-CHMINACA involves the coupling of 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid with (S)-2-amino-3-phenylpropanamide. This is typically achieved using standard peptide coupling reagents, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent such as dimethylformamide (DMF).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tail-less precursors in synthetic cannabinoid production: investigating a clandestine laboratory, seized samples, and CB1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular intricacies: A Technical Guide to the Mechanism of Action of AB-CHMINACA on Cannabinoid Receptors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
AB-CHMINACA, a potent synthetic cannabinoid receptor agonist, has emerged as a compound of significant interest within the scientific community due to its profound physiological effects and complex pharmacology. This technical guide provides an in-depth exploration of the mechanism of action of AB-CHMINACA at cannabinoid receptors CB1 and CB2. We will dissect its binding affinity and functional potency, elucidate the downstream signaling cascades it triggers, and provide detailed, field-proven experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, fostering a deeper understanding of this synthetic cannabinoid and enabling further investigation into its therapeutic and toxicological implications.
Introduction: The Rise of Synthetic Cannabinoids and the Significance of AB-CHMINACA
Synthetic cannabinoid receptor agonists (SCRAs) represent a vast and structurally diverse class of compounds that functionally mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1][2] Originally developed as research tools to probe the endocannabinoid system, many of these compounds have been diverted for illicit use, posing significant public health challenges due to their high potency and often severe adverse effects.[1]
AB-CHMINACA, N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, is an indazole-based synthetic cannabinoid that has been identified in numerous forensic cases.[3] Its structure, characterized by a valine amino acid amide residue, distinguishes it from earlier generations of synthetic cannabinoids.[4] The profound psychoactive and physiological effects of AB-CHMINACA are primarily mediated through its interaction with the two main cannabinoid receptors: CB1 and CB2. Understanding the precise molecular mechanisms of this interaction is paramount for predicting its physiological consequences, developing potential therapeutic applications, and devising effective countermeasures for intoxication.
This guide will provide a granular examination of AB-CHMINACA's pharmacology, focusing on its receptor binding kinetics, functional agonism, and the subsequent intracellular signaling events.
Cannabinoid Receptor Interaction: A High-Affinity, High-Efficacy Agonist
The physiological effects of AB-CHMINACA are initiated by its binding to and activation of the cannabinoid receptors CB1 and CB2, which are members of the G protein-coupled receptor (GPCR) superfamily.[5] The CB1 receptor is predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the peripheral nervous system and on immune cells, playing a role in inflammation and immune modulation.[5][6]
Binding Affinity: Quantifying the Strength of Interaction
The affinity of a ligand for its receptor, quantified by the inhibition constant (Kᵢ), is a critical determinant of its potency. AB-CHMINACA exhibits high affinity for both CB1 and CB2 receptors, with reported Kᵢ values in the nanomolar range. This indicates that it binds to these receptors with high strength.
| Compound | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) | Reference |
| AB-CHMINACA | 0.78 | 0.45 | |
| Δ⁹-THC (for comparison) | ~40 | ~3-10 |
This table summarizes the binding affinities of AB-CHMINACA and Δ⁹-THC for CB1 and CB2 receptors. The lower Kᵢ value for AB-CHMINACA signifies a higher binding affinity compared to THC.
Functional Potency and Efficacy: A Potent Full Agonist
Beyond simply binding to the receptor, the ability of a ligand to elicit a biological response is defined by its potency (EC₅₀) and efficacy (Eₘₐₓ). Potency refers to the concentration of a ligand required to produce 50% of its maximal effect, while efficacy describes the maximum response a ligand can produce.
AB-CHMINACA is characterized as a potent and full agonist at the CB1 receptor, meaning it produces a maximal physiological response, often greater than that of the endogenous cannabinoids or THC. This high efficacy is a key factor contributing to its profound and often unpredictable effects.
| Compound | CB1 EC₅₀ (nM) | CB1 Eₘₐₓ (% of CP55,940) | CB2 EC₅₀ (nM) | Reference |
| AB-CHMINACA | 0.34 | ~100% (Full Agonist) | Not widely reported | |
| Δ⁹-THC (for comparison) | ~100 | Partial Agonist | Partial Agonist |
This table highlights the functional potency and efficacy of AB-CHMINACA at the CB1 receptor. Its low EC₅₀ value indicates high potency, and its classification as a full agonist underscores its high efficacy.
Downstream Signaling Cascades: The Intracellular Consequences of Receptor Activation
Upon activation by AB-CHMINACA, CB1 and CB2 receptors initiate a cascade of intracellular signaling events. As they are primarily coupled to the Gᵢ/ₒ family of G proteins, their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This is a canonical pathway for cannabinoid receptor signaling.
However, the signaling repertoire of cannabinoid receptors is more complex and also involves G protein-independent pathways, such as the recruitment of β-arrestins and the activation of mitogen-activated protein kinase (MAPK) cascades.
G Protein-Dependent Signaling: The Canonical Pathway
The primary mechanism of action involves the activation of the heterotrimeric G protein complex.
Caption: G Protein-Dependent Signaling Pathway of AB-CHMINACA.
β-Arrestin Recruitment: A G Protein-Independent Pathway
In addition to G protein coupling, agonist-bound cannabinoid receptors can recruit β-arrestins. This process is crucial for receptor desensitization, internalization, and the initiation of distinct signaling pathways that are independent of G proteins. The recruitment of β-arrestin can lead to the activation of MAPK pathways and contribute to the overall pharmacological profile of the ligand.
Caption: β-Arrestin Recruitment and Downstream Signaling.
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation
The MAPK signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are key downstream effectors of cannabinoid receptor activation.[2] These pathways regulate a multitude of cellular processes, including gene expression, cell proliferation, and apoptosis. The activation of the ERK pathway, in particular, has been linked to some of the long-term effects of cannabinoids. While direct studies on AB-CHMINACA's specific effects on each MAPK are limited, its potent agonism at CB1 receptors strongly suggests a significant modulation of these pathways.
Experimental Protocols for Characterizing AB-CHMINACA-Receptor Interactions
The following protocols provide a framework for the in vitro characterization of AB-CHMINACA's interaction with cannabinoid receptors. These methods are designed to be self-validating through the inclusion of appropriate controls and standards.
Radioligand Binding Assay: Determining Binding Affinity (Kᵢ)
This assay directly measures the affinity of AB-CHMINACA for CB1 and CB2 receptors by assessing its ability to compete with a radiolabeled ligand.
Causality and Self-Validation: The principle of competitive binding ensures that a decrease in the binding of the radioligand is directly caused by the presence of the unlabeled competitor (AB-CHMINACA). The inclusion of a known high-affinity ligand as a positive control and a non-binding compound as a negative control validates the assay's specificity and performance. The use of a saturating concentration of a known antagonist to determine non-specific binding provides a robust baseline for accurate Kᵢ calculation.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells expressing the human CB1 or CB2 receptor to near confluency.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
A range of concentrations of AB-CHMINACA (e.g., 0.1 nM to 10 µM).
-
For total binding wells, add vehicle instead of AB-CHMINACA.
-
For non-specific binding wells, add a saturating concentration of a high-affinity unlabeled ligand (e.g., 10 µM WIN 55,212-2).
-
A fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940 at a concentration near its K₋).
-
The prepared cell membranes (typically 10-50 µg of protein per well).
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 0.05% BSA) to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of AB-CHMINACA to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of AB-CHMINACA that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
Caption: Workflow for Radioligand Binding Assay.
[³⁵S]GTPγS Binding Assay: Assessing G Protein Activation (EC₅₀ and Eₘₐₓ)
This functional assay measures the ability of AB-CHMINACA to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins, which is an early event in GPCR activation.
Causality and Self-Validation: The increase in [³⁵S]GTPγS binding is a direct consequence of receptor activation by the agonist, leading to the exchange of GDP for GTP on the Gα subunit. The inclusion of a known full agonist (e.g., CP55,940) allows for the determination of the maximal possible response (Eₘₐₓ) and serves as a positive control. Basal binding (in the absence of agonist) and non-specific binding (in the presence of excess unlabeled GTPγS) are critical for establishing the assay window and ensuring the specificity of the measured signal.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Prepare cell membranes expressing CB1 or CB2 receptors as described in the radioligand binding assay protocol.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4).
-
GDP (typically 10-30 µM) to ensure a pool of inactive G proteins.
-
A range of concentrations of AB-CHMINACA.
-
For basal binding wells, add vehicle.
-
For non-specific binding wells, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
The prepared cell membranes.
-
Initiate the reaction by adding [³⁵S]GTPγS (typically 0.05-0.1 nM).
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination and Filtration:
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer.
-
-
Quantification and Analysis:
-
Dry the filters and measure radioactivity using a scintillation counter.
-
Calculate the specific [³⁵S]GTPγS binding.
-
Plot the specific binding against the log concentration of AB-CHMINACA to generate a dose-response curve.
-
Determine the EC₅₀ and Eₘₐₓ values from the curve. Efficacy is often expressed as a percentage of the response induced by a standard full agonist.
-
cAMP Accumulation Assay: Measuring Downstream Signaling
This assay quantifies the inhibition of adenylyl cyclase activity, a key downstream effect of Gᵢ/ₒ-coupled receptor activation.
Causality and Self-Validation: The decrease in cAMP levels is a direct result of the inhibition of adenylyl cyclase by the activated Gαᵢ subunit. The use of forskolin, a direct activator of adenylyl cyclase, is crucial to stimulate a measurable level of cAMP that can then be inhibited by the agonist. A known inhibitor of adenylyl cyclase or a known CB1 agonist serves as a positive control, while a vehicle control establishes the baseline forskolin-stimulated cAMP level.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture cells expressing the CB1 or CB2 receptor and plate them in a 96-well plate. Allow cells to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add a range of concentrations of AB-CHMINACA to the wells.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 5-10 µM) to induce cAMP production.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Quantification:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Quantify the intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of AB-CHMINACA.
-
Determine the IC₅₀ value for the inhibition of cAMP production.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated cannabinoid receptor, providing insight into G protein-independent signaling and receptor regulation.
Causality and Self-Validation: The signal generated in this assay is a direct measure of the proximity of β-arrestin to the receptor. The use of a known β-arrestin-recruiting agonist as a positive control and a negative control (e.g., untransfected cells or a non-recruiting ligand) validates the specificity of the assay.
Step-by-Step Methodology:
-
Cell Line and Assay Principle:
-
Utilize a commercially available cell line that co-expresses the cannabinoid receptor of interest fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment.
-
Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments into close proximity, leading to enzyme complementation and the generation of a detectable signal (e.g., chemiluminescence).
-
-
Assay Procedure:
-
Plate the engineered cells in a 384-well plate.
-
Add a range of concentrations of AB-CHMINACA.
-
Incubate for a specified time (e.g., 90 minutes) at 37°C.
-
-
Signal Detection:
-
Add the detection reagents according to the manufacturer's protocol.
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescent signal against the log concentration of AB-CHMINACA to generate a dose-response curve.
-
Determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
-
Conclusion and Future Directions
AB-CHMINACA is a potent, high-efficacy full agonist at cannabinoid receptors, particularly CB1. Its mechanism of action involves robust activation of Gᵢ/ₒ-mediated signaling, leading to the inhibition of adenylyl cyclase, as well as the engagement of G protein-independent pathways through β-arrestin recruitment. The activation of downstream MAPK signaling cascades likely contributes to its complex and long-lasting physiological effects.
The experimental protocols detailed in this guide provide a robust framework for the comprehensive pharmacological characterization of AB-CHMINACA and other novel synthetic cannabinoids. A thorough understanding of the molecular mechanisms of these compounds is essential for:
-
Drug Development: Identifying potential therapeutic applications by targeting specific signaling pathways.
-
Toxicology: Understanding the molecular basis of adverse effects to develop better treatment strategies for intoxication.
-
Forensic Science: Developing more accurate and informative methods for the detection and characterization of novel psychoactive substances.
Future research should focus on elucidating the specific contributions of G protein-dependent and -independent signaling pathways to the in vivo effects of AB-CHMINACA. Investigating potential biased agonism, where a ligand preferentially activates one signaling pathway over another, could open new avenues for the development of safer and more effective cannabinoid-based therapeutics.
References
- Castaneto, M. S., Gorelick, D. A., Desrosiers, N. A., Hartman, R. L., Pirard, S., & Huestis, M. A. (2014). Synthetic cannabinoids: epidemiology, pharmacodynamics, and clinical implications. Drug and alcohol dependence, 144, 12–41.
- Sim, J. H., Choi, H., Kim, E., Lee, J., & Kim, E. (2017). Determination of AB-CHMINACA and its metabolites in human hair and their deposition in hair of abusers. Journal of pharmaceutical and biomedical analysis, 140, 239–246.
- Wiley, J. L., Marusich, J. A., Lefever, T. W., Antonazzo, K. R., Wallgren, M. T., Cortes, R. A., ... & Thomas, B. F. (2015). AB-CHMINACA, AB-PINACA, and FUBIMINA: affinity and potency of novel synthetic cannabinoids in producing Δ⁹-tetrahydrocannabinol-like effects in mice. The Journal of pharmacology and experimental therapeutics, 354(3), 328–339.
- Laprairie, R. B., Bagher, A. M., Rourke, J. L., Zrein, A., Cairns, E. A., Kelly, M. E., ... & Denovan-Wright, E. M. (2015). A subtle structural modification of a synthetic cannabinoid receptor agonist drastically increases its efficacy at the CB1 receptor. ACS chemical neuroscience, 6(11), 1898–1907.
- van der Poel, S. V., van der Loo, B., IJzerman, A. P., & Heitman, L. H. (2016). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. In Endocannabinoid Signaling: Methods and Protocols (pp. 103-111). Humana Press, New York, NY.
- Faubert, B., & Soliman, M. (2001). Cannabinoids inhibit the activation of ERK MAPK in PMA/Io-stimulated mouse splenocytes. Toxicology and applied pharmacology, 177(1), 1–9.
- Catani, V. M., & Gasperi, V. (2016). Assay of CB1 Receptor Binding. In Endocannabinoid Signaling: Methods and Protocols (pp. 45-56). Humana Press, New York, NY.
- Abdel-Bakky, M. S., Al-Malki, A. L., & El-Shamarka, M. E. (2020). Development and preliminary validation of a plate-based CB1/CB2 receptor functional assay. Journal of pharmacological and toxicological methods, 104, 106883.
- Wiley, J. L., Marusich, J. A., Lefever, T. W., Grabenauer, M., Moore, K. N., & Thomas, B. F. (2015). AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice. The Journal of pharmacology and experimental therapeutics, 354(3), 328–339.
- Al-Massri, K. F., Ahmed, L. A., El-Abhar, H. S., & Nounou, M. I. (2022). In vivo assessment of the nephrotoxic effects of the synthetic cannabinoid AB-FUBINACA. Inflammopharmacology, 30(4), 1357–1369.
- Redondo-Castro, E., Pérez-Benito, L., Rempel, V., Aparisi-Sanz, M., Racionero, L., G-Díaz, E., ... & Rodríguez-Puertas, R. (2023). Computational and Experimental Drug Repurposing of FDA-Approved Compounds Targeting the Cannabinoid Receptor CB1. International Journal of Molecular Sciences, 24(23), 17042.
- Davis, J. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. University of Mississippi.
- Shao, Z., & Yan, W. (2021). Identification of a Cannabinoid Receptor 2 Allosteric Site Using Computational Modeling and Pharmacological Analysis. ACS omega, 6(46), 30894–30904.
- van der Poel, S. V., van der Loo, B., IJzerman, A. P., & Heitman, L. H. (2023). Cellular assay to study β-arrestin recruitment by the cannabinoid receptors 1 and 2. In Endocannabinoid Signaling: Methods and Protocols (pp. 209-221). Humana, New York, NY.
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
- van der Poel, S. V., van der Loo, B., IJzerman, A. P., & Heitman, L. H. (2023). Cellular assay to study β-arrestin recruitment by the cannabinoid receptors 1 and 2. In Endocannabinoid Signaling: Methods and Protocols (pp. 209-221). Humana, New York, NY.
- Banister, S. D., Olson, A., Winchester, M., Stuart, J., Kevin, R. C., & Kassiou, M. (2022). Defining Steric Requirements at CB1 and CB2 Cannabinoid Receptors Using Synthetic Cannabinoid Receptor Agonists 5F-AB-PINACA, 5F-ADB-PINACA, PX-1, PX-2, NNL-1, and Their Analogues. ACS chemical neuroscience, 13(9), 1365–1377.
- Gao, M., & Zhao, L. R. (2018). A Small Molecule Targeting Human MEK1/2 Enhances ERK and p38 Phosphorylation under Oxidative Stress or with Phenothiazines. Molecules (Basel, Switzerland), 23(11), 2959.
- Wang, T., Li, Z., Cvijic, M. E., & Sittampalam, G. S. (2017). Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.
- Lee, J., Lee, J., Kim, J., & Lee, S. (2022). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Biosensors, 12(5), 289.
- Derksen, D. J., & Ben-Shabat, S. (2012). Regulation of Extracellular Signal-Regulated Kinase by Cannabinoids in Hippocampus. The Journal of neuroscience : the official journal of the Society for Neuroscience, 32(41), 14354–14365.
- Daniele, S., Abbracchio, M. P., & Lecca, D. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British journal of pharmacology, 172(15), 3827–3841.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
- Navas-López, V. M., Carvajal-Soto, F., Borroto-Escuela, D. O., Romero-Pérez, D., Reyes-Resina, I., Navarro, G., & Franco, R. (2021). Binding affinity (Ki) and selectivity values of the THC-based CB 2...
- Redondo-Castro, E., Pérez-Benito, L., Rempel, V., Aparisi-Sanz, M., Racionero, L., G-Díaz, E., ... & Rodríguez-Puertas, R. (2024). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay. Frontiers in Pharmacology, 15, 1369649.
- Sun, Y., & Liu, W. Z. (2017). ERK/MAPK signalling pathway and tumorigenesis. Oncology letters, 13(6), 4007–4012.
- Mardal, M., Misailidi, N., Lindhardt, K., Dalsgaard, P. W., & Linnet, K. (2022). Systematic evaluation of a panel of 30 synthetic cannabinoid receptor agonists structurally related to MMB‐4en‐PICA, MDMB‐4en‐PINACA, ADB‐4en‐PINACA and MMB‐4CN‐BUTINACA using a combination of binding and different CB1 receptor activation assays PART I: Synthesis, analytical characterization, and binding affinity for human CB1 receptors. Drug Testing and Analysis, 14(10), 1749–1762.
- Navarro, G., Varani, K., Lillo, A., Vincenzi, F., Rivas-Santisteban, R., Raïch, I., ... & Franco, R. (2018). Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes. Frontiers in pharmacology, 9, 632.
- Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding assays and their analysis. British journal of pharmacology, 161(6), 1260–1272.
Sources
- 1. Activation of multiple MAPK pathways (ERKs, JNKs, p38-MAPK) by diverse stimuli in the amphibian heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MAPK signaling pathway | Abcam [abcam.com]
- 3. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 5. Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cannabinoid Receptor Binding Affinity and Functional Profile of APP-CHMINACA
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of APP-CHMINACA, a potent synthetic cannabinoid of the indazole-3-carboxamide class. It is designed to equip researchers and drug development professionals with a detailed understanding of its interaction with the human cannabinoid receptors CB1 and CB2, from fundamental binding kinetics to downstream functional consequences. This document eschews a rigid template in favor of a logical, narrative flow that prioritizes scientific integrity, experimental causality, and actionable insights.
Introduction: The Emergence of APP-CHMINACA within the Synthetic Cannabinoid Landscape
APP-CHMINACA, chemically designated as N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, is a synthetic cannabinoid receptor agonist (SCRA) that has garnered significant interest within the scientific and forensic communities.[1][2] As a derivative of AB-CHMINACA, it belongs to a generation of SCRAs characterized by high potency at the cannabinoid receptors.[3] The indazole-3-carboxamide core is a common structural motif in many potent synthetic cannabinoids, and understanding the pharmacological profile of compounds like APP-CHMINACA is crucial for both therapeutic development and for addressing the public health challenges posed by their illicit use.[4][5]
This guide will systematically dissect the binding and functional characteristics of APP-CHMINACA, providing both the quantitative data and the detailed methodologies required to independently verify and build upon these findings.
Receptor Binding Affinity: Quantifying the Interaction with CB1 and CB2
The initial and most fundamental step in characterizing any cannabinoid ligand is to determine its binding affinity for the CB1 and CB2 receptors. This is typically achieved through competitive radioligand binding assays, a robust and sensitive method considered the gold standard for measuring the affinity of a ligand for its receptor target.
APP-CHMINACA has been demonstrated to be a potent agonist at both the CB1 and CB2 receptors, with Ki values in the nanomolar range.[1] This high affinity underscores its significant potential for potent physiological effects.
Data Presentation: CB1 and CB2 Receptor Binding Affinity of APP-CHMINACA
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| APP-CHMINACA | CB1 | 9.81 nM | [1] |
| APP-CHMINACA | CB2 | 4.39 nM | [1] |
Expert Interpretation: The comparable nanomolar affinities for both CB1 and CB2 receptors suggest that APP-CHMINACA is a non-selective cannabinoid agonist. The slightly higher affinity for the CB2 receptor may have implications for its immunomodulatory effects, a key area of cannabinoid research. The (S)-enantiomer of APP-CHMINACA has been shown to be significantly more active at the CB1 receptor than the (R)-enantiomer, highlighting the stereoselectivity of this interaction.[1]
Experimental Protocol: Competitive Radioligand Binding Assay
To ensure scientific rigor, a detailed, self-validating protocol for determining the binding affinity of a test compound like APP-CHMINACA is essential. The following is a representative methodology based on established practices.
Objective: To determine the inhibitory constant (Ki) of APP-CHMINACA for the human CB1 and CB2 receptors by measuring its ability to displace a high-affinity radioligand.
Materials:
-
Test Compound: APP-CHMINACA
-
Radioligand: [³H]CP55,940 (a high-affinity, non-selective cannabinoid agonist)
-
Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mg/mL BSA, pH 7.4
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).
-
Instrumentation: Scintillation counter, 96-well filter plates (e.g., GF/C), vacuum manifold.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of APP-CHMINACA in the assay buffer to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM).
-
Dilute the [³H]CP55,940 in assay buffer to a final concentration approximately equal to its Kd for the respective receptor (typically 0.5-2 nM).
-
Thaw the receptor-containing cell membranes on ice and dilute to the appropriate concentration in assay buffer (typically 5-20 µg of protein per well).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, diluted membranes, and [³H]CP55,940.
-
Non-specific Binding Wells: Add assay buffer, diluted membranes, [³H]CP55,940, and the non-specific binding control.
-
Test Compound Wells: Add assay buffer, diluted membranes, [³H]CP55,940, and the corresponding dilution of APP-CHMINACA.
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Allow the filters to dry completely.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the APP-CHMINACA concentration.
-
Determine the IC50 value (the concentration of APP-CHMINACA that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow Diagram: Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity.
Functional Activity: G-Protein Activation and β-Arrestin Recruitment
Beyond binding affinity, understanding the functional consequences of receptor activation is paramount. As a G-protein coupled receptor (GPCR) agonist, APP-CHMINACA's effects are primarily mediated through two major signaling pathways: G-protein activation and β-arrestin recruitment.
G-Protein Activation
Upon agonist binding, cannabinoid receptors, which are predominantly coupled to Gi/o proteins, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A common method to assess this initial step in G-protein activation is the [³⁵S]GTPγS binding assay. This assay measures the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit following receptor activation.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of APP-CHMINACA to stimulate G-protein activation at the human CB1 and CB2 receptors.
Materials:
-
Test Compound: APP-CHMINACA
-
Radioligand: [³⁵S]GTPγS
-
Receptor Source: Cell membranes from HEK293 or CHO cells expressing human CB1 or CB2 receptors.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
GDP: Guanosine 5'-diphosphate
-
Instrumentation: Scintillation counter, 96-well filter plates, vacuum manifold.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, combine the cell membranes, assay buffer containing GDP (to ensure the G-protein is in its inactive state), and serial dilutions of APP-CHMINACA.
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through filter plates, followed by washing with ice-cold buffer.
-
Scintillation Counting: Determine the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the APP-CHMINACA concentration. Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values from the resulting sigmoidal curve.
β-Arrestin Recruitment
Agonist-induced receptor phosphorylation leads to the recruitment of β-arrestin proteins, which play a crucial role in receptor desensitization, internalization, and G-protein-independent signaling. Assays to measure β-arrestin recruitment, such as those based on enzyme-fragment complementation (e.g., PathHunter® assay), are vital for understanding the full pharmacological profile of a ligand.
A study on the closely related compound APP-BINACA in a β-arrestin 2 recruitment assay at the CB1 receptor reported an Emax of 75.7% relative to the reference agonist JWH-018.[6] This suggests that APP-CHMINACA is also likely to be an efficacious recruiter of β-arrestin.
Experimental Protocol: β-Arrestin Recruitment Assay (Enzyme Complementation-Based)
Objective: To quantify the potency (EC50) and efficacy (Emax) of APP-CHMINACA to induce β-arrestin recruitment to the human CB1 and CB2 receptors.
Materials:
-
Test Compound: APP-CHMINACA
-
Cell Line: A stable cell line (e.g., CHO-K1) co-expressing the human CB1 or CB2 receptor fused to a small enzyme fragment and β-arrestin 2 fused to the larger, complementing enzyme fragment (e.g., β-galactosidase).
-
Cell Culture Medium: Appropriate growth medium for the cell line.
-
Detection Reagents: Substrate for the complemented enzyme that produces a chemiluminescent or fluorescent signal.
-
Instrumentation: Luminometer or fluorometer compatible with 96- or 384-well plates.
Step-by-Step Methodology:
-
Cell Culture and Seeding: Culture the engineered cells to the appropriate confluency and seed them into 96- or 384-well assay plates.
-
Compound Addition: Prepare serial dilutions of APP-CHMINACA in assay buffer and add them to the wells containing the cells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the detection reagents to the wells according to the manufacturer's instructions.
-
Measurement: Measure the chemiluminescent or fluorescent signal using a plate reader.
-
Data Analysis: Plot the signal intensity against the logarithm of the APP-CHMINACA concentration. Determine the EC50 and Emax values from the resulting dose-response curve.
Signaling Pathway Diagrams
Caption: G-Protein dependent signaling pathway of APP-CHMINACA.
Caption: β-Arrestin dependent signaling and regulation pathway.
In Vitro Metabolism: A Glimpse into Biotransformation
The metabolic fate of a compound is a critical determinant of its duration of action and potential for toxicity. In vitro studies using human liver microsomes (HLMs) provide a valuable first look at the phase I metabolic pathways. For APP-CHMINACA, incubation with HLMs has revealed that the primary biotransformations involve hydrolysis of the distal amide group and hydroxylation of the cyclohexylmethyl (CHM) moiety.[7][8] The identification of these metabolites is crucial for developing analytical methods to detect APP-CHMINACA consumption in forensic and clinical settings.
Conclusion and Future Directions
APP-CHMINACA is a potent, non-selective synthetic cannabinoid agonist with high affinity for both CB1 and CB2 receptors. Its pharmacology is characterized by robust activation of G-protein dependent and β-arrestin-mediated signaling pathways. The detailed protocols provided in this guide offer a framework for the consistent and reliable in vitro characterization of APP-CHMINACA and other novel synthetic cannabinoids.
Future research should focus on obtaining precise EC50 and Emax values for APP-CHMINACA in G-protein activation assays to complete its functional profile. Furthermore, exploring the concept of biased agonism for this compound – whether it preferentially activates one signaling pathway over another – could provide deeper insights into its specific physiological and toxicological effects. A thorough understanding of its in vivo metabolism and the pharmacological activity of its metabolites is also a critical area for further investigation.
References
- Camuto, C., De-Giorgio, A., Corli, I., Bilel, S., Mazzarino, M., Marti, M., & Botrè, F. (2024). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA by in vitro and in vivo models. Forensic Toxicology.
- Cannaert, A., et al. (2020). Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids... ACS Chemical Neuroscience, 11(23), 4434-4446.
-
Cayman Chemical. (n.d.). AB-CHMINACA. Retrieved from [Link]
-
Cayman Chemical. (n.d.). APP-CHMINACA. Retrieved from [Link]
- Presley, B.C., Logan, B.K., & Jansen-Varnum, S.A. (2020). In vitro metabolic profile elucidation of synthetic cannabinoid APP-CHMINACA (PX-3). Journal of Analytical Toxicology, 44(3), 255-263.
-
PubChem. (n.d.). N-((1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide. Retrieved from [Link]
- Ríos, C., et al. (2022).
- Shevyrin, V., et al. (2015). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group. Analytical and Bioanalytical Chemistry, 407(21), 6301-6315.
Sources
- 1. Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-((1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide | C24H28N4O2 | CID 44206137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in Vitro Cannabinoid Receptor 1 Activity of Recently Detected Synthetic Cannabinoids 4F-MDMB-BICA, 5F-MPP-PICA, MMB-4en-PICA, CUMYL-CBMICA, ADB-BINACA, APP-BINACA, 4F-MDMB-BINACA, MDMB-4en-PINACA, A-CHMINACA, 5F-AB-P7AICA, 5F-MDMB-P7AICA, and 5F-AP7AICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medkoo.com [medkoo.com]
A Technical Guide to the Pharmacological Profile of APP-CHMINACA (PX-3)
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary & Introduction
APP-CHMINACA (also known as PX-3) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide structural class.[1] First developed by Pfizer in 2009 as a potential therapeutic agent, it has since emerged as a compound of interest in forensic and clinical settings due to its presence in the new psychoactive substances (NPS) market.[1] Structurally, APP-CHMINACA is characterized by an indazole core linked via a carboxamide group to an aminophenylpropanone (APP) moiety, with a cyclohexylmethyl (CHM) tail at the 1-position of the indazole ring.[1]
This guide provides a comprehensive technical overview of the pharmacological profile of APP-CHMINACA. By synthesizing data from in vitro and in vivo studies, we will detail its mechanism of action, receptor binding kinetics, metabolic fate, and functional effects. The primary objective is to equip researchers and drug development professionals with the core scientific data and methodologies necessary to understand, detect, and further investigate this potent cannabinoid agonist.
Chemical & Physical Properties
A foundational understanding of a compound's physical characteristics is essential for its handling, formulation, and analytical detection.
-
Formal Name: N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]-1-(cyclohexylmethyl)-1H-Indazole-3-carboxamide[2]
-
Synonyms: PX-3[2]
-
Molecular Formula: C₂₄H₂₈N₄O₂[2]
-
Formula Weight: 404.5 g/mol [2]
-
Appearance: Neat solid[2]
The indazole-3-carboxamide structure imparts a degree of chemical stability, but like many SCRAs, it is susceptible to metabolic transformation, primarily targeting the labile amide linkage and the cyclohexyl tail. Its stereochemistry, specifically the (S)-enantiomer at the aminophenylpropanone chiral center, is a critical determinant of its potent biological activity.[1]
Pharmacodynamics: A High-Affinity Cannabinoid Receptor Agonist
The pharmacological effects of APP-CHMINACA are mediated primarily through its interaction with the two main cannabinoid receptors, CB1 and CB2, which are Class A G-protein coupled receptors (GPCRs).[3]
Receptor Binding Affinity & Stereoselectivity
APP-CHMINACA is a potent agonist at both CB1 and CB2 receptors, with a slightly higher affinity for the CB2 receptor.[1] The binding affinity, expressed as the inhibition constant (Ki), quantifies the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
Causality in Experimental Design: Radioligand binding assays are the gold standard for determining receptor affinity. These assays utilize a radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]CP-55,940). The ability of an unlabeled compound, such as APP-CHMINACA, to displace the radioligand is measured. This displacement curve allows for the calculation of the Ki value, providing a quantitative measure of the compound's affinity for the receptor.
Table 1: Cannabinoid Receptor Binding Affinity of APP-CHMINACA
| Receptor | Binding Affinity (Ki) |
|---|---|
| CB1 | 9.81 nM |
| CB2 | 4.39 nM |
Data sourced from Presley et al. (2020) as cited in Renzetti et al. (2024)[1]
A crucial aspect of APP-CHMINACA's pharmacology is its stereoselectivity. The (S)-enantiomer is markedly more potent at the CB1 receptor than its (R)-counterpart, with a reported S/R EC₅₀ ratio of 0.0074.[1] This highlights that the specific spatial arrangement of the aminophenylpropanone moiety is critical for optimal receptor interaction and activation.
Downstream Signaling Pathways
Upon binding, APP-CHMINACA activates CB1 and CB2 receptors, which are canonically coupled to inhibitory G-proteins (Gαi/o).[4][5] This activation triggers a cascade of intracellular signaling events:
-
Inhibition of Adenylyl Cyclase: The primary effect is the Gαi-mediated inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5]
-
Modulation of Ion Channels: Receptor activation leads to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[4] This results in neuronal hyperpolarization and reduced neurotransmitter release, underpinning the psychoactive effects of CB1 agonists.
-
Activation of MAPK Pathway: APP-CHMINACA also stimulates the mitogen-activated protein kinase (MAPK) cascade, including p42/p44 MAPK (ERK1/2), which can influence gene expression and cellular functions like survival and differentiation.[4]
Pharmacokinetics & Metabolism
The duration of action, toxicity, and appropriate biomarkers for APP-CHMINACA are dictated by its metabolic fate. Comprehensive studies combining in vitro and in vivo models have elucidated its primary biotransformation pathways.[1][6]
In Vitro & In Vivo Metabolic Profiling
Studies utilizing human liver microsomes (HLM) and mouse models have identified two principal metabolic routes.[6] The consistency between in vitro and in vivo findings provides a high degree of confidence in the identified pathways.
-
Primary Pathway (Route 1): The most significant biotransformation involves the hydrolysis of the terminal amide group on the APP moiety, followed by subsequent hydroxylation on the cyclohexylmethyl (CHM) ring.[6][7]
-
Secondary Pathway (Route 2): A less prominent route involves multiple hydroxylations on the parent compound, followed by reduction reactions to form minor metabolites.[6]
In blood, the most abundant compounds detected are unchanged APP-CHMINACA and the initial amide hydrolysis metabolite (M1).[1][6] In urine, which is the preferred matrix for detecting longer-term use, metabolites formed by the hydroxylation of the M1 product are the most prevalent and persistent markers.[6][8]
Identification of Key Biomarkers
The goal of metabolic profiling in a forensic or clinical context is to identify unique and stable metabolites that can serve as definitive biomarkers of consumption.[1] Based on both in vitro and in vivo data, the following are the most suitable markers for detecting APP-CHMINACA intake:
-
Blood Samples: The amide hydrolysis metabolite (M1) is recommended as the most suitable short-term marker.[1]
-
Urine Samples: Hydroxylated products of the M1 metabolite are the most abundant and long-term biomarkers.[6]
Protocol: In Vitro Metabolism using Human Liver Microsomes
This protocol outlines a self-validating system for identifying Phase I metabolites. The inclusion of positive and negative controls ensures the integrity of the results.
A. Materials & Reagents
-
APP-CHMINACA (≥98% purity)[2]
-
Pooled Human Liver Microsomes (pHLM)
-
NADPH Regenerating System (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ice-cold, LC-MS grade)
-
Control compound with known metabolism (e.g., testosterone)
B. Procedure
-
Preparation: Pre-warm a shaking water bath to 37°C. Prepare a stock solution of APP-CHMINACA in a suitable organic solvent (e.g., methanol) and dilute to the final working concentration in phosphate buffer.
-
Reaction Mixture: In a microcentrifuge tube, combine 0.1 M phosphate buffer, pHLM (final concentration ~0.5-1.0 mg/mL), and the APP-CHMINACA working solution.
-
Controls:
-
Negative Control 1 (No Enzyme): Replace pHLM with buffer to check for non-enzymatic degradation.
-
Negative Control 2 (No Cofactor): Replace the NADPH regenerating system with buffer to confirm cofactor-dependent metabolism.
-
Positive Control: Replace APP-CHMINACA with the control compound (e.g., testosterone) to verify microsomal activity.
-
-
Initiation: Pre-incubate the mixtures for 5 minutes at 37°C. Initiate the enzymatic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate for a set time (e.g., 60 minutes) at 37°C with gentle shaking.
-
Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile. This precipitates the microsomal proteins.
-
Extraction: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis: Carefully transfer the supernatant to an autosampler vial for analysis by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).
C. Rationale for Methodological Choices
-
LC-HRMS: This analytical technique is chosen for its ability to separate complex mixtures (LC) and provide highly accurate mass measurements (HRMS). This accuracy is critical for determining the elemental composition of potential metabolites (e.g., addition of one oxygen for hydroxylation) and differentiating them from isobaric interferences.
-
NADPH Regenerating System: Cytochrome P450 enzymes, the primary drivers of Phase I metabolism, require NADPH as a cofactor. A regenerating system ensures a constant supply of NADPH throughout the incubation period, allowing the reaction to proceed efficiently.
In Vivo Effects & Toxicology
While detailed in vivo studies for APP-CHMINACA are limited, its structural and pharmacological similarity to other indazole-3-carboxamides, such as AB-CHMINACA, allows for informed predictions of its physiological effects. These compounds produce a characteristic profile of cannabimimetic effects in animal models, mediated by the CB1 receptor.[9]
The classic "rodent tetrad" of effects includes:[10]
-
Locomotor Suppression: A dose-dependent decrease in spontaneous movement.
-
Antinociception: A reduction in the perception of pain (analgesia).
-
Hypothermia: A significant drop in core body temperature.
-
Catalepsy: A state of immobility and muscular rigidity.
Studies on the related compound AB-CHMINACA show it is 11 to 58 times more potent than Δ⁹-THC in producing these effects in mice.[8] Given the high affinity of APP-CHMINACA for the CB1 receptor, it is expected to exhibit similarly high potency. In humans, the high potency of such SCRAs has been associated with severe adverse effects, including psychosis, aggressive behavior, seizures, and cardiovascular toxicity.[8][11]
Conclusion
APP-CHMINACA is a potent, stereoselective synthetic cannabinoid receptor agonist with high affinity for both CB1 and CB2 receptors. Its pharmacology is driven by canonical Gαi/o-coupled signaling, leading to potent cannabimimetic effects. The compound undergoes extensive Phase I metabolism, primarily through amide hydrolysis and subsequent hydroxylation, providing distinct biomarkers for its detection in biological fluids. The methodologies and data presented in this guide offer a robust framework for the scientific community to conduct further research, develop sensitive analytical methods, and understand the toxicological implications of this and other emerging synthetic cannabinoids.
References
-
Renzetti, A., et al. (2024). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. Forensic Toxicology. [Link]
-
Renzetti, A., et al. (2024). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. PubMed. [Link]
-
Gómez-López, J.D., et al. (2022). Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review. Toxics. [Link]
-
Wiley, J. L., et al. (2015). AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice. Journal of Pharmacology and Experimental Therapeutics. [Link]
-
Couch, R. A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide SCRA Enantiomer Pairs. Pharmaceuticals. [Link]
-
EMCDDA. (2017). EMCDDA–Europol Joint Report on a new psychoactive substance: AB-CHMINACA. European Monitoring Centre for Drugs and Drug Addiction. [Link]
-
Wang, G., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Toxics. [Link]
-
UNODC. (2020). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
Ibsen, M. S., et al. (2017). Cannabinoid CB1 and CB2 Receptor Signaling and Bias. Cannabis and Cannabinoid Research. [Link]
-
Gatch, M. B., et al. (2022). Cannabimimetic effects of abused indazole-carboxamide synthetic cannabinoid receptor agonists AB-PINACA, 5F-AB-PINACA and 5F-ADB-PINACA in mice: Tolerance, dependence and withdrawal. Drug and Alcohol Dependence. [Link]
-
Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. Assay Guidance Manual. [Link]
-
Presley, B.C., Logan, B.K., and Jansen-Varnum, S.A. (2020). In Vitro Metabolic Profile Elucidation of Synthetic Cannabinoid APP-CHMINACA (PX-3). Journal of Analytical Toxicology. [Link]
-
Marcu, J. (2016). CB1 Cannabinoid Receptor Signaling and Biased Signaling. MDPI. [Link]
-
Choi, H., et al. (2021). Inhibitory Effect of AB-PINACA, Indazole Carboxamide Synthetic Cannabinoid, on Human Major Drug-Metabolizing Enzymes and Transporters. Pharmaceutics. [Link]
-
Renzetti, A., et al. (2024). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. ResearchGate. [Link]
-
Wikipedia. (n.d.). PX-3. Wikipedia. [Link]
-
Wikipedia. (n.d.). Cannabinoid receptor 1. Wikipedia. [Link]
-
Wiley, J. L., et al. (2023). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Neuropharmacology. [Link]
-
Wiley, J. L., et al. (2015). AB-CHMINACA, AB-PINACA, and FUBIMINA: affinity and potency of novel synthetic cannabinoids in producing Δ-tetrahydrocannabinol-like effects in mice. ResearchGate. [Link]
-
Pertwee, R. G. (2015). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. ResearchGate. [Link]
-
Deb, P., et al. (2023). Characterization of binding kinetics and intracellular signaling of new psychoactive substances targeting cannabinoid receptor using transition-based reweighting method. eLife. [Link]
-
Howlett, A. C. (2000). Cannabinoid Receptors and Signal Transduction. Madame Curie Bioscience Database. [Link]
-
Grether, U., et al. (2024). Flipping the GPCR Switch: Structure-Based Development of Selective Cannabinoid Receptor 2 Inverse Agonists. ACS Central Science. [Link]
-
Cannaert, A., et al. (2018). Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid AB-PINACA: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC. Frontiers in Pharmacology. [Link]
-
Demuth, D. G., & Molleman, A. (2006). Signal transduction of the CB1 cannabinoid receptor. Journal of Molecular Endocrinology. [Link]
-
Selley, D. E., & Sim, L. J. (2004). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Current Protocols in Pharmacology. [Link]
-
Franz, F., et al. (2022). Urinary Metabolite Biomarkers for the Detection of Synthetic Cannabinoid ADB-BUTINACA Abuse. ResearchGate. [Link]
-
Grether, U., et al. (2024). Flipping the GPCR Switch: Structure-Based Development of Selective Cannabinoid Receptor 2 Inverse Agonists. ETH Zurich Research Collection. [Link]
-
Al-Tannak, N. F., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Molecules. [Link]
-
National Center for Biotechnology Information. (n.d.). N-((1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide. PubChem Compound Database. [Link]
Sources
- 1. Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
- 4. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
- 6. Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Metabolic Profile Elucidation of Synthetic Cannabinoid APP-CHMINACA (PX-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
The In Vitro Metabolism of APP-CHMINACA in Human Liver Microsomes: A Technical Guide for Researchers
This guide provides an in-depth exploration of the in vitro metabolism of the synthetic cannabinoid APP-CHMINACA using human liver microsomes (HLMs). Designed for researchers, scientists, and drug development professionals, this document details the scientific rationale, experimental protocols, metabolic pathways, and analytical considerations crucial for understanding the biotransformation of this potent psychoactive substance.
Introduction: The Imperative to Understand APP-CHMINACA Metabolism
APP-CHMINACA, a synthetic cannabinoid receptor agonist, has emerged as a compound of significant interest in clinical and forensic toxicology.[1] Its potent effects on the cannabinoid receptors (CB1 and CB2) necessitate a thorough understanding of its metabolic fate within the human body.[1] In vitro metabolism studies using human liver microsomes serve as a critical first step in this endeavor. HLMs are a well-established and cost-effective model that contains a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the Phase I metabolism of a vast array of xenobiotics.[2][3] Elucidating the metabolic profile of APP-CHMINACA is paramount for identifying reliable biomarkers of exposure, predicting potential drug-drug interactions, and understanding the formation of potentially active or toxic metabolites.
Experimental Design: A Self-Validating System for Metabolite Identification
The investigation of in vitro drug metabolism is a systematic process designed to ensure the generation of reliable and reproducible data. The following sections outline the key components of a robust experimental design for studying APP-CHMINACA metabolism in HLMs.
The Central Role of Human Liver Microsomes
Human liver microsomes are vesicles of the endoplasmic reticulum and are a primary tool for in vitro drug metabolism studies. Their utility stems from the high concentration of Phase I enzymes, particularly cytochrome P450s, which are crucial for the oxidative metabolism of many drugs and other xenobiotics.[2] The use of pooled HLM from multiple donors is a standard practice to average out the effects of genetic polymorphisms in drug-metabolizing enzymes, providing a more representative model of the general population.
Cofactor Requirements for Enzymatic Activity
The metabolic reactions catalyzed by CYP enzymes are dependent on the presence of specific cofactors. The most critical of these is the NADPH-regenerating system, which provides the necessary reducing equivalents for CYP-mediated oxidation. A typical NADPH-regenerating system consists of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system ensures a sustained supply of NADPH throughout the incubation period, allowing for the linear formation of metabolites over time.
Incubation Conditions: Mimicking Physiological Reality
To accurately reflect in vivo conditions, in vitro metabolism assays are conducted under controlled physiological conditions. This includes maintaining a constant temperature of 37°C and a pH of 7.4, buffered by a suitable buffer system such as phosphate buffer. The concentrations of the substrate (APP-CHMINACA), HLM protein, and cofactors are carefully optimized to ensure that the reaction rate is linear with respect to time and protein concentration.
The Metabolic Pathways of APP-CHMINACA
In vitro studies with human liver microsomes have revealed two primary metabolic pathways for APP-CHMINACA: amide hydrolysis and oxidative metabolism, primarily through hydroxylation.[1][4]
Major Biotransformation Route: Amide Hydrolysis
The most prominent metabolic transformation of APP-CHMINACA is the hydrolysis of the terminal amide group of the amino acid moiety.[1][4] This reaction is likely catalyzed by carboxylesterases present in the microsomal fraction and results in the formation of a carboxylic acid metabolite. This initial hydrolysis product can then undergo further Phase I and Phase II metabolism.
Secondary Biotransformation Route: Oxidative Metabolism
Concurrent with amide hydrolysis, APP-CHMINACA undergoes extensive oxidative metabolism, predominantly catalyzed by cytochrome P450 enzymes. The primary site of oxidation is the cyclohexylmethyl (CHM) moiety, leading to the formation of various mono-, di-, and tri-hydroxylated metabolites.[5] These hydroxylated metabolites can also be formed from the parent compound or from the initial amide hydrolysis product.[1]
Caption: Major metabolic pathways of APP-CHMINACA in human liver microsomes.
Cytochrome P450 Reaction Phenotyping: Unmasking the Key Enzymatic Players
Identifying the specific CYP isoforms responsible for the metabolism of a compound is a critical component of drug development and toxicology, as it allows for the prediction of potential drug-drug interactions.[6] While specific reaction phenotyping data for APP-CHMINACA is limited, studies on structurally similar synthetic cannabinoids provide valuable insights.
For many synthetic cannabinoids, CYP3A4 is a major contributor to their oxidative metabolism.[7][8] Other isoforms, such as CYP2C9, CYP1A2, and CYP2C19, have also been shown to be involved in the metabolism of various synthetic cannabinoids.[9] Given the structural similarities, it is highly probable that CYP3A4 plays a significant role in the hydroxylation of APP-CHMINACA, with potential contributions from other CYP isoforms.
A definitive determination of the contributing CYP isoforms for APP-CHMINACA would involve two primary experimental approaches:
-
Incubation with Recombinant Human CYP Enzymes: This method involves incubating APP-CHMINACA with a panel of individual, recombinantly expressed human CYP isoforms to directly assess the metabolic capability of each enzyme.
-
Chemical Inhibition Studies: This approach utilizes selective chemical inhibitors of specific CYP isoforms in incubations with pooled human liver microsomes. A reduction in the formation of a particular metabolite in the presence of a specific inhibitor implicates that CYP isoform in its formation.
Step-by-Step Experimental Protocol
The following protocol provides a detailed methodology for conducting an in vitro metabolism study of APP-CHMINACA using human liver microsomes.
Caption: Experimental workflow for in vitro metabolism of APP-CHMINACA.
Materials:
-
Pooled human liver microsomes (HLM)
-
APP-CHMINACA
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ice-cold)
-
Methanol
-
Water (LC-MS grade)
-
Formic acid
-
Microcentrifuge tubes
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw the human liver microsomes on ice.
-
Prepare a working solution of the NADPH regenerating system in phosphate buffer according to the manufacturer's instructions.
-
Prepare a stock solution of APP-CHMINACA in a suitable organic solvent (e.g., methanol or DMSO) and then dilute it to the final desired concentration in the incubation mixture. The final concentration of the organic solvent in the incubation should be kept low (typically <1%) to avoid inhibiting enzymatic activity.
-
-
Incubation:
-
In a microcentrifuge tube, combine the HLM, phosphate buffer, and APP-CHMINACA solution.
-
Include control incubations: a negative control without the NADPH regenerating system to assess non-enzymatic degradation, and a control without APP-CHMINACA to identify any interfering peaks from the matrix.
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
-
Reaction Termination and Sample Preparation:
-
At each time point, terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume). This will precipitate the microsomal proteins.
-
Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube for analysis.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.
-
-
LC-MS/MS Analysis:
-
Metabolite identification and quantification are performed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient elution of mobile phases consisting of water and acetonitrile or methanol, often with a small amount of formic acid to improve ionization.
-
Mass spectrometric detection is performed in positive electrospray ionization (ESI+) mode. Metabolite identification is based on their retention times and the fragmentation patterns observed in their tandem mass spectra (MS/MS).
-
Data Presentation and Interpretation
The results of the in vitro metabolism study should be presented in a clear and concise manner. This includes a table summarizing the identified metabolites, their proposed biotransformations, and their relative abundance at different time points.
Table 1: Summary of APP-CHMINACA Metabolites Identified in Human Liver Microsomes
| Metabolite ID | Proposed Biotransformation | m/z [M+H]+ | Relative Abundance |
| APP-CHMINACA | Parent Compound | 405.2 | Varies with time |
| M1 | Amide Hydrolysis | 406.2 | High |
| M2 | Monohydroxylation (CHM) | 421.2 | Moderate |
| M3 | Amide Hydrolysis + Monohydroxylation (CHM) | 422.2 | High |
| M4 | Dihydroxylation (CHM) | 437.2 | Low |
| M5 | Amide Hydrolysis + Dihydroxylation (CHM) | 438.2 | Moderate |
| M6 | Trihydroxylation (CHM) | 453.2 | Very Low |
Note: The relative abundance is a qualitative assessment and can vary depending on the specific experimental conditions.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for investigating the in vitro metabolism of APP-CHMINACA in human liver microsomes. The primary metabolic pathways involve amide hydrolysis and hydroxylation of the cyclohexylmethyl moiety. While the involvement of CYP enzymes, particularly CYP3A4, is strongly suggested based on data from structurally related compounds, further reaction phenotyping studies are necessary to definitively identify the specific isoforms responsible for APP-CHMINACA's metabolism. A thorough understanding of its biotransformation is essential for the development of sensitive analytical methods for its detection in biological samples and for predicting its potential for drug-drug interactions, thereby contributing to a more complete toxicological profile of this potent synthetic cannabinoid.
References
-
De Luca, R., et al. (2024). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. Forensic Toxicology.[1]
-
Presley, B. C., et al. (2020). In Vitro Metabolic Profile Elucidation of Synthetic Cannabinoid APP-CHMINACA (PX-3). Journal of Analytical Toxicology, 44(5), 469-477.[5]
- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83.
-
Carlier, J., et al. (2015). In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA. Drug Testing and Analysis, 7(9), 786-797.[7]
-
Coopman, V., et al. (2016). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. Forensic Science International, 266, 235-244.[4]
-
Holm, N. B., et al. (2015). CYP3A4 mediates oxidative metabolism of the synthetic cannabinoid AKB-48. The AAPS journal, 17(5), 1237-1245.[8]
-
Fassett, J. T., et al. (2020). Identifying cytochrome P450s involved in oxidative metabolism of synthetic cannabinoid N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (STS-135). Xenobiotica, 50(1), 1-8.[10]
-
Foti, R. S., & Dalvie, D. K. (2016). Cytochrome P450 reaction phenotyping: a state of the art. Drug Metabolism Reviews, 48(1), 1-17.[6]
-
Chimalakonda, K. C., et al. (2012). Cytochrome P450-mediated oxidative metabolism of abused synthetic cannabinoids found in K2/Spice: identification of novel cannabinoid receptor ligands. Drug Metabolism and Disposition, 40(11), 2174-2184.[9]
- Zientek, M. A., & Youdim, K. (2015). Cytochrome P450 reaction phenotyping. In Cytochrome P450, pp. 81-99. Humana Press, New York, NY.
-
Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics, 138(1), 103-141.[3]
Sources
- 1. Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Cytochrome P450 Enzymes Responsible for Oxidative Metabolism of Synthetic Cannabinoid (1-Hexyl-1H-Indol-3-yl)-1-naphthalenyl-methanone (JWH-019) [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 reaction phenotyping: State of the art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CYP3A4 Mediates Oxidative Metabolism of the Synthetic Cannabinoid AKB-48 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice: Identification of Novel Cannabinoid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identifying cytochrome P450s involved in oxidative metabolism of synthetic cannabinoid N‐(adamantan‐1‐yl)‐1‐(5‐fluoropentyl)‐1H‐indole‐3‐carboxamide (STS‐135) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Matrix: A Technical Guide to the Solubility of App-chminaca in Common Laboratory Solvents
For researchers, scientists, and drug development professionals engaged in the study of synthetic cannabinoids, a comprehensive understanding of their physicochemical properties is paramount. Among these, solubility stands out as a critical parameter influencing every stage of research, from initial sample preparation and storage to the development of robust analytical methods and the interpretation of toxicological data. This in-depth technical guide provides a thorough exploration of the solubility of App-chminaca, a potent indazole-based synthetic cannabinoid. While direct, quantitative solubility data for App-chminaca remains limited in published literature, this guide synthesizes available information, leverages data from close structural analogs, and provides actionable protocols to empower researchers in their laboratory endeavors.
Understanding the Molecular Basis of App-chminaca's Solubility
App-chminaca, with a molecular weight of 404.5 g/mol and a chemical formula of C24H28N4O2, is a lipophilic compound, a characteristic underscored by its computed XLogP3-AA value of 4.4.[1] This inherent lipophilicity, or tendency to dissolve in fats, oils, lipids, and non-polar solvents, is a defining feature of most synthetic cannabinoids and dictates their solubility profile.
The molecular structure of App-chminaca, like other indazole-3-carboxamide derivatives, features a non-polar cyclohexylmethyl tail and a relatively large aromatic core. These structural elements contribute significantly to its poor aqueous solubility and its preference for organic solvents. While the amide and amino groups introduce some capacity for hydrogen bonding, the overall hydrophobic nature of the molecule dominates its interaction with potential solvents.
Qualitative and Estimated Quantitative Solubility Profile
Direct, empirically determined solubility values for App-chminaca in a comprehensive range of laboratory solvents are not widely available in peer-reviewed literature. However, based on its chemical properties and information from analytical studies, a qualitative assessment of its solubility can be made. For instance, studies on the metabolic profiling of App-chminaca have utilized solutions prepared by dissolving the compound in a mobile phase for mass spectrometry, and other synthetic cannabinoids are commonly dissolved in ethanol or acetone to prepare herbal blends.[2]
To provide a more quantitative perspective, we can look to the closely related analog, AB-CHMINACA. Given the structural similarities, the solubility of AB-CHMINACA serves as a strong proxy for that of App-chminaca.
Table 1: Estimated Solubility of App-chminaca based on AB-CHMINACA Data
| Solvent | Solvent Type | Estimated Solubility (mg/mL) | Reference |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~10 | |
| Dimethylformamide (DMF) | Polar Aprotic | ~5 | |
| Ethanol | Polar Protic | ~3 | |
| Methanol | Polar Protic | Soluble | [3] |
| Acetonitrile | Polar Aprotic | Soluble | [4] |
| Dichloromethane (DCM) | Non-Polar | Soluble | |
| Chloroform | Non-Polar | Soluble | |
| Ethyl Acetate | Moderately Polar | Soluble | [3] |
| Acetone | Polar Aprotic | Soluble | [2] |
| Water | Polar Protic | Sparingly Soluble / Insoluble | |
| Aqueous Buffers | Aqueous | Sparingly Soluble |
Note: "Soluble" indicates that the compound is known to be dissolved in this solvent for laboratory use, but specific quantitative data is not available. The quantitative values are for AB-CHMINACA and should be considered as estimates for App-chminaca.
This data highlights the pronounced solubility of App-chminaca in polar aprotic solvents like DMSO and DMF, and good solubility in alcohols such as ethanol and methanol. Its solubility in non-polar solvents like dichloromethane and chloroform is also expected to be high. Conversely, its solubility in water and aqueous buffers is extremely limited.
Causality Behind Solvent Selection: A Practical Guide
The choice of solvent is a critical decision in any experimental workflow involving App-chminaca. The following provides insights into the rationale behind selecting appropriate solvents for different applications.
Stock Solution Preparation and Long-Term Storage
For the preparation of concentrated stock solutions and for long-term storage, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the solvents of choice. Their high solvating power for App-chminaca allows for the preparation of high-concentration stocks, which can then be diluted into aqueous buffers or culture media for in vitro assays with minimal risk of precipitation. When preparing stock solutions, it is advisable to use anhydrous grade solvents to prevent the introduction of water, which can decrease solubility and potentially lead to degradation over time.
Analytical Method Development (LC-MS, GC-MS)
For analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the choice of solvent is dictated by the compatibility with the analytical system.
-
LC-MS: Methanol and acetonitrile are the most commonly used solvents for preparing standards and samples for LC-MS analysis. They are volatile, miscible with water (a common mobile phase component), and provide good solubility for App-chminaca. A standard solution of App-chminaca at a concentration of 10 µg/mL has been successfully prepared in a mobile phase for mass spectrometric analysis.[4]
-
GC-MS: For GC-MS, solvents such as chloroform , dichloromethane , or ethyl acetate are suitable. These solvents are volatile and compatible with the high temperatures used in the GC inlet.
In Vitro and In Vivo Studies
For biological assays, it is often necessary to introduce App-chminaca into an aqueous environment. Due to its poor water solubility, this requires a careful solvent strategy. A common approach is to first dissolve the compound in a minimal amount of an organic solvent like ethanol or DMSO , and then further dilute it in the aqueous buffer or culture medium. It is crucial to ensure that the final concentration of the organic solvent is low enough to not exert any toxic effects on the cells or organism being studied. For animal studies, a formulation of App-chminaca has been prepared by initially dissolving it in absolute ethanol and Tween 80, and then bringing it to the final volume with saline.
Experimental Protocol for Determining App-chminaca Solubility
For researchers requiring precise solubility data in a specific solvent system, the following protocol outlines the widely accepted "shake-flask" method for determining equilibrium solubility.[5] This method is a self-validating system as the continued presence of undissolved solid ensures that saturation has been reached.
Materials
-
App-chminaca (solid)
-
Selected laboratory solvent (high purity grade)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator, water bath)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or a calibrated analytical balance
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid App-chminaca to a series of vials. The excess is crucial to ensure that the solution reaches saturation.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium solubility is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe.
-
Filtration: Immediately filter the supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Quantification: Analyze the concentration of App-chminaca in the filtered solution using a validated analytical method, such as HPLC. Prepare a calibration curve with known concentrations of App-chminaca to accurately determine the concentration in the saturated solution.
-
Data Analysis: The determined concentration represents the solubility of App-chminaca in the tested solvent at the specified temperature.
Visualization of Concepts
Solubility Decision Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent for App-chminaca based on the intended application.
Caption: Solvent selection workflow for App-chminaca.
Relationship between Molecular Structure and Solubility
This diagram illustrates how the different structural components of App-chminaca influence its overall solubility.
Caption: Structural determinants of App-chminaca solubility.
Conclusion
A thorough understanding of the solubility of App-chminaca is fundamental for any researcher working with this compound. While precise quantitative data is sparse, by leveraging information from close structural analogs and understanding the underlying physicochemical principles, researchers can make informed decisions about solvent selection for a variety of laboratory applications. The provided experimental protocol offers a reliable method for determining specific solubility values when required. This guide serves as a valuable resource to facilitate accurate and reproducible research in the dynamic field of synthetic cannabinoid analysis.
References
-
Di Paola, G., et al. (2021). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. Forensic Toxicology, 39(2), 358-370. Available at: [Link]
-
Fraga, D. G., et al. (2022). Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review. Toxics, 10(6), 289. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56649718, N-((1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide. Available at: [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2016). EMCDDA-Europol Joint Report on a new psychoactive substance: AB-CHMINACA. Available at: [Link]
-
Glombitza, B., & Schmidt, C. (2012). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2017). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Available at: [Link]
Sources
- 1. N-((1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide | C24H28N4O2 | CID 44206137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lup.lub.lu.se [lup.lub.lu.se]
The Thermal Frontier: An In-depth Technical Guide to the Stability and Degradation of APP-CHMINACA
For Researchers, Scientists, and Drug Development Professionals
Foreword
The ever-evolving landscape of synthetic cannabinoids presents a formidable challenge to the scientific community. Among these, APP-CHMINACA, an indazole-3-carboxamide derivative, has emerged as a compound of significant interest due to its potent psychoactive effects. Understanding the chemical stability and degradation pathways of this molecule is not merely an academic exercise; it is a critical necessity for forensic toxicologists, pharmacologists, and drug development professionals. This guide provides a comprehensive technical overview of the thermal stability and degradation of APP-CHMINACA, drawing upon established analytical methodologies and insights from closely related analogs to illuminate the chemical transformations this compound undergoes under thermal stress. By elucidating these pathways, we aim to equip researchers with the foundational knowledge required for accurate detection, toxicological assessment, and the development of safer therapeutic alternatives.
Introduction to APP-CHMINACA: A Profile
APP-CHMINACA, or N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, is a synthetic cannabinoid that belongs to the indazole-3-carboxamide class[1]. Its structure is characterized by an indazole core linked via a carboxamide group to an amino acid moiety, in this case, a derivative of phenylalanine.
| Property | Value | Source |
| IUPAC Name | N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide | [1] |
| Molecular Formula | C₂₄H₂₈N₄O₂ | [1] |
| Molecular Weight | 404.5 g/mol | [1] |
| Appearance | Neat solid | [1] |
The pharmacological activity of APP-CHMINACA is attributed to its agonistic effects on the cannabinoid receptors CB1 and CB2. However, the full toxicological profile and the consequences of its consumption, particularly when subjected to high temperatures during administration (e.g., smoking or vaping), are not yet fully understood.
Thermal Stability: An Inherent Vulnerability
Carboxamide-type synthetic cannabinoids are known to be thermally labile, undergoing significant degradation at temperatures exceeding 400°C[2][3]. This is a crucial consideration as the temperatures reached during smoking can be much higher. The degradation process is not a simple decomposition but rather a complex series of reactions leading to a variety of transformation products, some of which may possess their own toxicological profiles.
Degradation Pathways: Unraveling the Chemical Cascade
The thermal degradation of APP-CHMINACA is hypothesized to follow pathways similar to other indazole-3-carboxamide synthetic cannabinoids. The primary points of cleavage and rearrangement are the amide and ester bonds, which are susceptible to thermolysis.
Proposed Thermal Degradation Pathways
Based on studies of related compounds, two primary degradation pathways can be postulated for APP-CHMINACA under thermal stress:
-
Pathway 1: Amide Bond Cleavage and Subsequent Reactions: The amide bond linking the indazole core to the amino acid moiety is a likely point of initial cleavage. This would result in the formation of an indazole-3-carboxamide intermediate and a separate amino acid-derived fragment. These intermediates can then undergo further reactions, including decarboxylation and cyclization, leading to a variety of smaller, more volatile compounds.
-
Pathway 2: Dehydration and Cyclization: At elevated temperatures, intramolecular dehydration of the primary amide in the phenylalanine moiety can occur, leading to the formation of a nitrile group. This can be followed by cyclization reactions involving the indazole ring system, potentially forming complex heterocyclic structures. Studies on other carboxamide-type synthetic cannabinoids have shown the formation of potentially toxic products such as toluene, naphthalene, and even cyanide under high-temperature conditions[2].
Figure 1: Proposed thermal degradation pathways of APP-CHMINACA.
Experimental Protocols for Degradation Analysis
To empirically determine the thermal stability and degradation products of APP-CHMINACA, a robust and validated analytical methodology is essential. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the gold standard for such investigations.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Workflow
This protocol outlines a self-validating system for the analysis of APP-CHMINACA's thermal degradation products.
Objective: To identify the thermal degradation products of APP-CHMINACA at various temperatures.
Materials:
-
APP-CHMINACA reference standard
-
Pyrolyzer coupled to a GC-MS system
-
Quartz sample tubes
-
Methanol (analytical grade)
-
Inert gas (Helium or Nitrogen)
Protocol:
-
Sample Preparation:
-
Accurately weigh a small amount (e.g., 100 µg) of APP-CHMINACA reference standard into a quartz sample tube.
-
Prepare a blank sample tube for background analysis.
-
-
Pyrolysis:
-
Set the pyrolyzer to the desired temperature (e.g., starting at 200°C and increasing in increments of 100°C up to 800°C for different runs).
-
Purge the pyrolysis chamber with an inert gas to ensure an oxygen-free environment, preventing combustion.
-
Introduce the sample tube into the pyrolyzer.
-
Initiate the pyrolysis program. The volatile and semi-volatile degradation products will be swept directly into the GC injection port.
-
-
Gas Chromatography:
-
Injector Temperature: 280°C
-
Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating a wide range of degradation products.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 10°C/min.
-
Ramp 2: Increase to 300°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 550.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Compare the mass spectra of the degradation products with spectral libraries (e.g., NIST, Wiley) for tentative identification.
-
Where possible, confirm the identity of major degradation products using certified reference standards.
-
Figure 2: Experimental workflow for Py-GC-MS analysis of APP-CHMINACA.
Comparison with Metabolic Pathways
Interestingly, some thermal degradation products may overlap with metabolites formed in vivo. The primary metabolic pathways for APP-CHMINACA involve enzymatic processes, mainly hydrolysis of the distal amide group and subsequent hydroxylation of the cyclohexylmethyl moiety[4][5].
| Process | Key Transformation | Resulting Products |
| Thermal Degradation | High-temperature induced bond cleavage and rearrangement | Fragments of the original molecule, cyclized products, nitriles, and potentially toxic byproducts like cyanide. |
| Metabolism (in vivo) | Enzymatic hydrolysis and oxidation (hydroxylation) | Hydrolyzed amide, hydroxylated derivatives on the cyclohexyl ring[4][5]. |
While both processes can lead to the cleavage of the amide bond, the subsequent transformations are different. Metabolic hydroxylation is a controlled enzymatic process, whereas thermal degradation is a chaotic series of reactions leading to a wider and less predictable range of products. The identification of metabolites is crucial for confirming drug intake, while the characterization of thermal degradation products is essential for understanding the risks associated with the administration of the substance via smoking.
Conclusion and Future Directions
The thermal stability and degradation of APP-CHMINACA are critical areas of study with direct implications for public health and forensic science. Based on the analysis of its structural analogs, APP-CHMINACA is expected to be thermally labile, degrading into a complex mixture of compounds at temperatures commonly encountered during smoking. The proposed degradation pathways, primarily involving amide bond cleavage and dehydration reactions, highlight the potential for the formation of toxic byproducts.
The provided Py-GC-MS protocol offers a robust framework for the empirical investigation of these degradation pathways. Future research should focus on the definitive identification and toxicological assessment of the major thermal degradation products of APP-CHMINACA. Such studies are paramount for a comprehensive risk assessment and for guiding the development of harm reduction strategies and regulatory policies.
References
- European Monitoring Centre for Drugs and Drug Addiction. (2017). EMCDDA technical report on the new psychoactive substance AB-CHMINACA.
-
Mercolini, L., et al. (2024). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. Forensic Toxicology. [Link]
-
Kevin, R. C., et al. (2019). Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures. Forensic Toxicology, 37(1), 17–26. [Link]
- Presley, B. C., Logan, B. K., & Jansen-Varnum, S. A. (2020). In Vitro Metabolic Profile Elucidation of Synthetic Cannabinoid APP-CHMINACA (PX-3). Journal of Analytical Toxicology, 44(3), 255–263.
- Uchiyama, N., et al. (2013). New cannabimimetic indazole derivatives, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA) and N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (AB-FUBINACA) identified as designer drugs in illegal products. Forensic Toxicology, 31(1), 93–100.
-
De Luca, M. A., et al. (2022). Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review. Toxics, 10(6), 289. [Link]
- Mogler, L., et al. (2018). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 143, 114-124.
- Ong, J. Y., et al. (2021). Qualitative and quantitative analysis of synthetic cannabinoids in e-liquids by pyrolysis–gas chromatography/mass spectrometry. Drug Testing and Analysis, 13(5), 1018-1028.
- Sghendo, C., et al. (2010). Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. Bioorganic & Medicinal Chemistry, 18(17), 6336-6345.
-
Al-Saffar, Y., et al. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Future Science, FSO896. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Toxicological Profile of APP-CHMINACA in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
APP-CHMINACA, a potent synthetic cannabinoid of the indazole-3-carboxamide class, has emerged as a compound of significant toxicological concern. This technical guide provides a comprehensive overview of the current understanding of the toxicological profile of APP-CHMINACA, drawing from in vivo and in vitro animal model studies. The document delves into the pharmacokinetics, pharmacodynamics, acute toxicity, and target organ toxicities, offering a synthesized narrative grounded in scientific literature. Experimental protocols derived from established guidelines are presented to facilitate further research in this critical area. This guide is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive substances and the development of potential therapeutic interventions or diagnostic tools.
Introduction: The Emergence of APP-CHMINACA
Synthetic cannabinoids (SCs) represent a continuously evolving class of new psychoactive substances (NPS) designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. These compounds, however, often exhibit significantly higher potency and a more severe and unpredictable toxicological profile than their natural counterpart. APP-CHMINACA (N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is a third-generation SC that has been identified in forensic casework and is associated with adverse effects in humans.[1] Its chemical structure, characterized by an indazole core, a cyclohexylmethyl tail, and a valine-derived head group, confers high binding affinity for the cannabinoid receptors CB1 and CB2.[1]
Understanding the toxicological profile of APP-CHMINACA in animal models is paramount for predicting its potential harm in humans, developing effective clinical interventions for intoxication, and informing public health and regulatory policies. This guide synthesizes the available preclinical data to provide a detailed examination of its effects.
Pharmacodynamics: High-Affinity Cannabinoid Receptor Agonism
The primary mechanism of action for APP-CHMINACA, like other SCs, is its interaction with the endocannabinoid system. Specifically, it acts as a potent agonist at both the CB1 and CB2 receptors.[1] The CB1 receptors are predominantly located in the central nervous system (CNS) and are responsible for the psychoactive effects of cannabinoids, while CB2 receptors are primarily found in the peripheral nervous system and immune cells.
The high binding affinity of APP-CHMINACA for these receptors is a key determinant of its pharmacological and toxicological effects.[1] This potent agonism is believed to underlie the severe adverse events reported in humans, which often surpass the intensity of those associated with THC.
Signaling Pathway of APP-CHMINACA at the CB1 Receptor
The following diagram illustrates the canonical signaling pathway initiated by the binding of APP-CHMINACA to the CB1 receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
Caption: A stepwise workflow for conducting a neurobehavioral assessment.
Protocol: Cardiovascular Safety Assessment (Adapted from ICH S7A/S7B Guidelines)
Objective: To evaluate the potential adverse effects of APP-CHMINACA on cardiovascular function. [2][3][4][5] Methodology:
-
Animal Model: Conscious, telemetered non-rodents (e.g., dogs, non-human primates) are preferred. Instrumented conscious rats or mice can also be used.
-
Telemetry Implantation: Animals are surgically implanted with telemetry transmitters to continuously monitor cardiovascular parameters.
-
Parameters Monitored:
-
Electrocardiogram (ECG): Heart rate, PR interval, QRS duration, QT interval (corrected for heart rate, e.g., QTc).
-
Blood Pressure: Systolic, diastolic, and mean arterial pressure.
-
-
Study Design: A crossover design is often used, where each animal serves as its own control. Animals are dosed with vehicle and increasing doses of APP-CHMINACA.
-
Data Acquisition and Analysis: Data is collected continuously before and after dosing. The effects of APP-CHMINACA on cardiovascular parameters are analyzed and compared to baseline and vehicle control.
Conclusion and Future Directions
The available data from animal models indicates that APP-CHMINACA is a potent synthetic cannabinoid with a significant potential for toxicity. Its high affinity for cannabinoid receptors drives a range of pharmacological effects, including profound neurobehavioral changes. Acute high-dose exposure can lead to multi-organ toxicity.
However, significant knowledge gaps remain. Future research should prioritize:
-
Chronic Toxicity Studies: To understand the long-term health consequences of repeated exposure.
-
Detailed Pharmacokinetic Profiling: To fully characterize the ADME properties of APP-CHMINACA and its major metabolites.
-
Cardiovascular and Neurotoxicity Studies: To specifically investigate the mechanisms of toxicity in these critical organ systems.
-
Investigation of Sex-Dependent Effects: To determine if the toxicological profile of APP-CHMINACA differs between males and females.
A more complete understanding of the toxicological profile of APP-CHMINACA in animal models is crucial for safeguarding public health and for the development of effective clinical management strategies for individuals exposed to this dangerous substance.
References
-
Al-Horani, R. A., & Al-Haj, B. M. (2023). Toxic effects of AB-CHMINACA on liver and kidney and detection of its blood level in adult male mice. Forensic Toxicology, 41(2), 245-256. [Link]
-
Mogler, L., Franz, F., Rentsch, D., Angerer, V., Weinfurtner, G., Long, J., & Auwärter, V. (2018). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. Forensic Toxicology, 36(2), 349-361. [Link]
-
Mogler, L., Franz, F., Rentsch, D., Angerer, V., Weinfurtner, G., Long, J., & Auwärter, V. (2018). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. ResearchGate. [Link]
-
El-Kassaby, M. A., El-Behery, M. A., & Al-Asmari, A. I. (2022). Subacute Toxicity and Pharmacokinetic Evaluation of the Synthetic Cannabinoid 4F-MDMB-BUTINACA in Rats: A Forensic and Toxicological Perspective. MDPI. [Link]
-
Mogler, L., Franz, F., Rentsch, D., Angerer, V., Weinfurtner, G., Long, J., & Auwärter, V. (2018). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. PubMed. [Link]
-
El-Kassaby, M. A., El-Behery, M. A., & Al-Asmari, A. I. (2024). Subacute Toxicity and Pharmacokinetic Evaluation of the Synthetic Cannabinoid 4F-MDMB-BUTINACA in Rats: A Forensic and Toxicological Perspective. ResearchGate. [Link]
-
Abdel-Salam, O. M., Youness, E. R., Esmail, R. S., Mohammed, N. A., & Khadrawy, Y. A. (2021). Acute toxic effects of new synthetic cannabinoid on brain: Neurobehavioral and Histological: Preclinical studies. ResearchGate. [Link]
-
Al-Haj, B. M., & Al-Horani, R. A. (2022). Acute Toxic Effects of AB-CHMINACA on Lung, Heart and Liver: An Experimental Pilot Study. Research Square. [Link]
-
Kanani, J., & Sheikh, M. I. (2023). Histopathological changes in the human tissues in various types of poisoning: A cross-sectional autopsy study. National Institutes of Health. [Link]
-
National Institute of Environmental Health Sciences. (2023). Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences. National Institutes of Health. [Link]
-
European Medicines Agency. (2000). S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. European Medicines Agency. [Link]
-
De la Torre, R., et al. (2022). Acute and prolonged toxicity assessment of Cannabis sativa extract in rodents and lagomorphs. National Institutes of Health. [Link]
-
National Institute of Environmental Health Sciences. (n.d.). NIEHS/DTT Toxicity Specifications: Chapter 10. Neurobehavioral Testing. National Institute of Environmental Health Sciences. [Link]
-
Wiley, J. L., Marusich, J. A., Huffman, J. W., Balster, R. L., & Thomas, B. F. (2015). AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol-Like Effects in Mice. PubMed. [Link]
-
IDEXX BioAnalytics. (n.d.). Toxicologic Pathology | Histopathology. IDEXX BioAnalytics. [Link]
-
Charles River Laboratories. (n.d.). Cardiovascular Safety Pharmacology: Best Practice Considerations for the In Vivo QTc Core Assay. Charles River Laboratories. [Link]
-
Murdoch University. (n.d.). Pharmacokinetics and Bioavailability of Single‐Dose Intramuscular and Intravenous Administration of Thiafentanil in Goats (Capra hircus). Murdoch Research Portal. [Link]
-
National Toxicology Program. (2018). National Toxicology Program Position Statement on Informed (“Non-Blinded”) Analysis in Toxicologic Pathology Evaluation. National Institutes of Health. [Link]
-
Altasciences. (n.d.). SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. Altasciences. [Link]
-
ResearchGate. (n.d.). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]
-
ResearchGate. (n.d.). Neurobehavioral Tests in Rat Models of Degenerative Brain Diseases. ResearchGate. [Link]
-
Abdel-Ghany, R. M., et al. (2023). Behavioral, biochemical and histopathological toxic profiles induced by sub-chronic cannabimimetic WIN55, 212–2 administration in mice. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Cardiotoxicity associated with the synthetic cannabinoid, K9, with laboratory confirmation. ResearchGate. [Link]
-
CrelioHealth. (2023). Methods & Applications of Toxicology Lab Testing. CrelioHealth Blog. [Link]
-
REPROCELL. (2022). The ultimate guide to non-animal cardiovascular safety pharmacology. REPROCELL. [Link]
-
ResearchGate. (2023). Cytotoxicity associated with acute and chronic administration of synthetic cannabinoids “Strox” in the brain, liver, heart, and testes of male albino rats: histological and immunohistochemical study. ResearchGate. [Link]
-
National Toxicology Program. (2001). OECD Test Guideline 423. National Toxicology Program. [Link]
-
ResearchGate. (n.d.). Determine the pharmacokinetics (half-life, volume of distribution and clearance) of AMB-FUBINACA in rats plasma using GC-MS / MS. ResearchGate. [Link]
-
Toxicologic Pathology. (n.d.). Toxicologic Pathology Articles Archives. SAGE Journals. [Link]
-
JoVE. (2022). rPVT: A Method For Assessing Neurobehavioral Performance In Rats & Mice l Protocol Preview. YouTube. [Link]
-
Charles River Laboratories. (n.d.). In Vivo Studies - Safety Pharmacology. Charles River Laboratories. [Link]
-
Britannica. (n.d.). Toxicological examination. Britannica. [Link]
-
ResearchGate. (2023). Behavioral, biochemical and histopathological toxic profiles induced by sub-chronic cannabimimetic WIN55, 212–2 administration in mice. ResearchGate. [Link]
-
National Institutes of Health. (2023). Pharmacokinetics of cannabidiol following single oral and oral transmucosal administration in dogs. National Institutes of Health. [Link]
-
JoVE. (2018). Low-cost Protocol of Footprint Analysis and Hanging Box Test for Mice Applied the Chronic Restraint Stress. JoVE. [Link]
-
Slideshare. (2018). Acute Toxicity by OECD Guidelines. Slideshare. [Link]
-
Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines. Scribd. [Link]
-
YouTube. (2020). Acute Toxicity Studies | OECD 420 and OECD 423. YouTube. [Link]
Sources
An In-depth Technical Guide to the Neuropharmacological Effects of APP-CHMINACA
Foreword: The emergence of synthetic cannabinoid receptor agonists (SCRAs) represents a significant challenge to public health and a complex area of study for neuropharmacologists and toxicologists. Among these, APP-CHMINACA stands out due to its potent activity and association with severe adverse events. This guide provides a comprehensive technical overview of the neuropharmacology of APP-CHMINACA, intended for researchers, scientists, and drug development professionals. We will dissect its molecular interactions, in vivo effects, and metabolic fate, providing both foundational knowledge and detailed experimental frameworks to facilitate further research.
Part 1: Molecular Profile and Receptor Interaction
APP-CHMINACA, chemically known as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, is a synthetic cannabinoid belonging to the indazole carboxamide class.[1] It was originally developed by Pfizer in 2009 as a potential therapeutic agent but has since been identified as a potent and dangerous recreational drug.[1] Its structure is key to its pharmacological activity, featuring an indazole core, a cyclohexylmethyl (CHM) tail, and an N-linked amino acid moiety, which distinguishes it from many earlier SCRA generations.[1][2]
Binding Affinity and Receptor Activation
The primary mechanism of action for APP-CHMINACA, like all SCRAs, is its interaction with the endogenous cannabinoid receptors, primarily the CB1 and CB2 receptors.[1] These are G-protein coupled receptors (GPCRs) that form the cornerstone of the endocannabinoid system.
-
CB1 Receptors: Predominantly located in the central nervous system (CNS), these receptors are responsible for the psychoactive effects of cannabinoids.
-
CB2 Receptors: Primarily found in the periphery, on immune cells, and to a lesser extent in the CNS, they are involved in modulating inflammation and immune responses.
APP-CHMINACA is a high-affinity agonist at both receptors. In vitro binding assays have determined its binding affinity (Ki) to be potent for both receptor subtypes.[1] Critically, the (S)-enantiomer of the molecule is substantially more active at the CB1 receptor, highlighting a significant stereoselectivity in its interaction.[1]
Beyond simple binding, the functional activity—or efficacy—of a compound dictates its physiological impact. Unlike Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis which is a partial agonist, APP-CHMINACA is a full and highly efficacious agonist at the CB1 receptor.[3] This means that upon binding, it activates the receptor to its maximum possible extent, leading to a much stronger downstream signal than a partial agonist. This high efficacy is a key factor in its profound and often dangerous effects.[3]
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | CB1 Receptor Efficacy |
| APP-CHMINACA | 9.81[1] | 4.39[1] | Full Agonist[3] |
| Δ⁹-THC | ~10-40 | ~3-10 | Partial Agonist[3][4] |
Downstream Signaling Cascade
Activation of the CB1 receptor by a potent agonist like APP-CHMINACA initiates a cascade of intracellular events. The CB1 receptor is coupled to the inhibitory G-protein, Gi/o. This activation leads to several key downstream effects:
-
Inhibition of Adenylyl Cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP), a crucial second messenger.
-
Modulation of Ion Channels: It leads to the inhibition of voltage-gated calcium (Ca²⁺) channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.
-
Activation of MAP Kinase Pathways: It can also modulate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.
The net effect of this signaling cascade is a significant reduction in neuronal excitability and neurotransmitter release, which underpins the profound central nervous system effects observed with APP-CHMINACA intoxication.
Part 2: In Vivo and Behavioral Pharmacology
The molecular actions of APP-CHMINACA translate into a distinct profile of physiological and behavioral effects, which can be robustly characterized in preclinical animal models.
The Cannabinoid Tetrad
In mice, centrally-acting cannabinoid agonists reliably produce a quartet of effects known as the "tetrad."[3] These effects are a hallmark of CB1 receptor activation and serve as a primary in vivo screen for new SCRAs. APP-CHMINACA produces all four effects with high potency.[3]
-
Hypothermia: A significant drop in core body temperature.
-
Antinociception: A reduction in pain sensitivity, often measured using a hot plate test.
-
Locomotor Suppression: A decrease in spontaneous movement and exploration.
-
Catalepsy: A state of immobility and failure to correct an externally imposed posture.
Studies have shown APP-CHMINACA to be significantly more potent than Δ⁹-THC, with potency increases ranging from 11- to 58-fold across the different tetrad assays.[3]
Psychoactive Effects and Human Toxicology
The drug discrimination paradigm is a sophisticated behavioral assay used to assess the subjective effects of drugs. In these studies, animals are trained to recognize the internal state produced by a known psychoactive compound (e.g., Δ⁹-THC). APP-CHMINACA fully substitutes for Δ⁹-THC, confirming that it produces similar marijuana-like subjective effects, which is consistent with its high abuse liability.[3]
However, due to its high efficacy at the CB1 receptor, the effects in humans are far more intense and dangerous than those of cannabis.[2] The clinical presentation of APP-CHMINACA intoxication is often severe, characterized by:
-
Psychological Effects: Extreme anxiety, paranoia, psychosis, hallucinations, and aggressive behavior.[2]
-
Cardiovascular Effects: Tachycardia, hypertension, and in some cases, myocardial infarction.[2]
-
Neurological Effects: Seizures, confusion, and stroke.[2]
This severe toxicity underscores the critical difference between a partial agonist like Δ⁹-THC and a potent, full agonist like APP-CHMINACA.
Part 3: Metabolic Fate and Analytical Detection
Understanding the metabolism of a novel psychoactive substance is crucial for forensic identification, clinical toxicology, and understanding its duration of action.
Metabolic Pathways
APP-CHMINACA is extensively metabolized in the body. In vitro studies using human liver microsomes and in vivo studies in mice have identified two primary metabolic routes.[1][5]
-
Major Pathway (Amide Hydrolysis): The most significant initial step is the hydrolysis of the terminal amide bond on the amino acid linker. This initial metabolite is then subject to subsequent hydroxylation on the cyclohexylmethyl (CHM) ring.[1][5]
-
Minor Pathway (Oxidative Metabolism): A secondary route involves multiple hydroxylations on the parent molecule, which can then be followed by reduction reactions.[1][5]
Because the parent compound is metabolized rapidly, toxicological screening often targets the more stable and abundant metabolites.[2] The hydroxylated metabolites of the amide hydrolysis product are considered the most suitable long-term markers in urine, while the initial amide hydrolysis metabolite is a key marker in blood.[1][5]
Part 4: Key Experimental Protocols
Reproducible and well-validated experimental protocols are the foundation of sound scientific inquiry. Below are detailed methodologies for assessing the core neuropharmacological properties of compounds like APP-CHMINACA.
Protocol: In Vitro CB1 Receptor Functional Assay ([³⁵S]GTPγS Binding)
This assay quantitatively measures the ability of a compound to activate the CB1 receptor by tracking the binding of a radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of the Gi/o protein upon receptor activation.
Causality and Rationale:
-
Why [³⁵S]GTPγS? In its inactive state, the G-protein is bound to GDP. Agonist binding to the GPCR causes a conformational change, leading to the release of GDP and the binding of GTP, which initiates signaling. Using a radiolabeled, non-hydrolyzable GTP analog ([³⁵S]GTPγS) allows the activated state to be "trapped" and quantified via scintillation counting.
-
Why Cell Membranes? Using membranes from cells engineered to overexpress the human CB1 receptor (e.g., CHO-hCB1 cells) provides a concentrated and specific system to study the drug-receptor interaction without the complexity of a whole-cell environment.
-
Self-Validation: The protocol includes basal (no drug), agonist-stimulated, and non-specific binding controls. A known full agonist (e.g., CP-55,940) and partial agonist (e.g., Δ⁹-THC) should be run in parallel to validate the assay's dynamic range and to contextualize the efficacy of the test compound.
Step-by-Step Methodology:
-
Membrane Preparation: Culture CHO-hCB1 cells, harvest, and homogenize in a buffer. Centrifuge to pellet the membranes and resuspend in an appropriate assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add in order:
-
Assay Buffer (50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).
-
Test compound (e.g., APP-CHMINACA) at various concentrations. Include a vehicle control.
-
GDP (10 μM final concentration) to ensure G-proteins are in their inactive state at baseline.
-
Cell membranes (e.g., 10-20 µg protein per well).
-
-
Initiate Reaction: Add [³⁵S]GTPγS (0.1 nM final concentration).
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Rapidly terminate the reaction by vacuum filtration through GF/B filter mats, washing immediately with ice-cold buffer to separate bound from unbound radioligand.
-
Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the log of the drug concentration. Fit the data to a non-linear regression model to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
Conclusion
APP-CHMINACA is a powerful neuropharmacological agent characterized by its high affinity and, most importantly, its high efficacy as a full agonist of the CB1 cannabinoid receptor. Its molecular properties directly precipitate its potent in vivo effects, which are orders of magnitude greater than those of Δ⁹-THC. This profound activity, coupled with its metabolic profile, explains the severe and life-threatening clinical outcomes associated with its abuse. The methodologies detailed herein provide a robust framework for the continued investigation of APP-CHMINACA and other emerging SCRAs, which is essential for both fundamental neuroscience and public health.
References
-
Camuto, C., De-Giorgio, F., Corli, G., et al. (2024). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. Forensic Toxicology. Available at: [Link][1]
-
Krotulski, A. J., et al. (2020). Detection and characterization of the new synthetic cannabinoid APP-BINACA in forensic casework. Journal of Analytical Toxicology. While this source focuses on APP-BINACA, it provides context on the emergence and analysis of related novel synthetic cannabinoids. Available at: [Link][6]
-
Pinho, B. G., et al. (2022). Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review. Toxics. Available at: [Link][2]
-
Couch, R. A., et al. (2018). Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid AB-PINACA: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC. Frontiers in Pharmacology. Provides comparative data on full vs. partial agonism and metabolic stability, relevant to the discussion of APP-CHMINACA. Available at: [Link][4]
-
Camuto, C., et al. (2024). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. PubMed. Available at: [Link][5]
-
Wiley, J. L., et al. (2015). AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link][3]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2017). EMCDDA-Europol Joint Report on AB-CHMINACA. EMCDDA. Available at: [Link]
-
Wiley, J. L., et al. (2021). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Psychopharmacology. Provides context on the general pharmacology of novel SCRAs. Available at: [Link]
-
Presley, B. C., et al. (2020). In Vitro Metabolic Profile Elucidation of Synthetic Cannabinoid APP-CHMINACA (PX-3). Journal of Analytical Toxicology. Available at: [Link][7]
Sources
- 1. Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid AB-PINACA: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC [frontiersin.org]
- 5. Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Methodological & Application
Quantitative Analysis of APP-CHMINACA in Whole Blood by LC-MS/MS: A Detailed Application Note for Forensic and Research Use
Introduction
APP-CHMINACA, a potent synthetic cannabinoid, has emerged as a significant compound of interest in forensic toxicology and clinical research.[1] As a member of the indazole-3-carboxamide class of synthetic cannabinoids, it exhibits high affinity for the cannabinoid receptors CB1 and CB2, leading to profound psychoactive effects. The clandestine nature of its production and distribution necessitates robust and reliable analytical methods for its detection and quantification in biological matrices to aid in clinical diagnosis, forensic investigations, and understanding its pharmacokinetic and pharmacodynamic properties.
This application note presents a detailed and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of APP-CHMINACA in whole blood. The methodology herein is designed to provide researchers, scientists, and drug development professionals with a comprehensive protocol, from sample preparation to data analysis, ensuring accuracy, precision, and reliability in results. We will explore two effective sample preparation techniques—Supported Liquid Extraction (SLE) and Protein Precipitation (PPT)—offering flexibility based on laboratory resources and throughput requirements.
Physicochemical Properties of APP-CHMINACA
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
Table 1: Physicochemical Properties of APP-CHMINACA
| Property | Value | Source |
| Chemical Name | N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide | UNODC |
| Synonyms | APP-BINACA, PX-3 | Biotage, De-Giorgio et al., 2024[2][3] |
| Molecular Formula | C₂₄H₂₈N₄O₂ | UNODC |
| Molecular Weight | 404.5 g/mol | UNODC |
| Precursor Ion (M+H)⁺ | m/z 405 | De-Giorgio et al., 2024[2][3] |
| Solubility | Highly lipophilic, soluble in organic solvents like methanol, ethanol, and acetonitrile. | UNODC |
Materials and Reagents
-
Standards: APP-CHMINACA and AB-CHMINACA-d4 (internal standard) certified reference materials were sourced from a reputable supplier.
-
Solvents: LC-MS grade acetonitrile, methanol, ethyl acetate, and water.
-
Reagents: Formic acid (LC-MS grade), and ammonium formate.
-
Blood Matrix: Drug-free human whole blood for the preparation of calibrators and quality control samples.
-
Consumables: Polypropylene microcentrifuge tubes, autosampler vials, and appropriate SPE or SLE cartridges if applicable.
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
Stock solutions of APP-CHMINACA and the internal standard (IS), AB-CHMINACA-d4, are prepared in methanol at a concentration of 1 mg/mL. Working solutions are then prepared by serial dilution. Calibration standards and QC samples are prepared by spiking the appropriate amount of the working solutions into drug-free whole blood.
Sample Preparation: A Tale of Two Techniques
The choice of sample preparation is critical for removing matrix interferences and ensuring high recovery of the analyte. We present two validated methods: Supported Liquid Extraction (SLE) for cleaner extracts and Protein Precipitation (PPT) for a faster turnaround.
This method, adapted from a Biotage application note, provides excellent sample cleanup.
Workflow for Supported Liquid Extraction (SLE)
Caption: Supported Liquid Extraction (SLE) workflow for APP-CHMINACA from whole blood.
Step-by-Step SLE Protocol:
-
To 500 µL of whole blood in a polypropylene tube, add 25 µL of the internal standard working solution (AB-CHMINACA-d4).
-
Add 500 µL of deionized water and vortex thoroughly.
-
Load 750 µL of the pre-treated sample onto an ISOLUTE® SLE+ 1 mL cartridge.
-
Allow the sample to absorb for 5 minutes.
-
Elute the analytes with 2 mL of ethyl acetate, followed by a second elution with another 2 mL of ethyl acetate.
-
Evaporate the combined eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase.
This rapid and straightforward method is suitable for high-throughput screening. This protocol is based on the work of De-Giorgio et al. (2024).[3]
Workflow for Protein Precipitation (PPT)
Caption: Protein Precipitation (PPT) workflow for APP-CHMINACA from whole blood.
Step-by-Step PPT Protocol:
-
To 50 µL of whole blood in a microcentrifuge tube, add the internal standard.
-
Add 200 µL of water and vortex.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 5 minutes, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Table 2: LC-MS/MS Parameters
| Parameter | Condition |
| LC System | Waters Acquity I-Class UPLC® system[3] |
| Column | C18 column (e.g., 2.1 mm x 150 mm, 5 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 15% B, increase to 40% B over 7 min, then to 100% B over 3 min, hold for 1 min, and re-equilibrate at 15% B for 4 min.[3] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL[3] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 5500 V[3] |
| Source Temperature | 550 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Collision Energy (eV) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) | Source |
| APP-CHMINACA | 405 | 241 | 30 | 145 | 50 | De-Giorgio et al., 2024[3] |
| AB-CHMINACA-d4 | 361.3 | 145.1 | Optimized | 215.2 | Optimized | Theoretical |
Collision energies for the internal standard should be optimized empirically.
Method Validation
The method should be validated according to established scientific guidelines to ensure its reliability for the intended application.
Table 4: Method Validation Parameters and Expected Performance
| Parameter | Expected Performance | Source |
| Linearity (r²) | > 0.99 | General guidance |
| Calibration Range | 0.75 - 100 ng/mL[2] | De-Giorgio et al., 2024[2] |
| Lower Limit of Quantification (LLOQ) | ≤ 1 ng/mL | General guidance |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | General guidance |
| Precision (%RSD) | < 15% (< 20% at LLOQ) | General guidance |
| Matrix Effect | Monitored and compensated for by the internal standard | General guidance |
| Recovery | Consistent and reproducible | General guidance |
Data Analysis and Interpretation
Data acquisition and processing are performed using the instrument's software. The concentration of APP-CHMINACA in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.
Workflow for LC-MS/MS Data Acquisition and Processing
Caption: LC-MS/MS data acquisition and processing workflow.
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantification of APP-CHMINACA in whole blood. The detailed protocols for two distinct sample preparation techniques, SLE and PPT, offer flexibility to suit different laboratory needs. The described method is sensitive, selective, and reliable, making it a valuable tool for forensic toxicologists, clinical researchers, and drug development professionals. Adherence to the outlined procedures and validation guidelines will ensure the generation of high-quality, defensible data for the analysis of this potent synthetic cannabinoid.
References
-
De-Giorgio, F., et al. (2024). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. Forensic Toxicology. [Link]
-
United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]
-
Biotage. Extraction of synthetic cannabinoids in human whole blood using SLE. [Link]
-
De-Giorgio, F., et al. (2024). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. ResearchGate. [Link]
-
Tominaga, M., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Molecules. [Link]
-
De-Giorgio, F., et al. (2020). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of Analytical Toxicology. [Link]
-
Benvenuto, K., et al. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Journal of Forensic Science & Criminology. [Link]
-
Gruber, M., et al. (2015). Validated LC-MS/MS method for qualitative and quantitative analysis of 75 synthetic cannabinoids in serum. [Link]
-
Adamowicz, P., et al. (2018). Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry. Forensic Toxicology. [Link]
-
De-Giorgio, F., et al. (2024). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. Forensic Toxicology. [Link]
-
United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [Link]
-
Benvenuto, K., et al. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Journal of Forensic Science & Criminology. [Link]
-
De-Giorgio, F., et al. (2024). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. ResearchGate. [Link]
-
De-Giorgio, F., et al. (2020). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. ResearchGate. [Link]
-
Adamowicz, P., et al. (2018). Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry. Forensic Toxicology. [Link]
-
Gruber, M., et al. (2015). Validated LC-MS/MS method for qualitative and quantitative analysis of 75 synthetic cannabinoids in serum. [Link]
-
Wszołek, M., et al. (2022). Development and Validation of the LC-MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. Molecules. [Link]
-
Adamowicz, P., et al. (2016). Fatal poisoning with the synthetic cannabinoid AB-CHMINACA and ethyl alcohol – A case study and literature review. ResearchGate. [Link]
-
Øiestad, E. L., et al. (2018). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Drug Testing and Analysis. [Link]
-
Wszołek, M., et al. (2022). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. Molecules. [Link]
-
Biotage. Extraction of synthetic cannabinoids in human whole blood using SLE. [Link]
-
Salomone, A., et al. (2021). Method Development and Optimization for the Detection of Synthetic Cannabinoids in Hair using LC-MSMS. [Link]
-
Tominaga, M., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Molecules. [Link]
-
Jones, C. M., et al. (2021). Validation of a Microsampling-Compatible LC-MS/MS Method for Cannabinoid Quantitation in Whole Blood. bioRxiv. [Link]
-
Waters Corporation. A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS/MS. [Link]
-
Cannaert, A., et al. (2022). Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review. Toxics. [Link]
Sources
Application Note: A Comprehensive Protocol for the GC-MS Analysis of APP-CHMINACA in Seized Materials
Introduction: The Challenge of Novel Psychoactive Substances
The landscape of illicit drugs is continually evolving with the emergence of Novel Psychoactive Substances (NPS), designed to mimic the effects of controlled substances while circumventing existing legislation. Among these, synthetic cannabinoid receptor agonists (SCRAs) represent a large and structurally diverse class. APP-CHMINACA (N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]-1-(cyclohexylmethyl)-1H-Indazole-3-carboxamide) is an indazole-3-carboxamide synthetic cannabinoid, structurally related to AB-CHMINACA, that has been identified in seized drug materials.[1] Its potent pharmacological effects and association with adverse health events necessitate reliable and robust analytical methods for its unambiguous identification in forensic laboratories.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in forensic chemistry, offering a powerful combination of chromatographic separation and mass-based identification.[2] This application note provides a detailed, field-proven protocol for the analysis of APP-CHMINACA in seized materials, grounded in established methodologies. We will delve into the causality behind experimental choices, from sample preparation to data interpretation, to ensure a self-validating and trustworthy analytical system.
Principle of the Method
This method relies on the extraction of APP-CHMINACA from the seized material matrix using a suitable organic solvent. The resulting extract is then introduced into the GC-MS system. The gas chromatograph separates APP-CHMINACA from other components in the sample based on its volatility and interaction with a stationary phase. Following separation, the analyte is ionized, typically by electron ionization (EI), causing it to fragment in a predictable and reproducible manner. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for identification.
Methodology: From Seized Material to Confirmed Identification
This section details the complete workflow for the analysis of APP-CHMINACA. The process is visualized in the workflow diagram below.
Caption: Overall analytical workflow for APP-CHMINACA identification.
Part A: Sample Preparation Protocol
The goal of sample preparation is to efficiently extract APP-CHMINACA from the matrix while minimizing co-extractives that could interfere with the analysis. Most synthetic cannabinoids, including APP-CHMINACA, are highly soluble in medium-polarity organic solvents like methanol.[2]
Materials:
-
Methanol (HPLC grade or equivalent) or Chloroform[3]
-
Vortex mixer and/or ultrasonic bath
-
Centrifuge
-
Microcentrifuge tubes (1.5 or 2.0 mL)
-
GC autosampler vials with inserts
Protocol:
-
Sample Homogenization: For herbal materials, ensure the sample is homogenous. If it is a coarse mixture, grinding a representative portion may be necessary. For powders, homogenization is typically not required.[4]
-
Weighing: Accurately weigh approximately 1-2 mg of powder or 100 mg of homogenized herbal material into a microcentrifuge tube.[4][5]
-
Expertise & Experience: The amount of material can be adjusted based on the suspected concentration. Starting with a smaller amount for powders is prudent due to their potentially high purity.
-
-
Extraction: Add 1 mL of methanol to the tube.
-
Agitation: Securely cap the tube and vortex vigorously for 2-5 minutes.[4] Alternatively, sonicate for 10 minutes to ensure thorough extraction.[7]
-
Clarification: Centrifuge the tube at high speed (e.g., 10,000 x g) for 5-10 minutes. This will pellet the solid matrix material.[5]
-
Transfer: Carefully transfer the clear supernatant to a GC autosampler vial for analysis. Dilution with additional solvent may be necessary if high concentrations are expected.
Part B: GC-MS Instrumental Protocol
The instrumental conditions are critical for achieving good chromatographic resolution and generating a characteristic mass spectrum. The following parameters are based on the validated method published by the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG).[3]
| Parameter | Condition | Rationale (Expertise & Experience) |
| Gas Chromatograph | Agilent 6890/7890 or equivalent | A robust and widely used platform for forensic analysis. |
| Column | HP-5MS (or equivalent), 30m x 0.25mm ID, 0.25µm film | A non-polar (5% phenyl methylpolysiloxane) column providing excellent separation for a wide range of semi-volatile compounds like SCRAs. |
| Carrier Gas | Helium, 1.0 mL/min constant flow | Inert carrier gas, standard for MS applications. Constant flow ensures reproducible retention times. |
| Injector | Split (20:1 ratio), 280°C | Split injection prevents column overloading with high-concentration samples. A high injector temperature ensures rapid volatilization but must be monitored for thermal degradation.[6] |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial 90°C for 2.0 min, ramp at 14°C/min to 300°C, hold for 17.0 min | The initial hold allows for solvent focusing. The temperature ramp is optimized to separate analytes effectively, and the final hold ensures that any high-boiling compounds are eluted from the column. |
| Mass Spectrometer | Agilent 5975/5977 or equivalent | A reliable single quadrupole mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns, allowing for library matching. |
| Temperatures | MS Source: 230°C, MS Quad: 150°C, Transfer Line: 280°C | These temperatures are optimized to maintain analyte integrity and prevent condensation while ensuring efficient ionization. |
| Acquisition Mode | Full Scan | Data is collected over a wide mass range (e.g., 30-550 amu) to capture the molecular ion (if present) and all significant fragment ions for definitive identification. |
| Solvent Delay | 3-4 minutes | Prevents the high-intensity solvent peak from reaching and saturating the detector. |
Table 1: Recommended GC-MS Instrumental Parameters for APP-CHMINACA Analysis.[3]
Data Analysis and Interpretation
Identification of APP-CHMINACA is confirmed by a match in both retention time (relative to a standard, if available) and the acquired mass spectrum compared to a reference spectrum.
Retention Time
Under the conditions specified in Table 1, APP-CHMINACA has a reported retention time of approximately 28.97 minutes .[3] This value can vary slightly between instruments and columns, making the use of a certified reference standard for retention time locking or confirmation highly recommended.
Mass Spectrum and Fragmentation
The 70 eV EI mass spectrum of APP-CHMINACA is the key to its identification. The fragmentation pattern is a direct result of its chemical structure.
Caption: Chemical structure and proposed major fragmentation pathways of APP-CHMINACA.
The mass spectrum is characterized by several key ions. While the molecular ion at m/z 404 is often weak or absent in EI-MS due to the lability of the molecule, the fragment ions provide a robust signature.[3][8]
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure / Origin | Significance |
| 404 | [M]+• (Molecular Ion) | Confirms the molecular weight of the compound. Often low in abundance.[3] |
| 257 | Cleavage of the phenylalaninamide side chain | A significant high-mass fragment indicative of the core structure. |
| 213 | Indazole-cyclohexylmethyl cation | Represents the core indazole structure with the N-alkyl substituent after amide cleavage. |
| 145 | Phenylalaninamide fragment cation | A key indicator of the specific amino acid-like side chain. |
| 131 | Indazole fragment | Loss of the cyclohexylmethyl group from the m/z 213 fragment. |
| 91 | Tropylium ion | A common fragment resulting from rearrangement of the benzyl group from the side chain. |
| 55 | Cyclohexene fragment | Common fragment from the cyclohexyl ring. |
Table 2: Key Diagnostic Ions in the EI Mass Spectrum of APP-CHMINACA.[2][3]
Authoritative Grounding: The definitive identification should be confirmed by matching the acquired spectrum against a certified reference library, such as those from SWGDRUG, Cayman Chemical, or NIST.[6][9]
Potential Challenges and Field-Proven Insights
-
Thermal Degradation: Amide-containing synthetic cannabinoids can be susceptible to thermal degradation in the hot GC injector.[6] This can lead to poor peak shape, reduced sensitivity, and the appearance of degradation products. Using a clean injector liner, minimizing residence time in the injector (i.e., using a fast autosampler injection), and ensuring the injector temperature is not excessively high can mitigate this issue.
-
Isomeric Compounds: The NPS landscape is rife with positional isomers, which can have very similar mass spectra and close retention times.[7] High-efficiency capillary columns (like the HP-5MS) are essential for chromatographic separation. In ambiguous cases, analysis of a certified reference material is the only way to confirm identity.
-
Matrix Interference: Seized herbal materials can contain complex mixtures of plant alkaloids and other compounds. A thorough extraction and cleanup, along with the use of a selective detector like a mass spectrometer, is crucial. If interferences are significant, techniques like deconvolution can help purify the mass spectrum of the target analyte.[10]
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust protocol for the identification of APP-CHMINACA in seized materials. By combining a straightforward solvent extraction with optimized instrumental conditions, forensic laboratories can achieve definitive identification based on the compound's unique chromatographic and mass spectral characteristics. Adherence to good laboratory practices, including the use of certified reference materials and routine instrument maintenance, is paramount for generating data that is both scientifically sound and legally defensible.
References
- United Nations Office on Drugs and Crime (UNODC). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. [URL: https://www.unodc.org/documents/scientific/Recommended_methods_SCRA_2021.pdf]
- Al-Saffar, Y., et al. (2020). Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7036287/]
- Al-Saffar, Y., et al. (2020). Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.9b03881]
- ResearchGate. GC−MS chromatogram of the sample with the lowest concentration of AB-CHMINACA. [URL: https://www.researchgate.net/figure/GC-MS-chromatogram-of-the-sample-with-the-lowest-concentration-of-AB-CHMINACA-number_fig4_339483321]
- Chhagan, A. (2024). Synthetic Cannabinoids Degradation Studied Using GC–MS. LCGC International. [URL: https://www.lcgc-international.
- Al-Qadasi, F., et al. (2024). GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Future Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10926524/]
- Al-Khoury, J. M., et al. (2024). Identification and chemical structure elucidation of synthetic cannabinoids samples seized in Kuwait during 2019–2023 using GC–MS and NMR spectroscopy. Forensic Sciences Research. [URL: https://academic.oup.com/fsr/article/9/1/tkae002/7594950]
- Katselou, M., et al. (2016). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology. [URL: https://link.springer.com/article/10.1007/s11419-016-0314-z]
- SWGDRUG. (2015). APP-CHMINACA Monograph. [URL: https://www.swgdrug.org/Monographs/APP-CHMINACA.pdf]
- Cayman Chemical. Forensic Science Products. [URL: https://www.caymanchem.com/forensic-science/spectral-libraries]
- European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Analytical challenges in the identification of semi-synthetic cannabinoids. [URL: https://www.emcdda.europa.
- National Institutes of Health (NIH). UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381676/]
- Cayman Chemical. APP-CHMINACA Product Information. [URL: https://www.caymanchem.com/product/15456/app-chminaca]
- Agilent Technologies. (n.d.). Synthetic Cannabinoids: the Analytical Challenges. [URL: https://www.agilent.com/cs/library/slidepresentation/public/Synthetic_Cannabinoids_the_Analytical_Challenges.pdf]
- ResearchGate. a GC-electron ionization-MS spectrum of ACHMINACA and b its probable fragmentation pathways. [URL: https://www.researchgate.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. swgdrug.org [swgdrug.org]
- 4. Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. agilent.com [agilent.com]
Application Note: A Comprehensive NMR-Based Protocol for the Unambiguous Structural Elucidation of APP-CHMINACA
Introduction: The Analytical Challenge of Novel Psychoactive Substances
APP-CHMINACA, also known as PX-3, is a potent synthetic cannabinoid receptor agonist belonging to the indazole-3-carboxamide class. Its full chemical name is N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide. First synthesized for potential therapeutic applications, APP-CHMINACA has emerged on the illicit drug market, posing significant challenges to forensic chemists, toxicologists, and public health officials. The rapid proliferation of such designer drugs, often with closely related isomers, demands analytical techniques capable of providing definitive and unambiguous structural identification.
While mass spectrometry (MS) is a cornerstone of forensic analysis, it can struggle to differentiate between structural isomers. Nuclear Magnetic Resonance (NMR) spectroscopy, however, provides a complete picture of the molecular framework, making it the gold standard for absolute structure confirmation. This application note presents a detailed, field-proven protocol for the structural elucidation of APP-CHMINACA using a suite of one- and two-dimensional NMR experiments. The methodology is designed to be a self-validating system, ensuring the highest degree of confidence in the final structural assignment.
Foundational Principles: Mapping the Molecular Architecture with NMR
The power of NMR in structural elucidation lies in its ability to probe the chemical environment and connectivity of magnetically active nuclei, primarily ¹H and ¹³C. A multi-experiment approach is crucial for assembling the molecular puzzle of a compound like APP-CHMINACA.
-
1D NMR (¹H and ¹³C): The initial survey experiments. The ¹H spectrum reveals the number of different proton environments, their relative abundance (integration), and proximity to other protons (spin-spin coupling). The ¹³C spectrum, often aided by Distortionless Enhancement by Polarization Transfer (DEPT), identifies all unique carbon atoms and classifies them as methyl (CH₃), methylene (CH₂), methine (CH), or quaternary (C) carbons.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the atomic connectivity.
-
COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled, typically those on adjacent carbon atoms. This allows for the mapping of individual spin systems within the molecule, such as the cyclohexyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Creates a direct correlation between each proton and the carbon atom it is attached to, providing definitive C-H assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for final elucidation. It reveals correlations between protons and carbons over two or three bonds (²J_CH, ³J_CH). These long-range correlations are essential for connecting the distinct structural fragments (e.g., linking the cyclohexylmethyl tail to the indazole core and the phenylalaninamide headgroup to the carboxamide linker).
-
Detailed Experimental Protocol
This protocol is designed for a high-field NMR spectrometer (e.g., 600 MHz) to ensure adequate signal dispersion, which is critical for resolving complex regions of the spectrum.
Part A: Sample Preparation
The quality of the NMR data is directly dependent on the quality of the sample. Purity should be assessed beforehand, for instance by Thin Layer Chromatography (TLC), to ensure no significant paramagnetic impurities are present.
-
Weighing: Accurately weigh approximately 10-20 mg of the APP-CHMINACA reference standard or purified sample.
-
Solvent Selection: Dissolve the sample in 0.6 mL of a deuterated solvent in a standard 5 mm NMR tube. Deuterated chloroform (CDCl₃) is an excellent choice due to APP-CHMINACA's solubility. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative.
-
Standardization: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm for both ¹H and ¹³C spectra.
-
Homogenization: Vortex the NMR tube for approximately 30 seconds or until the sample is completely dissolved to ensure a homogenous solution.
Part B: NMR Data Acquisition Workflow
The following sequence of experiments provides a comprehensive dataset for structural elucidation.
-
Spectrometer Setup: Tune and shim the spectrometer probes for the specific sample to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C {¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
DEPT-135 Acquisition: Run a DEPT-135 experiment to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals. Quaternary carbons are absent.
-
COSY Acquisition: Acquire a gradient-selected ¹H-¹H COSY spectrum to establish proton-proton correlations.
-
HSQC Acquisition: Acquire a gradient-selected, sensitivity-enhanced ¹H-¹³C HSQC spectrum to identify one-bond C-H connections.
-
HMBC Acquisition: Acquire a gradient-selected ¹H-¹³C HMBC spectrum. Optimize the long-range coupling delay for an average J-coupling of 8 Hz to effectively observe 2- and 3-bond correlations.
Data Interpretation: A Stepwise Elucidation Workflow
The systematic analysis of the acquired spectra allows for the confident assembly of the APP-CHMINACA structure.
Caption: Key HMBC correlations confirming the connectivity of APP-CHMINACA.
Conclusion
The described multi-technique NMR protocol provides a robust and reliable method for the complete and unambiguous structural elucidation of APP-CHMINACA. By systematically interpreting 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectra, a self-validating network of correlations is established that confirms the precise atomic connectivity of the molecule. This level of certainty is indispensable for forensic laboratories, academic researchers, and pharmaceutical scientists working with novel psychoactive substances, ensuring accurate identification, aiding in the study of structure-activity relationships, and supporting public health and safety initiatives.
References
-
Al-Massarani, S., Al-Said, M. S., El-Gamal, A. A., & Abdel-Kader, M. S. (2024). Identification and chemical structure elucidation of synthetic cannabinoids samples seized in Kuwait during 2019–2023 using GC–MS and NMR spectroscopy. Forensic Sciences Research. Available at: [Link]
-
PubChem. (n.d.). N-((1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide. PubChem Compound Summary for CID 44206137. Retrieved January 25, 2026, from [Link].
-
Jia, W., Meng, X., Qian, Z., & Liu, C. (2016). Identification of three cannabimimetic indazole and pyrazole derivatives, APINACA 2H-indazole analogue, AMPPPCA, and 5F-AMPPPCA. ResearchGate. Available at: [Link]
-
Shevyrin, V., Melkozerov, V., Nevero, A., & Eltsov, O. (2015). Identification and analytical characteristics of synthetic cannabinoids with an indazole-3-carboxamide structure bearing a N-1-methoxycarbonylalkyl group. Analytical and Bioanalytical Chemistry, 407(21), 6301-6315. Available at: [Link]
-
Wójtowicz, A., et al. (2016). Comprehensive analytical characteristics of N-(adamantan-1-yl)-1- (cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). Forensic Toxicology, 34, 299-312. Available at: [Link]
-
PubChem. (n.d.). N-(1-(Aminocarbonyl)-2-methylpropyl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide. PubChem Compound Summary for CID 156470007. Retrieved January 25, 2026, from [Link].
-
Camuto, C., et al. (2022). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. Forensic Toxicology, 40(2), 299-312. Available at: [Link]
-
Cannaert, A., et al. (2021). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. ResearchGate. Available at: [Link]
Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of APP-CHMINACA and its Metabolites in Human Urine
Introduction: The Analytical Challenge of Synthetic Cannabinoids
The emergence of synthetic cannabinoids (SCs) like APP-CHMINACA (also known as PX-3) presents a significant challenge for clinical and forensic toxicology.[1][2] These potent agonists of the cannabinoid receptors are rapidly metabolized, with the parent compound often being undetectable in urine samples.[2][3] Consequently, sensitive and reliable analytical methods must target the more abundant urinary metabolites to confirm exposure.[2][3][4] Solid-phase extraction (SPE) is a crucial sample preparation technique that effectively isolates and concentrates these target analytes from the complex urine matrix, enabling accurate downstream analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5][6]
This application note provides a detailed and scientifically grounded protocol for the solid-phase extraction of APP-CHMINACA and its primary metabolites from human urine. The methodology is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also the underlying principles to ensure robust and reproducible results.
Metabolic Profile of APP-CHMINACA: Targeting the Right Analytes
Effective analytical monitoring of APP-CHMINACA hinges on understanding its metabolic fate. In vivo studies have demonstrated that APP-CHMINACA undergoes extensive Phase I metabolism.[2] The primary metabolic pathway involves two key transformations:
-
Amide Hydrolysis: The terminal amide group of APP-CHMINACA is hydrolyzed.
-
Hydroxylation: This is followed by hydroxylation on the cyclohexyl-methyl ring.
The resulting hydrolyzed and hydroxylated metabolites are the most abundant and persistent markers of APP-CHMINACA intake found in urine.[2] Therefore, this protocol is optimized to co-extract the parent compound and these key metabolites. Given that many synthetic cannabinoids are excreted as glucuronide conjugates, an enzymatic hydrolysis step is incorporated into the sample pre-treatment to cleave these conjugates and improve detection.[1][3][7]
Principles of Reversed-Phase Solid-Phase Extraction for APP-CHMINACA
This protocol utilizes a reversed-phase SPE mechanism, which is ideal for extracting moderately non-polar compounds like APP-CHMINACA and its metabolites from a polar matrix like urine. The stationary phase in the SPE cartridge is hydrophobic (e.g., a polymeric sorbent like hydrophilic-lipophilic balanced - HLB), while the mobile phase (the sample and wash solutions) is primarily aqueous.[5][8]
The extraction process follows four key steps:
-
Conditioning: The sorbent is treated with an organic solvent (e.g., methanol) to activate the hydrophobic functional groups, followed by an aqueous solution (e.g., water or buffer) to prepare the sorbent for the aqueous sample.[8][9]
-
Loading: The pre-treated urine sample is passed through the cartridge. The non-polar analytes partition from the aqueous sample and adsorb onto the hydrophobic sorbent via van der Waals forces.
-
Washing: The cartridge is washed with a weak solvent (e.g., a mixture of water and a small amount of organic solvent) to remove polar, water-soluble interferences from the urine matrix that have not been retained on the sorbent.[1]
-
Elution: A strong, non-polar organic solvent is passed through the cartridge to disrupt the hydrophobic interactions between the analytes and the sorbent, eluting the purified and concentrated analytes of interest.[1][8]
Experimental Protocol: Step-by-Step Guide
Materials and Reagents
| Reagent/Material | Grade |
| APP-CHMINACA and metabolite standards | Certified reference material |
| β-glucuronidase from Helix pomatia | >100,000 units/mL |
| Methanol | HPLC grade |
| Acetonitrile | HPLC grade |
| Ethyl Acetate | HPLC grade |
| Acetic Acid, Glacial | ACS grade |
| Ammonium Acetate | ACS grade |
| Deionized Water | 18.2 MΩ·cm |
| Reversed-Phase SPE Cartridges (e.g., Polymeric HLB, 60 mg, 3 mL) | --- |
| Centrifuge tubes | 15 mL |
| pH meter or pH paper | --- |
| Heating block or water bath | --- |
| SPE vacuum manifold | --- |
| Nitrogen evaporator | --- |
Solutions Preparation
-
100 mM Acetate Buffer (pH 5.0): Dissolve 7.7 g of ammonium acetate in 900 mL of deionized water. Adjust the pH to 5.0 with glacial acetic acid and bring the final volume to 1 L with deionized water.
Detailed Protocol
Part 1: Sample Pre-treatment (Enzymatic Hydrolysis)
-
Pipette 1.0 mL of urine into a 15 mL centrifuge tube.
-
Add 2.0 mL of 100 mM Acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase enzyme solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the sample at 65°C for 1-2 hours to ensure complete hydrolysis of glucuronide conjugates.[1]
-
Allow the sample to cool to room temperature before proceeding.
Part 2: Solid-Phase Extraction
-
Cartridge Conditioning:
-
Place the SPE cartridges on a vacuum manifold.
-
Pass 3 mL of methanol through each cartridge.
-
Pass 3 mL of deionized water through each cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample directly onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 3 mL of 100 mM Acetate buffer (pH 5.0) to remove hydrophilic impurities.
-
Wash the cartridge with 3 mL of a 75:25 mixture of 100 mM Acetate buffer (pH 5.0) and methanol to remove more strongly bound interferences.[1]
-
Dry the cartridge under a full vacuum for 10 minutes to remove any residual aqueous solution.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the target analytes with 3 mL of ethyl acetate.[1] Allow the solvent to soak the sorbent for about 1 minute before applying a vacuum to elute at a slow flow rate (approx. 1 mL/minute).
-
Part 3: Final Extract Preparation
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for analysis.
Visualizing the Workflow
Caption: Workflow for the SPE of APP-CHMINACA from urine.
Expert Insights and Trustworthiness
-
Why Polymeric Sorbents? Polymeric reversed-phase sorbents, such as Oasis HLB, are recommended over traditional silica-based C18 sorbents for this application.[5][8] They offer higher binding capacity and stability across a wider pH range, which is advantageous when dealing with complex biological matrices like urine. Furthermore, they are less prone to drying out during the extraction process, leading to more consistent recoveries.[5]
-
The Criticality of the Wash Step: The wash step using a mixture of buffer and a low percentage of methanol is crucial for removing endogenous matrix components that are less hydrophobic than the target analytes.[1] Omitting this step can lead to significant ion suppression in the LC-MS/MS analysis, resulting in lower sensitivity and inaccurate quantification. However, using too high a percentage of organic solvent in the wash can lead to premature elution and loss of the analytes.[1]
-
Elution Solvent Selection: Ethyl acetate is an effective elution solvent for a broad range of synthetic cannabinoids and their metabolites.[1] Alternatives such as methanol or acetonitrile can also be used, but the elution strength and selectivity may vary.[8] It is recommended to perform a small optimization experiment to determine the best elution solvent for your specific analytes and LC-MS/MS system.
-
Self-Validation and Quality Control: To ensure the trustworthiness of the results, it is essential to include quality control (QC) samples in each batch of extractions. These should include a blank urine sample, a urine sample spiked with a known concentration of the analytes (a positive control), and a negative control. The recovery of the analytes from the spiked QC sample should be monitored to ensure the efficiency and reproducibility of the extraction. A successful validation should demonstrate acceptable linearity, precision, accuracy, and recovery.[7]
Conclusion
This application note provides a comprehensive and robust solid-phase extraction protocol for the determination of APP-CHMINACA and its major metabolites in urine. By understanding the metabolic profile of the target compound and the principles of reversed-phase SPE, researchers can confidently implement this method to achieve clean extracts, high analyte recovery, and accurate, reproducible results. The detailed protocol, coupled with expert insights, aims to empower laboratories to effectively tackle the analytical challenges posed by novel synthetic cannabinoids.
References
-
Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. (2023-03-14). MDPI. [Link]
-
Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction. (2023-04-05). National Institutes of Health. [Link]
-
Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review. (2022-05-23). PubMed Central. [Link]
-
Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. (2024-11-22). PubMed Central. [Link]
-
Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. (2017-05-18). National Institutes of Health. [Link]
-
Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction. (2025-11-06). ResearchGate. [Link]
-
An evaluation of commercially available solid phase extraction cartridges for the isolation of synthetic cannabinoid metabolites from urine. OpenBU. [Link]
-
Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. SpringerLink. [Link]
-
Long-term stability of 24 synthetic cannabinoid metabolites spiked into whole blood and urine for up to 168 days, and the. SpringerLink. [Link]
Sources
- 1. unitedchem.com [unitedchem.com]
- 2. Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 4. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. DSpace [open.bu.edu]
- 7. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: A Robust Derivatization Protocol for the GC-MS Analysis of APP-CHMINACA
Abstract
This application note provides a detailed protocol for the chemical derivatization of the synthetic cannabinoid APP-CHMINACA for robust and reproducible analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Synthetic cannabinoids of the indazole-3-carboxamide class, such as APP-CHMINACA, possess polar amide functionalities that render them susceptible to thermal degradation in the high-temperature environment of a GC injector port. This can lead to poor chromatographic peak shape, low sensitivity, and inaccurate quantification. The protocol herein describes a silylation method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to cap the active hydrogen atoms on the amide groups. This process significantly increases the thermal stability and volatility of the analyte, enabling reliable identification and quantification. This guide is intended for researchers, forensic scientists, and drug development professionals requiring a validated method for analyzing this potent psychoactive substance.
Introduction: The Analytical Challenge of APP-CHMINACA
APP-CHMINACA (N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]-1-(cyclohexylmethyl)-1H-Indazole-3-carboxamide) is a potent synthetic cannabinoid receptor agonist belonging to the indazole-3-carboxamide family.[1][2] Its detection and quantification in seized materials or biological matrices are critical for forensic and clinical toxicology. While GC-MS is a powerful and widely used technique for drug analysis due to its high chromatographic resolution and definitive mass spectral identification, direct analysis of many synthetic cannabinoids is problematic.[3][4]
The core analytical challenge lies in the thermal lability of the molecule. APP-CHMINACA contains both a primary and a secondary amide group (Figure 1). These polar N-H bonds are prone to thermal degradation or unwanted reactions within the hot GC injector.[4][5] This degradation compromises analytical integrity, leading to reduced sensitivity and potentially the complete absence of the target analyte peak.
Chemical derivatization addresses this challenge by converting the polar, reactive N-H groups into more stable, volatile, and non-polar analogs.[6] The most common and effective approach for cannabinoids is silylation, which replaces the active protons with trimethylsilyl (TMS) groups.[5] This transformation enhances the analyte's volatility, improves its chromatographic behavior (resulting in sharper, more symmetrical peaks), and protects it from thermal breakdown, ensuring that the detected compound is representative of the original sample.[7][8]
Principle of Silylation Derivatization
Silylation is a chemical process where an active hydrogen atom in a molecule is replaced by an alkylsilyl group, typically trimethylsilyl (-Si(CH₃)₃). For APP-CHMINACA, the active hydrogens are located on the nitrogen atoms of the two amide groups.
The reaction is facilitated by a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) . The reaction is often catalyzed by the addition of a small amount of Trimethylchlorosilane (TMCS) .[7] TMCS acts as an acid catalyst, increasing the reactivity of the BSTFA and helping to drive the reaction to completion, ensuring a quantitative conversion of the analyte to its silylated derivative.[7][9] The resulting TMS-derivatized APP-CHMINACA is significantly more volatile and thermally stable, making it ideally suited for GC-MS analysis.
Experimental Protocol
This section provides a step-by-step methodology for the silylation of APP-CHMINACA.
Required Materials and Reagents
-
Analyte: APP-CHMINACA analytical standard (≥98% purity)
-
Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Solvent: Ethyl Acetate (GC grade, anhydrous)
-
Equipment:
-
2 mL clear glass autosampler vials with PTFE-lined caps
-
Pipettes (10-100 µL and 100-1000 µL ranges)
-
Nitrogen evaporator or heating block
-
Vortex mixer
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Derivatization Workflow Diagram
The overall experimental process is summarized in the workflow diagram below.
Diagram 1. Workflow for the derivatization and analysis of APP-CHMINACA.
Step-by-Step Protocol
-
Standard Preparation: Prepare a stock solution of APP-CHMINACA in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. From this, prepare a working solution of 10 µg/mL.
-
Aliquoting: Transfer 100 µL of the 10 µg/mL working solution (containing 1 µg of APP-CHMINACA) into a 2 mL autosampler vial.
-
Solvent Evaporation: Evaporate the solvent to complete dryness using a gentle stream of nitrogen or a heating block set to 40-50°C. This step is crucial as residual protic solvents (like methanol) or water can consume the derivatizing reagent and inhibit the reaction.
-
Reagent Addition: To the dried residue, add 50 µL of ethyl acetate, followed by 50 µL of BSTFA + 1% TMCS.
-
Reaction: Immediately cap the vial tightly and vortex for 10-15 seconds to ensure complete dissolution and mixing.
-
Incubation: Place the vial in a heating block or oven at 70°C for 30 minutes to facilitate the derivatization reaction.
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature. The sample is now ready for injection.
-
GC-MS Injection: Inject 1 µL of the final solution into the GC-MS system.
Recommended GC-MS Parameters
The following parameters serve as a validated starting point and can be optimized for specific instrumentation.
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Program | Initial 100°C (hold 1 min), ramp at 20°C/min to 320°C, hold for 5 min |
| MS Transfer Line | 290°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50 - 700 m/z |
Expected Results & Discussion
Chromatographic Profile: A successful derivatization will yield a single, sharp, and symmetrical chromatographic peak for the tris-TMS-APP-CHMINACA derivative. The absence of tailing or multiple peaks corresponding to the parent compound confirms the reaction's completeness and the method's robustness.
Mass Spectral Analysis: The molecular weight of APP-CHMINACA is 404.5 g/mol .[1] The molecule has three active hydrogens (two on the primary amide, one on the secondary amide) that will be replaced by TMS groups. Each TMS group adds approximately 72.1 g/mol (mass of Si(CH₃)₃ minus H). Therefore, the expected molecular weight of the fully derivatized product is:
404.5 + (3 * 72.1) = 620.8 g/mol
The Electron Ionization (EI) mass spectrum is expected to show a molecular ion (M⁺) at m/z 620. Key characteristic fragments for silylated compounds include:
-
M-15 ion (m/z 605): A very common and often prominent fragment resulting from the loss of a methyl group (•CH₃) from one of the TMS moieties.[7]
-
Ions at m/z 73 and 147: These are characteristic ions of TMS derivatives, corresponding to [Si(CH₃)₃]⁺ and [(CH₃)₂Si=O-Si(CH₃)₃]⁺ respectively.[7]
The presence of these characteristic ions provides strong evidence for the successful silylation of the target analyte.
Conclusion
The analytical protocol detailed in this note presents a reliable and robust method for the derivatization of APP-CHMINACA for GC-MS analysis. Silylation with BSTFA + 1% TMCS effectively mitigates the challenges of thermal instability inherent to indazole-3-carboxamide synthetic cannabinoids. This procedure improves volatility, enhances chromatographic performance, and prevents on-column degradation, thereby ensuring accurate and reproducible qualitative and quantitative results. This method is directly applicable to forensic laboratories, clinical toxicology screening, and research settings involved in the analysis of novel psychoactive substances.
References
-
Cannab-Chris. (2020, September 24). A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. Cannabis Science and Technology. [Link]
-
Fodor, B., & Molnár-Perl, I. (2017). The role of derivatization techniques in the analysis of plant cannabinoids by gas chromatography mass spectrometry. TrAC Trends in Analytical Chemistry, 95, 149-158. [Link]
-
Al-Salamat, H. A., et al. (2020). Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market. ACS Omega, 5(8), 4238–4244. [Link]
-
Pirro, V., et al. (2019). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. Forensic Toxicology, 37(2), 408-420. [Link]
-
LCGC Staff. (2024, June 28). Synthetic Cannabinoids Degradation Studied Using GC–MS. LCGC International. [Link]
-
Castrignanò, E., et al. (2022). Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review. Toxics, 10(6), 288. [Link]
-
Molnár-Perl, I. (2017, July 28). The role of derivatization techniques in the analysis of plant cannabinoids by gas chromatography mass spectrometry. Extraction Magazine. [Link]
-
Sy, J. (2023). A Study of Psychoactive Cannabis Components via Derivatization and Analysis by GC-EI-MS. Loyola University Chicago eCommons. [Link]
-
Chromatography Today. (2018, February 20). The Use of Derivatising Reagents. [Link]
-
Agilent Technologies. (n.d.). Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. [Link]
-
Chan, K. M., & Ko, D. S. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Chinese Chemical Society, 42(4), 639-648. [Link]
-
National Center for Biotechnology Information. (n.d.). N-((1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide. PubChem Compound Database. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. jfda-online.com [jfda-online.com]
- 7. cannabissciencetech.com [cannabissciencetech.com]
- 8. researchgate.net [researchgate.net]
- 9. ecommons.luc.edu [ecommons.luc.edu]
Application Note: A Practical Guide to the In Vivo Metabolism Study of APP-CHMINACA in a Murine Model
Introduction: The Critical Need for Metabolism Studies of Synthetic Cannabinoids
The emergence of synthetic cannabinoid receptor agonists (SCRAs) like APP-CHMINACA (also known as PX-3) presents a significant challenge to clinical and forensic toxicology. These potent substances undergo rapid and extensive metabolism in the body, meaning the parent compound is often undetectable in biological samples shortly after intake[1]. Consequently, identifying the primary metabolites is crucial for developing reliable analytical methods to confirm exposure and for understanding the compound's toxicological profile.
This application note provides a comprehensive, field-proven guide for researchers, toxicologists, and drug development professionals to conduct an in vivo metabolism study of APP-CHMINACA using a murine model. We move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and scientifically sound investigation. The protocols described herein are designed as a self-validating system, from animal handling to advanced bioanalytical analysis, grounded in authoritative research.
Scientific Background: The Biotransformation of APP-CHMINACA
Understanding the metabolic fate of APP-CHMINACA is the cornerstone of a successful study. Research has established that APP-CHMINACA undergoes biotransformation via two primary routes, with remarkable similarity observed between in vitro studies using human and mouse liver microsomes, validating the mouse as a suitable model for human metabolism[2][3][4].
The Two Major Metabolic Routes:
-
Route 1 (Major Pathway): Amide Hydrolysis and Subsequent Oxidation. The most significant metabolic transformation begins with the hydrolysis of the terminal amide group to form a carboxylic acid metabolite (M1). This initial step is followed by further hydroxylation at various positions on the cyclohexyl-methyl (CHM) ring, creating a series of hydroxylated carboxylic acid metabolites that are prominent in urine[2][4][5].
-
Route 2 (Minor Pathway): Direct Oxidation of the Parent Compound. A secondary, less prominent pathway involves multiple direct hydroxylations on the parent APP-CHMINACA molecule, followed by reduction or dehydrogenation to form minor metabolites[2][3][4].
In blood, the unchanged parent compound and the initial amide hydrolysis metabolites are the most abundant substances found shortly after administration. In contrast, urine is dominated by the more polar, hydroxylated products of the amide hydrolysis pathway, which serve as excellent long-term biomarkers of intake[2][5].
Caption: Metabolic pathways of APP-CHMINACA in mice.
Experimental Design and Rationale
A robust experimental design is paramount. The choices of animal model, dosing, and sample collection are interdependent and dictate the quality of the resulting data.
-
Animal Model Selection: The ICR-CD1 mouse strain is recommended based on published studies that successfully characterized APP-CHMINACA's metabolic profile[2][5]. The demonstrated correlation between mouse and human liver microsome metabolism further supports its use as a surrogate for human studies[4]. Using common outbred strains like CD1 or inbred strains like C57BL/6 ensures data consistency and comparability with a vast body of toxicological literature[6].
-
Dosing Strategy:
-
Route of Administration: Intraperitoneal (IP) injection is a common and effective route for systemic administration in rodent studies, bypassing first-pass metabolism and ensuring rapid absorption[7]. It serves as a practical model for non-oral routes of exposure.
-
Dose Selection: A dose of 3 mg/kg has been shown to be effective for producing measurable levels of metabolites without causing acute toxicity in mice[2][3][5]. It is critical to perform preliminary dose-ranging studies if significant adverse effects are observed. The vehicle (e.g., a mixture of ethanol, Tween 80, and saline) must be carefully chosen to ensure the solubility of the highly lipophilic APP-CHMINACA.
-
-
Sample Collection Strategy: A time-course study is essential to capture the dynamics of absorption, distribution, metabolism, and excretion (ADME).
-
Biological Matrices: Collecting blood, urine, and feces provides a complete picture. Blood analysis reveals the parent drug and early metabolites, while urine is essential for identifying long-term, polar metabolites[2][8].
-
Time Points: For pharmacokinetic profiling, blood samples should be collected at multiple early and late time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h)[6]. Urine and feces are typically collected over 24-hour intervals using metabolic cages[9].
-
Detailed Experimental Protocols
Protocol 1: In Vivo Murine Study
This protocol details the administration of APP-CHMINACA to mice and subsequent sample collection. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
A. Materials and Reagents
-
APP-CHMINACA (certified reference material)
-
Male ICR-CD1 mice (8-10 weeks old)
-
Vehicle solution: e.g., Ethanol, Tween 80, 0.9% Saline (1:1:8 v/v/v)
-
Metabolic cages for individual housing
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Anesthesia (e.g., Isoflurane)
-
Sterile syringes and needles (27G)
-
Standard laboratory equipment (vortex, centrifuge, pipettes)
B. Experimental Procedure
-
Acclimation: House mice individually in a controlled environment (12h light/dark cycle, controlled temperature and humidity) for at least 7 days prior to the experiment. Provide ad libitum access to food and water.
-
Formulation Preparation: Prepare the dosing solution by dissolving APP-CHMINACA in the vehicle to a final concentration that allows for a 10 mL/kg injection volume. For a 3 mg/kg dose in a 25g mouse, the concentration would be 0.75 mg/mL.
-
Dosing:
-
Weigh each mouse accurately immediately before dosing.
-
Administer the prepared APP-CHMINACA solution via intraperitoneal (IP) injection.
-
Administer an equal volume of vehicle to a control group of mice.
-
-
Sample Collection:
-
Urine/Feces: Immediately after dosing, place each mouse in an individual metabolic cage designed for the separate collection of urine and feces. Collect samples over a 24-hour period. Store samples at -80°C.
-
Blood (Serial Sampling): For pharmacokinetic groups, blood can be collected via submandibular or saphenous vein bleeding at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours). Collect approximately 50-100 µL of blood into EDTA tubes at each time point.
-
Blood (Terminal): At the final time point (e.g., 24 hours), anesthetize the mouse deeply with isoflurane. Perform a terminal blood draw via cardiac puncture to obtain the maximum possible volume[10].
-
-
Plasma Preparation: Centrifuge blood samples at 2,000 x g for 10 minutes at 4°C. Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
Proper sample preparation is critical to remove interferences and concentrate the analytes.
A. Plasma Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound like AB-CHMINACA[5]).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
B. Urine Sample Preparation (Dilute-and-Shoot)
-
Thaw urine samples and centrifuge at 2,000 x g for 5 minutes to pellet any debris.
-
Dilute 50 µL of the urine supernatant 1:4 with the initial mobile phase containing the internal standard.
-
Vortex and directly inject the diluted sample into the LC-MS/MS system.
-
Note: For enhanced cleanup, solid-phase extraction (SPE) may be employed[11].
-
Protocol 3: LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the sensitivity and selectivity required for detecting and quantifying the parent drug and its metabolites[8].
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at ~10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate. The exact gradient should be optimized for the separation of APP-CHMINACA and its expected metabolites.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Data Acquisition: For quantification, use Multiple Reaction Monitoring (MRM) on a triple quadrupole. For metabolite identification, use full scan and data-dependent MS/MS on a high-resolution instrument.
Data Analysis and Visualization
Workflow Overview
The entire process, from animal preparation to final data reporting, follows a logical sequence designed to ensure data integrity and reproducibility.
Caption: Overall workflow for the in vivo metabolism study.
Data Interpretation and Presentation
-
Metabolite Identification: Use high-resolution mass spectrometry data to propose elemental compositions for potential metabolites. Compare fragmentation patterns (MS/MS spectra) of metabolites with the parent drug to elucidate the site of metabolic modification.
-
Quantification: Calculate the concentration of APP-CHMINACA in plasma samples using a calibration curve prepared by spiking known amounts of a reference standard into blank matrix[5].
-
Relative Abundance: Since certified standards for metabolites are often unavailable, their relative abundance over time can be estimated by calculating the ratio of the metabolite's peak area to the peak area of the internal standard[5].
Table 1: Hypothetical Plasma Concentration and Metabolite Abundance Data
| Time Point | APP-CHMINACA Conc. (ng/mL) | M1 (Amide Hydrolysis) Relative Abundance (Area Ratio) | M4 (Hydroxylated M1) Relative Abundance (Area Ratio) |
| 0.25 h | 85.2 | 0.85 | 0.12 |
| 0.5 h | 62.5 | 1.54 | 0.45 |
| 1.0 h | 35.1 | 2.11 | 0.98 |
| 2.0 h | 15.8 | 1.65 | 1.55 |
| 4.0 h | 4.2 | 0.78 | 2.01 |
| 8.0 h | < LOQ | 0.21 | 1.67 |
| 24.0 h | Not Detected | Not Detected | 0.54 |
LOQ: Limit of Quantification
Conclusion
This application note provides a detailed framework for investigating the in vivo metabolism of APP-CHMINACA in a murine model. By combining a robust experimental design with high-sensitivity analytical techniques, researchers can successfully identify key metabolites, elucidate metabolic pathways, and generate critical pharmacokinetic data. These findings are indispensable for the forensic and clinical communities to develop targeted assays for confirming APP-CHMINACA exposure and for understanding the toxicological risks associated with this potent synthetic cannabinoid.
References
-
Basilicata, M., et al. (2024). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. Forensic Toxicology. [Link][2][3][5]
-
Hutchison, R.D., et al. (2018). Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid AB-PINACA. Frontiers in Pharmacology, 9, 1084. [Link]
-
Wiley, J. L., et al. (2015). AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice. Journal of Pharmacology and Experimental Therapeutics, 354(3), 328-339. [Link]
-
Gicquel, T., et al. (2024). Subacute Toxicity and Pharmacokinetic Evaluation of the Synthetic Cannabinoid 4F-MDMB-BUTINACA in Rats: A Forensic and Toxicological Perspective. Toxics, 12(1), 40. [Link]
-
Basilicata, M., et al. (2024). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. ResearchGate. [Link]
-
Basilicata, M., et al. (2024). Metabolic reactions identified for APP-CHMINACA by two different metabolic routes. ResearchGate. [Link]
-
Basilicata, M., et al. (2024). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. PubMed Central. [Link]
-
Limsakun, T., & Meng, W. J. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(24), e1342. [Link]
-
Al-Saeed, M., & El-Zaru, R. (2020). Bioanalytical methods for the determination of synthetic cannabinoids and metabolites in biological specimens. Journal of Analytical Methods in Chemistry. [Link]
-
Wohlfarth, A., et al. (2017). Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes. The AAPS Journal, 19(3), 796-805. [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). Redbook 2000: V.B. Metabolism and Pharmacokinetic Studies. FDA Website. [Link]
-
Musshoff, F., & Madea, B. (2006). Cannabinoids analysis: analytical methods for different biological specimens. Therapeutic Drug Monitoring, 28(2), 155-163. [Link]
-
Patsnap. (2025). How do drug researchers address effects that only occur in rats?. Patsnap Synapse. [Link]
-
Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm Website. [Link]
-
Tanaka, S., et al. (2018). Identification and quantification of predominant metabolites of synthetic cannabinoid MAB-CHMINACA in an authentic human urine specimen. Forensic Toxicology, 36(1), 213-221. [Link]
Sources
- 1. Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 7. biotechfarm.co.il [biotechfarm.co.il]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification and quantification of predominant metabolites of synthetic cannabinoid MAB-CHMINACA in an authentic human urine specimen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Forensic Toxicological Analysis of AB-CHMINACA in Hair
A Validated Method Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction: The Challenge of Synthetic Cannabinoids
Synthetic cannabinoid receptor agonists (SCRAs) represent a formidable and ever-evolving class of new psychoactive substances (NPS).[1] Among these, N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, or AB-CHMINACA, has been a compound of significant concern in forensic toxicology due to its high potency and association with severe adverse health events.[2][3] While blood and urine are standard matrices for detecting recent drug use, their short detection windows are a major limitation for assessing a history of exposure, especially for rapidly metabolized compounds like SCRAs.[4]
Hair analysis offers a powerful solution, providing a wide window of detection that can span months to years, depending on the length of the hair shaft.[4][5][6] This makes it an invaluable tool for abstinence monitoring, drug-facilitated crime investigations, and clinical toxicology. The non-invasive nature of sample collection is another significant advantage.[5][6]
However, the analysis of hair presents unique challenges. Concentrations of xenobiotics are typically very low (in the pg/mg range), requiring highly sensitive analytical instrumentation.[7] Furthermore, the critical need to distinguish between active consumption and passive exposure (external contamination) necessitates rigorous, validated protocols.[4][8][9] The detection of metabolites within the hair matrix is generally considered a strong indicator of systemic exposure and active consumption.[8]
This application note provides a detailed, validated protocol for the sensitive and reliable quantification of AB-CHMINACA and its primary metabolites in human hair samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method
The analytical workflow is designed to ensure both the removal of external contaminants and the efficient extraction of target analytes from the complex hair matrix, followed by highly selective and sensitive detection. The core principle involves:
-
Decontamination: A multi-step washing procedure is employed to meticulously remove drugs and other contaminants from the surface of the hair. This is a cornerstone of the method, crucial for the correct interpretation of results.[4][9]
-
Matrix Disruption & Extraction: The washed and dried hair is pulverized to increase the surface area, allowing for efficient penetration of the extraction solvent. AB-CHMINACA and its metabolites are then extracted from the keratin matrix using a methanolic solvent, often aided by ultrasonication to enhance analyte diffusion.[1][7][9]
-
Analysis by LC-MS/MS: The extract is analyzed using a validated LC-MS/MS method. This technique provides exceptional selectivity and sensitivity, enabling the detection of picogram-per-milligram concentrations. The parent drug and its key metabolites are monitored using specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, ensuring confident identification and accurate quantification.[2][10]
The entire method is validated according to established international guidelines for forensic toxicology to ensure its accuracy, precision, and reliability.[5][11][12]
Caption: Fig 1. High-level workflow for AB-CHMINACA hair analysis.
Materials and Reagents
Apparatus
-
Scissors and/or Ball Mill
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge (capable of >10,000 x g)
-
Sample concentrator (e.g., nitrogen evaporator)
-
Analytical balance (4-decimal place)
-
LC-MS/MS System (e.g., Triple Quadrupole Mass Spectrometer with Electrospray Ionization source)
Reagents and Standards
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Deionized water (>18 MΩ·cm)
-
Acetone (Reagent grade)
-
n-Hexane (Reagent grade)
-
AB-CHMINACA certified reference material (CRM)
-
AB-CHMINACA-d4 (or other suitable deuterated analog) as Internal Standard (IS)
-
AB-CHMINACA M2 and M4 metabolite CRMs (if available)
Experimental Protocols
Protocol 1: Sample Decontamination
Rationale: This multi-step washing procedure is critical to eliminate external contamination from sweat, sebum, smoke, or direct transfer, which could otherwise lead to a false-positive result.[8][9] The sequence of solvents with varying polarity (water, acetone, hexane) ensures the removal of a wide range of surface contaminants.
Procedure:
-
Place approximately 50 mg of hair into a screw-cap glass vial.
-
Add 2 mL of deionized water and vortex for 2 minutes. Discard the water.
-
Add 2 mL of acetone and vortex for 2 minutes. Discard the acetone. Repeat this step.
-
Add 2 mL of n-hexane and vortex for 2 minutes. Discard the hexane.
-
Dry the washed hair completely under a gentle stream of nitrogen or in a fume hood overnight.
Protocol 2: Analyte Extraction
Rationale: Mechanical pulverization breaks down the hair's structure, increasing the surface area for the solvent to penetrate the keratin matrix.[1] Methanol is an effective solvent for extracting a broad range of drugs, including synthetic cannabinoids, from hair.[1][2] The addition of a deuterated internal standard at the beginning of the process compensates for any analyte loss during sample preparation and for variations in instrument response.
Procedure:
-
Cut the decontaminated, dry hair into small segments (<1 mm) or pulverize using a ball mill.
-
Accurately weigh 20 mg of the processed hair into a new glass tube.
-
Add 1 mL of methanol containing the internal standard (e.g., AB-CHMINACA-d4 at 100 pg/mL).
-
Cap the tube and vortex thoroughly.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the methanolic supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid) and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Rationale: Chromatographic separation is essential to resolve the target analytes from endogenous matrix components, preventing ion suppression. A C18 reversed-phase column is typically used. Tandem mass spectrometry in MRM mode provides two layers of selectivity (precursor ion and product ion), ensuring confident identification and minimizing interferences. Electrospray ionization in positive mode (ESI+) is highly effective for these compounds.[2]
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition | Rationale |
|---|---|---|
| LC System | ||
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation for nonpolar compounds like SCRAs. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Organic solvent for eluting analytes. |
| Gradient | Start at 30% B, ramp to 95% B over 8 min, hold 2 min | Gradient elution is necessary to separate analytes and clean the column. |
| Flow Rate | 0.3 mL/min | Typical for analytical scale columns. |
| Injection Volume | 5 µL | Balances sensitivity with potential matrix effects. |
| MS/MS System | ||
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | AB-CHMINACA readily forms [M+H]+ ions.[2] |
| Capillary Voltage | 3.5 kV | Optimized for ion generation. |
| Source Temp. | 150 °C | Standard condition for ESI. |
| Desolvation Temp. | 400 °C | Aids in solvent evaporation and ion release. |
| MRM Transitions | See Table 2 | Specific transitions provide high selectivity and sensitivity. |
Table 2: Example MRM Transitions for AB-CHMINACA
| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) |
|---|---|---|---|
| AB-CHMINACA | 357.2 | 256.2 | 145.1 |
| AB-CHMINACA M2 | 373.2 | 272.2 | 145.1 |
| AB-CHMINACA M4 | 371.2 | 256.2 | 145.1 |
| AB-CHMINACA-d4 (IS) | 361.2 | 260.2 | 145.1 |
Note: These values are illustrative. Collision energies must be optimized for the specific instrument used.
Method Validation and Quality Control
Rationale: A forensic method must be proven to be reliable, accurate, and fit for purpose. Validation demonstrates the performance characteristics of the assay.[13] A summary of typical validation results for this type of method is provided below.
Table 3: Summary of Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Example Performance |
|---|---|---|
| Selectivity | No interfering peaks at the retention time of analytes in blank matrix. | Meets criteria. |
| Linearity (R²) | > 0.99 | 0.995 over the range 2 - 1000 pg/mg.[2] |
| Limit of Detection (LOD) | S/N > 3 | 0.5 - 1.0 pg/mg.[11][14] |
| Limit of Quantification (LOQ) | S/N > 10; Precision/Accuracy within ±20% | 2.0 - 5.0 pg/mg.[2] |
| Intra-Assay Precision (%CV) | < 15% | < 10% at low, mid, and high QCs.[2] |
| Inter-Assay Precision (%CV) | < 15% | < 12% at low, mid, and high QCs.[2] |
| Accuracy (% Bias) | Within ±15% of nominal value | Within ±10% at low, mid, and high QCs.[2] |
| Matrix Effect | Ion suppression/enhancement within acceptable limits (e.g., 80-120%) | Minimal to moderate suppression observed, compensated by IS. |
| Extraction Recovery | Consistent and reproducible | > 70% |
Quality Control: Each analytical batch should include blank matrix samples, negative controls, and at least three levels of quality control samples (low, medium, high) prepared in blank hair.
Data Interpretation
A sample is considered positive for AB-CHMINACA if the following criteria are met:
-
The retention time of the analyte peak is within ±2% of the average retention time of the calibrators.
-
Both the quantifier and qualifier ion transitions are present.
-
The ratio of the qualifier to quantifier ion peak areas is within ±20% of the average ratio of the calibrators.
Consumption vs. Contamination: The interpretation of SC findings in hair must be done with caution.[8] While a thoroughly decontaminated sample testing positive for the parent drug is suggestive of exposure, the definitive proof of active consumption lies in the detection of its metabolites, such as AB-CHMINACA M2 and M4.[2] These metabolites are formed in the body and are not present in the drug product itself, meaning their presence in hair could not result from external contamination alone.
Caption: Fig 2. Interpretive logic for AB-CHMINACA hair findings.
References
-
Salomone, A., Luciano, C., Di Corcia, D., Gerace, E., & Vincenti, M. (2013). Hair analysis as a tool to evaluate the prevalence of synthetic cannabinoids in different populations of drug consumers. Drug Testing and Analysis. Available at: [Link]
-
News-Medical.Net. (2020). How to Detect Synthetic Cannabinoids in Hair. Available at: [Link]
-
ResearchGate. (n.d.). Hair analysis as a tool to evaluate the prevalence of synthetic cannabinoids in different populations of drug consumers | Request PDF. Available at: [Link]
-
Castro, A. L., Tarelho, S., Silvestre, A., & Teixeira, H. M. (2022). Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review. Toxics. Available at: [Link]
-
Florida International University. (2024). Method Development and Optimization for the Detection of Synthetic Cannabinoids in Hair using LC-MSMS. Available at: [Link]
-
ResearchGate. (n.d.). Simultaneous determination of synthetic cannabinoids and their metabolites in human hair using LC-MS/MS and application to human hair | Request PDF. Available at: [Link]
-
Franz, F., Angerer, V., Hermanns-Clausen, M., Moosmann, B., & Auwärter, V. (2014). Metabolites of synthetic cannabinoids in hair – proof of consumption or false friends for interpretation? Presented at a scientific meeting. Available at: [Link]
-
Sim, J., Kim, E., Lee, J., Shin, S., & Kim, J. (2017). Determination of AB-CHMINACA and Its Metabolites in Human Hair and Their Deposition in Hair of Abusers. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
ResearchGate. (n.d.). Testing for AB-PINACA in human hair: Distribution in head hair versus pubic hair | Request PDF. Available at: [Link]
-
USDTL. (n.d.). Synthetic Cannabinoids and Drug Testing. Available at: [Link]
-
Adamowicz, P., Gieroń, J., Gil, D., Lechowicz, W., Skulska, A., & Tokarczyk, B. (2018). Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry. Forensic Science International. Available at: [Link]
-
Salomone, A., Baumgartner, M. R., Di Corcia, D., & Vincenti, M. (2013). Validation of a method for the targeted analysis of 96 drugs in hair by UPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Available at: [Link]
-
Hutter, M., Rudloff, H.-C., Moosmann, B., Auwärter, V., & Neukamm, M. A. (n.d.). Hair analysis for synthetic cannabinoids. Presented at a scientific meeting. Available at: [Link]
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Available at: [Link]
-
ResearchGate. (n.d.). A comprehensive LC-MS/MS method for simultaneous analysis of 65 synthetic cannabinoids in human hair samples and application to forensic investigations. Available at: [Link]
-
NMS Labs. (2015). What Forensic Toxicology can Learn from Hair. Available at: [Link]
Sources
- 1. academicworks.cuny.edu [academicworks.cuny.edu]
- 2. Determination of AB-CHMINACA and its metabolites in human hair and their deposition in hair of abusers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usdtl.com [usdtl.com]
- 6. What Forensic Toxicology can Learn from Hair [okorieokorocha.com]
- 7. researchgate.net [researchgate.net]
- 8. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 9. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 10. Hair analysis as a tool to evaluate the prevalence of synthetic cannabinoids in different populations of drug consumers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Quantitative Analysis of AB-CHMINACA Metabolites in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Drug Development Professionals, Researchers, and Scientists
Introduction
AB-CHMINACA (N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is a potent, indazole-based synthetic cannabinoid receptor agonist that has been associated with numerous cases of severe intoxication and fatalities worldwide.[1] With a high affinity for both the CB1 and CB2 receptors, its effects can be significantly more potent and unpredictable than those of Δ⁹-THC, the primary psychoactive component in cannabis.[1] Due to its rapid and extensive metabolism in the human body, the parent compound is often found at very low or undetectable concentrations in biological samples, making the detection of its metabolites crucial for confirming exposure in clinical and forensic toxicology.[2]
This application note provides a detailed, robust, and validated protocol for the simultaneous quantification of key AB-CHMINACA metabolites in human plasma. The methodology leverages the sensitivity and selectivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for bioanalytical testing. The protocol details two common and effective sample preparation techniques—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—and provides a comprehensive guide to method validation according to established regulatory standards.
Scientific Rationale: The Metabolism of AB-CHMINACA
Understanding the metabolic fate of AB-CHMINACA is fundamental to developing a reliable analytical method. The compound undergoes extensive Phase I and Phase II metabolism, primarily driven by cytochrome P450 (CYP) enzymes and amidases.[3] In-vitro studies using human liver microsomes have identified numerous metabolic pathways.[3]
The primary metabolic reactions include:
-
Hydroxylation: Addition of hydroxyl (-OH) groups, most commonly on the cyclohexyl ring. This process generates various mono- and di-hydroxylated metabolites.
-
Carboxylation: The terminal amide group on the valine moiety is hydrolyzed by amidase enzymes to form a carboxylic acid metabolite. This is a critical pathway, and the resulting carboxylated metabolite (often referred to as M2) is a major biomarker found in biological fluids.[3][4]
-
N-Dealkylation: Cleavage of the cyclohexylmethyl group.[3]
-
Glucuronidation: Phase II conjugation of hydroxylated metabolites to form more water-soluble glucuronides, facilitating excretion.[3]
Given that metabolites are often present at higher concentrations and for a longer duration than the parent drug in blood and plasma, targeting these specific metabolic products significantly increases the window of detection and reduces the risk of false-negative results.[2]
Caption: Major metabolic pathways of AB-CHMINACA.
Materials and Reagents
-
Standards: AB-CHMINACA, AB-CHMINACA carboxylic acid (M2), and AB-CHMINACA 4-OH-cyclohexyl certified reference materials. Deuterated internal standard (e.g., AB-CHMINACA-d4).
-
Solvents: LC-MS grade acetonitrile (ACN), methanol (MeOH), and water. Formic acid (reagent grade).
-
Plasma: Blank human plasma from at least six unique sources for method validation.
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials, and caps.
-
For Protein Precipitation (PPT): Standard microcentrifuge.
-
For Solid-Phase Extraction (SPE): Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridges, SPE vacuum manifold.[5][6]
Experimental Protocols
A robust sample preparation protocol is critical for removing matrix interferences (e.g., proteins, phospholipids) that can suppress the analyte signal and compromise analytical accuracy. We present two validated workflows.
Protocol 1: Protein Precipitation (PPT) Workflow
PPT is a rapid and straightforward method suitable for high-throughput screening. It involves adding a water-miscible organic solvent to denature and precipitate plasma proteins.[7] Acetonitrile is highly effective for this purpose.[7][8]
Step-by-Step Protocol:
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard (IS) working solution and briefly vortex.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to plasma).[9]
-
Vortex vigorously for 60 seconds to ensure complete protein denaturation.
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[8]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) Workflow
SPE provides a significantly cleaner extract compared to PPT, reducing matrix effects and potentially improving the lower limit of quantification (LLOQ).[5] The Oasis HLB sorbent is effective for retaining a broad range of acidic, neutral, and basic compounds, making it ideal for synthetic cannabinoids and their metabolites.[6]
Step-by-Step Protocol:
-
Pipette 200 µL of plasma sample into a microcentrifuge tube. Add 10 µL of IS and 400 µL of 4% phosphoric acid in water. Vortex to mix. This step lyses the cells and precipitates initial proteins.
-
Condition SPE Cartridge: Pass 1 mL of methanol through the Oasis HLB cartridge, followed by 1 mL of LC-MS grade water. Do not allow the cartridge to dry.
-
Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elute: Elute the target analytes with 1 mL of methanol into a clean collection tube.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 ACN:Water with 0.1% formic acid) and transfer to an autosampler vial.
Caption: General experimental workflow for plasma analysis.
LC-MS/MS Method and Parameters
The following parameters provide a robust starting point for the analysis on a typical triple quadrupole mass spectrometer.
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 30% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions, and equilibrate for 3 min. |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temp. | 500 °C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation: MRM Transitions and Quantitative Data
MRM is used for quantification, where the precursor ion (typically [M+H]⁺) is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole. This provides exceptional selectivity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes | LLOQ (ng/mL) |
| AB-CHMINACA | 357.2 | 256.2 / 157.1 | Two transitions for confirmation. | ~0.1 |
| AB-CHMINACA-d4 (IS) | 361.2 | 260.2 | Internal Standard. | N/A |
| AB-CHMINACA Carboxylic Acid (M2) | 358.2 | 341.2 / 215.1 | Often the most abundant metabolite. | ~0.05 |
| AB-CHMINACA 4-OH-cyclohexyl | 373.2 | 356.2 / 256.2 | A major hydroxylated metabolite. | ~0.1 |
Note: The exact m/z values and LLOQs are instrument-dependent and must be optimized and validated empirically.
Method Validation: Ensuring Trustworthy Results
A bioanalytical method must be rigorously validated to ensure its reliability for intended use. The validation process should adhere to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[10][11][12] Key validation parameters are outlined below.[10][13]
| Validation Parameter | Acceptance Criteria | Rationale |
| Selectivity | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analytes in at least six blank plasma sources.[10] | Ensures the method can distinguish the analyte from endogenous matrix components. |
| Calibration Curve | At least 6-8 non-zero calibrators. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).[12] | Demonstrates the relationship between instrument response and concentration over the intended analytical range. |
| Accuracy & Precision | Three QC levels (low, mid, high) analyzed in replicate (n=5) over three separate runs. Mean accuracy within ±15% of nominal. Precision (%CV) ≤15%.[12] | Confirms the closeness of measured values to the true value (accuracy) and the reproducibility of the results (precision). |
| Recovery | Consistent and reproducible recovery across the concentration range. | Measures the efficiency of the extraction process. While not required to be 100%, it must be consistent. |
| Matrix Effect | Assessed by comparing the response of an analyte in post-extraction spiked blank plasma to its response in a pure solution. Should be consistent. | Evaluates the ion suppression or enhancement caused by co-eluting matrix components. |
| Stability | Analyte stability assessed under various conditions: freeze-thaw cycles, bench-top (room temp), and long-term storage (-80°C). | Ensures that the analyte concentration does not change from sample collection to analysis. |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the quantification of AB-CHMINACA metabolites in human plasma. The detailed protocols for both PPT and SPE sample preparation, coupled with optimized LC-MS/MS parameters, offer robust solutions for researchers in clinical and forensic toxicology. By adhering to the principles of bioanalytical method validation outlined herein, laboratories can generate accurate, reliable, and defensible data essential for assessing exposure to this dangerous synthetic cannabinoid.
References
-
M. C. Valente, S. D. Brandt, A. L. G. de P. Martins, et al. (2022). Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review. PubMed Central. Available at: [Link]
-
Castrignanò, E., Telo, D., Mardal, M., et al. (2015). In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA. John Wiley & Sons, Ltd. Available at: [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). AB-CHMINACA. Available at: [Link]
-
Wikipedia. (n.d.). AB-CHMINACA. Available at: [Link]
-
ResearchGate. (n.d.). Structure of the synthetic cannabinoid AB-CHMINACA based on the EMCDDA model. Available at: [Link]
-
Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available at: [Link]
-
Li, Y., Chen, J., Chen, X., et al. (2022). Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. National Institutes of Health. Available at: [Link]
-
Wurita, A., Hasegawa, K., Minakata, K., et al. (2016). Identification and quantification of metabolites of AB-CHMINACA in a urine specimen of an abuser. ResearchGate. Available at: [Link]
-
Wang, G., Li, P., Zhao, J., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. MDPI. Available at: [Link]
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
FDA. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Available at: [Link]
-
FDA. (2013). Draft Guidance on Bioanalytical Method Validation. Available at: [Link]
-
MDPI. (2024). LC-MS/MS-Based Concurrent Quantification of Cannabidiol and Melatonin in Mouse Plasma to Elucidate Complex PK Interactions. Available at: [Link]
-
YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Available at: [Link]
-
ResearchGate. (n.d.). Examination of analytical method for synthetic cannabinoids in human serum by solid-phase dispersive extraction-GC/MS. Available at: [Link]
-
SciSpace. (n.d.). Solid-Phase Extraction and Analysis of THC and Carboxy-THC from Whole Blood Using a Novel Fluorinated Solid-Phase. Available at: [Link]
-
SlideShare. (n.d.). USFDA guidelines for bioanalytical method validation. Available at: [Link]
-
HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]
Sources
- 1. AB-CHMINACA - Wikipedia [en.wikipedia.org]
- 2. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. m.youtube.com [m.youtube.com]
- 12. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 13. hhs.gov [hhs.gov]
Application of App-chminaca in Cannabinoid Receptor Research: A Technical Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing App-chminaca, a potent synthetic cannabinoid, in the study of cannabinoid receptors CB1 and CB2. This document is designed to offer not just procedural steps, but also the scientific rationale behind the experimental design, ensuring robust and reproducible results.
Introduction to App-chminaca
App-chminaca, also known as PX-3, is a synthetic cannabinoid of the indazole-3-carboxamide class. It has emerged as a valuable research tool due to its high affinity and efficacy at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. Structurally, it features an N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl] group linked to a 1-(cyclohexylmethyl)-1H-indazole-3-carboxamide core. Understanding the interaction of such potent agonists with cannabinoid receptors is crucial for advancing our knowledge of the endocannabinoid system and for the development of novel therapeutics.
App-chminaca is a potent agonist at both CB1 and CB2 receptors, with reported Ki values of 9.81 nM and 4.39 nM, respectively. Notably, the (S)-enantiomer of App-chminaca exhibits significantly greater potency at the CB1 receptor, a critical consideration for experimental design and data interpretation[1].
Table 1: Physicochemical Properties of App-chminaca
| Property | Value | Source |
| Formal Name | N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide | |
| Molecular Formula | C₂₄H₂₈N₄O₂ | |
| Formula Weight | 404.5 g/mol | |
| Formulation | A neat solid | |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF. Sparingly soluble in aqueous buffers. | |
| Storage | Store as a neat solid at -20°C for long-term stability. | |
| Stability | Stable for at least 2 years when stored properly. Solutions in organic solvents should be prepared fresh. |
Safety and Handling of Potent Synthetic Cannabinoids
CAUTION: App-chminaca is a potent psychoactive substance with unknown toxicological properties in humans. All handling of this compound must be performed in a designated laboratory with appropriate engineering controls and personal protective equipment (PPE).
-
Engineering Controls: Use a certified chemical fume hood for all manipulations of solid App-chminaca and its concentrated solutions.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile gloves at all times. Change gloves immediately if contaminated.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A fully buttoned lab coat is mandatory.
-
-
Handling: Avoid inhalation of dust or aerosols. Avoid contact with skin and eyes.
-
Disposal: Dispose of all waste contaminated with App-chminaca in accordance with institutional and local regulations for hazardous chemical waste. Open-air burning or burial in non-designated landfills is not an acceptable disposal method[2].
Experimental Protocols
The following protocols are designed to provide a framework for characterizing the interaction of App-chminaca with cannabinoid receptors. It is essential to validate these assays in your specific laboratory conditions.
Protocol 1: Radioligand Binding Assay for Cannabinoid Receptors
This protocol determines the binding affinity (Ki) of App-chminaca for CB1 and CB2 receptors through competitive displacement of a radiolabeled ligand.
Rationale: The choice of radioligand is critical. [³H]CP55,940 is a high-affinity, non-selective cannabinoid agonist and is a suitable choice for competition binding assays with novel agonists like App-chminaca. Its displacement will provide a direct measure of the test compound's affinity for the receptor binding site.
Workflow Diagram:
Caption: Workflow for the radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human CB1 or CB2 receptors.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Store membrane preparations at -80°C.
-
-
Assay Setup:
-
Prepare serial dilutions of App-chminaca in assay buffer containing a low concentration of DMSO (final DMSO concentration should be <0.1%).
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, [³H]CP55,940 (at a concentration near its Kd, e.g., 0.5-1.5 nM), and vehicle (DMSO).
-
Non-specific Binding (NSB): Assay buffer, [³H]CP55,940, and a high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).
-
Competition Binding: Assay buffer, [³H]CP55,940, and varying concentrations of App-chminaca.
-
-
Initiate the binding reaction by adding the cell membrane preparation (typically 20-50 µg of protein per well).
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in assay buffer.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 0.5% BSA, pH 7.4) to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the average CPM of all other wells.
-
Plot the percentage of specific binding against the logarithm of the App-chminaca concentration.
-
Determine the IC₅₀ value (the concentration of App-chminaca that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
This protocol measures the functional activity of App-chminaca at CB1 and CB2 receptors by quantifying its effect on intracellular cyclic adenosine monophosphate (cAMP) levels.
Rationale: CB1 and CB2 receptors are primarily coupled to the inhibitory G-protein, Gi/o. Activation of these receptors by an agonist like App-chminaca leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This assay measures this functional response.
Workflow Diagram:
Caption: Workflow for the cAMP functional assay.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture CHO or HEK293 cells stably expressing human CB1 or CB2 receptors in appropriate growth medium.
-
Plate the cells into a 96-well cell culture plate at a suitable density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of App-chminaca to the wells.
-
Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce a measurable level of cAMP.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
Perform the competitive immunoassay to quantify the amount of cAMP in each well.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP in each experimental well based on the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the App-chminaca concentration.
-
Determine the EC₅₀ value (the concentration of App-chminaca that produces 50% of its maximal inhibitory effect) using non-linear regression analysis.
-
Protocol 3: β-Arrestin Recruitment Assay
This protocol assesses the ability of App-chminaca to induce the recruitment of β-arrestin to CB1 and CB2 receptors, a key event in receptor desensitization and signaling.
Rationale: Upon agonist binding and receptor phosphorylation, β-arrestins are recruited to the intracellular domains of GPCRs. This assay provides a measure of a G-protein-independent signaling pathway and can be used to investigate biased agonism. Commercially available assays, such as the PathHunter® assay, provide a convenient and robust platform for this measurement[3][4].
Workflow Diagram:
Caption: Workflow for the β-arrestin recruitment assay.
Step-by-Step Methodology (based on a commercial assay like PathHunter®):
-
Cell Handling:
-
Use a commercially available cell line engineered to express the cannabinoid receptor of interest fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment.
-
Culture and plate the cells in a 384-well plate according to the manufacturer's instructions.
-
-
Compound Addition:
-
Prepare serial dilutions of App-chminaca in the appropriate assay buffer.
-
Add the diluted App-chminaca to the wells containing the cells.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
-
Detection:
-
Add the detection reagents provided with the kit. These reagents will lyse the cells and contain the substrate for the complemented β-galactosidase.
-
Incubate at room temperature in the dark for a specified time (e.g., 60 minutes).
-
-
Signal Measurement:
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the relative light units (RLU) against the logarithm of the App-chminaca concentration.
-
Determine the EC₅₀ and Emax (maximum effect) values using non-linear regression analysis.
-
Cannabinoid Receptor Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by cannabinoid receptor agonists like App-chminaca.
CB1 Receptor Signaling:
Caption: Major signaling pathways downstream of CB1 receptor activation.
CB2 Receptor Signaling:
Sources
- 1. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 4. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacological Use of App-chminaca
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: App-chminaca and other synthetic cannabinoids are potent psychoactive substances with significant health risks. Many are classified as controlled substances in numerous jurisdictions. This document is intended solely for informational purposes for legitimate scientific research conducted in compliance with all applicable laws and regulations. Appropriate institutional review board and animal care and use committee approvals are mandatory for any research involving these compounds. Strict adherence to safety protocols is essential.
Introduction: Understanding App-chminaca as a Research Tool
App-chminaca is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide structural class.[1] Originally synthesized by Pfizer in 2009 as a potential therapeutic agent, it has since emerged as a compound of interest in pharmacological research due to its high potency at cannabinoid receptors.[1] Structurally, it features an indazole core, a cyclohexylmethyl tail, and an amino acid amide residue, a common characteristic of many contemporary SCRAs.[1][2] This guide provides a detailed overview of the pharmacological properties of App-chminaca and outlines protocols for its application as a research tool to investigate the endocannabinoid system.
App-chminaca is a potent agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] The CB1 receptor is predominantly expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the periphery and is involved in immune function. The high affinity and efficacy of App-chminaca at these receptors make it a valuable tool for studying the physiological and pathological roles of the endocannabinoid system.
Pharmacological Profile of App-chminaca
A thorough understanding of the pharmacological characteristics of App-chminaca is fundamental to its effective use in research. The following table summarizes its key quantitative data, providing a comparative perspective with the principal psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC).
| Parameter | App-chminaca | Δ⁹-THC | Reference |
| CB1 Receptor Binding Affinity (Kᵢ) | 9.81 nM | ~40-60 nM | [1] |
| CB2 Receptor Binding Affinity (Kᵢ) | 4.39 nM | ~3-10 nM | [1] |
| Functional Activity at CB1 Receptor | Full Agonist | Partial Agonist | [3] |
| In Vivo Potency (relative to Δ⁹-THC) | 11- to 58-fold more potent in mice | 1x | [3] |
Causality Behind Pharmacological Profile: The high binding affinity (low Kᵢ values) of App-chminaca for both CB1 and CB2 receptors indicates a strong interaction with these targets. Its classification as a "full agonist" at the CB1 receptor, in contrast to the "partial agonist" activity of Δ⁹-THC, signifies that App-chminaca can elicit a maximal response from the receptor.[3] This higher intrinsic efficacy is a key factor contributing to its significantly greater in vivo potency.[3] These properties make App-chminaca a powerful tool for probing the full range of physiological responses mediated by the activation of cannabinoid receptors.
Safety and Handling of Potent Synthetic Cannabinoids
Due to their high potency, handling App-chminaca and other SCRAs requires stringent safety protocols to prevent accidental exposure.
Personal Protective Equipment (PPE):
-
Gloves: Always wear two pairs of nitrile gloves when handling the compound, whether in solid or solution form.
-
Lab Coat: A dedicated lab coat should be worn and regularly laundered.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Respiratory Protection: When handling the powdered form, work within a certified chemical fume hood.[4] A properly fitted respirator may be necessary depending on the scale of the work.
Laboratory Practices:
-
Designated Area: All work with App-chminaca should be conducted in a designated area of the laboratory.
-
No Working Alone: Never work with potent compounds in isolation.[4]
-
Hygiene: Avoid touching your face, eyes, or mouth. Wash hands thoroughly after handling the compound, even after removing gloves.[5]
-
Decontamination: All surfaces and equipment should be decontaminated after use. A solution of bleach or a suitable laboratory disinfectant can be effective.
-
Waste Disposal: All contaminated waste must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.
Solubility and Storage:
-
App-chminaca is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[2]
-
For long-term storage, it is recommended to store App-chminaca as a solid at -20°C.[2] Solutions in organic solvents should also be stored at -20°C to minimize degradation.
In Vitro Characterization of App-chminaca
The following protocols are designed to assess the binding and functional activity of App-chminaca at cannabinoid receptors.
Protocol 1: CB1/CB2 Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the binding affinity (Kᵢ) of App-chminaca for the CB1 and CB2 receptors by measuring its ability to displace a known radiolabeled cannabinoid ligand.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
A fixed concentration of a high-affinity radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) at a concentration close to its K₋d value.
-
Increasing concentrations of App-chminaca (the competitor).
-
For determining non-specific binding, add a high concentration of a non-labeled, potent cannabinoid agonist (e.g., 10 µM WIN 55,212-2).
-
Add the cell membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) pre-soaked in buffer using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 0.1% BSA) to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials with an appropriate scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of App-chminaca.
-
Use non-linear regression analysis to determine the IC₅₀ value (the concentration of App-chminaca that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
-
Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Activity
This assay measures the ability of App-chminaca to activate G-proteins coupled to cannabinoid receptors, providing a measure of its efficacy (Eₘₐₓ) and potency (EC₅₀).
Signaling Pathway Diagram:
Caption: CB1 receptor-mediated G-protein activation by App-chminaca.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Prepare cell membranes expressing CB1 or CB2 receptors as described in Protocol 1.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP (e.g., 10 µM final concentration).
-
[³⁵S]GTPγS (e.g., 0.1 nM final concentration).
-
Increasing concentrations of App-chminaca.
-
For basal binding, add vehicle instead of App-chminaca.
-
For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Add the cell membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer as described in Protocol 1.
-
Quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific [³⁵S]GTPγS binding as a percentage of the maximal response against the log concentration of App-chminaca.
-
Use non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values. The Eₘₐₓ is often expressed relative to a standard full agonist.
-
Protocol 3: cAMP Inhibition Assay
This cell-based assay measures the functional consequence of Gi/o protein activation by App-chminaca, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture cells expressing CB1 receptors (e.g., CHO-hCB1 cells) in appropriate media.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
-
Add increasing concentrations of App-chminaca to the wells.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin (e.g., 5 µM) to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Quantification:
-
Lyse the cells according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of App-chminaca.
-
Use non-linear regression to determine the IC₅₀ value, which represents the potency of App-chminaca in inhibiting cAMP accumulation.
-
In Vivo Assessment of App-chminaca: The Cannabinoid Tetrad
The cannabinoid tetrad is a series of four behavioral tests in rodents that are characteristic of CB1 receptor activation. This in vivo model is crucial for assessing the central effects of compounds like App-chminaca.[6] The four components are:
-
Hypolocomotion: A decrease in spontaneous movement.
-
Catalepsy: An akinetic state characterized by a failure to correct an externally imposed posture.
-
Hypothermia: A reduction in core body temperature.
-
Antinociception: A reduction in the sensitivity to painful stimuli.
Experimental Workflow Diagram:
Caption: Workflow for the in vivo cannabinoid tetrad assay in mice.
Step-by-Step Protocol:
-
Animals and Acclimation:
-
Use adult male mice (e.g., C57BL/6 or CD-1).
-
Acclimate the animals to the housing and testing rooms for at least one week before the experiment.
-
-
Drug Preparation and Administration:
-
Prepare a vehicle solution, for example, a mixture of DMSO, Tween 80, and saline (e.g., in a 1:1:18 ratio).
-
Dissolve App-chminaca in the vehicle to achieve the desired concentrations. Due to its high potency, start with low doses (e.g., 0.01 - 1 mg/kg).
-
Administer the drug or vehicle via intraperitoneal (i.p.) injection.
-
-
Tetrad Assessment (typically 30-60 minutes post-injection):
-
Hypolocomotion: Place the mouse in an open-field arena and record its locomotor activity (e.g., distance traveled, line crossings) for a set period (e.g., 10 minutes).
-
Catalepsy: Place the mouse's forepaws on a horizontal bar raised approximately 3-5 cm from the surface. Measure the time the mouse remains immobile in this position (up to a cut-off time, e.g., 60 seconds).
-
Hypothermia: Measure the core body temperature using a rectal probe.
-
Antinociception:
-
Hot Plate Test: Place the mouse on a surface maintained at a constant temperature (e.g., 52-55°C) and record the latency to a nociceptive response (e.g., hind paw lick or jump).
-
Tail-Flick Test: Immerse the distal portion of the mouse's tail in warm water (e.g., 52°C) and measure the latency to flick the tail away.
-
-
-
Data Analysis:
-
For each component of the tetrad, compare the results from the App-chminaca-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Metabolism of App-chminaca
Understanding the metabolic fate of App-chminaca is crucial for interpreting in vivo data and for toxicological studies. In vitro and in vivo studies have shown that App-chminaca undergoes extensive metabolism.[1][7]
Metabolic Pathways Diagram:
Sources
- 1. marshall.edu [marshall.edu]
- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aphl.org [aphl.org]
- 5. cdc.gov [cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the profiles of CB1 cannabinoid receptor signalling bias using joint kinetic modelling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isomeric separation of APP-CHMINACA and other related synthetic cannabinoids. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve even the most complex separation challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is APP-CHMINACA and why is its isomeric separation crucial?
APP-CHMINACA is a potent synthetic cannabinoid that exists in several isomeric forms, including enantiomers (due to a chiral center) and potentially positional isomers. The two main enantiomers are (S)-APP-CHMINACA and (R)-APP-CHMINACA. Isomeric separation is critical because different isomers can exhibit significantly different pharmacological and toxicological profiles. For instance, in many cannabinoids, one enantiomer is significantly more potent than the other. Therefore, to accurately assess the biological activity, toxicity, and for forensic and clinical applications, it is imperative to separate and quantify each isomer individually.
Q2: What are the primary challenges in separating APP-CHMINACA isomers?
The main challenges in separating isomers of APP-CHMINACA and related compounds stem from their identical or very similar physicochemical properties:
-
Enantiomers: (S)- and (R)-enantiomers have identical physical and chemical properties in an achiral environment. Their separation requires a chiral environment, typically achieved through chiral chromatography.
-
Positional Isomers: Positional isomers have the same molecular weight and often similar fragmentation patterns in mass spectrometry, making their differentiation by MS alone difficult. Their separation relies on subtle differences in their interaction with the stationary phase in chromatography.
-
Co-elution: Due to their structural similarity, isomers often co-elute or have very poor resolution with standard chromatographic methods, complicating their individual detection and quantification.
Q3: What are the recommended analytical techniques for this separation?
The most effective techniques for the separation of APP-CHMINACA isomers are advanced chromatographic methods coupled with mass spectrometry:
-
Chiral Chromatography: For enantiomeric separation, chiral stationary phases (CSPs) are essential. Supercritical fluid chromatography (SFC) with a chiral column is often a preferred technique due to its high efficiency and speed. Chiral liquid chromatography (LC) is also widely used.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful tool for both separation and sensitive detection. Reversed-phase LC with a C18 column can be effective for separating some positional isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for these specific compounds due to potential thermal degradation, GC-MS can be used, especially with derivatization to improve volatility and chromatographic performance.
Q4: How can I confirm the identity of each separated isomer?
Confirming the identity of each separated isomer is a critical step. Here are the recommended approaches:
-
Certified Reference Materials (CRMs): The most reliable method is to use commercially available, certified reference standards for each specific isomer. By comparing the retention time of the unknown peak with that of the CRM under the same chromatographic conditions, you can confirm its identity.
-
High-Resolution Mass Spectrometry (HRMS): While HRMS cannot differentiate between isomers on its own, it can confirm the elemental composition of the molecule, adding a layer of confidence to your identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, especially when CRMs are not available, NMR spectroscopy is the gold standard.
Section 2: Troubleshooting Guide: Chromatographic Separation
This section addresses common problems encountered during the chromatographic separation of APP-CHMINACA isomers.
Problem 1: Poor or No Separation of Isomers
Q1: I am not achieving any separation between the (S)- and (R)-enantiomers of APP-CHMINACA. What should I do?
-
Root Cause Analysis: The lack of separation of enantiomers indicates that the chromatographic system is not providing a suitable chiral environment. This is the most common issue when developing a new chiral separation method.
-
Troubleshooting Steps:
-
Verify Chiral Stationary Phase (CSP): Ensure you are using a chiral column. For APP-CHMINACA, polysaccharide-based CSPs (e.g., cellulose or amylose-based) are often a good starting point.
-
Optimize the Mobile Phase: In chiral SFC, the choice of co-solvent (modifier) and its concentration are critical. Experiment with different alcohols like methanol, ethanol, or isopropanol as modifiers. In chiral LC, the mobile phase composition, including the organic solvent and any additives, needs careful optimization.
-
Adjust Temperature: Column temperature can significantly impact chiral recognition. A systematic study of temperature effects (e.g., in 5°C increments from 25°C to 40°C) is recommended.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the CSP.
-
Q2: My peak resolution for the positional isomers of APP-CHMINACA is less than 1.5. How can I improve it?
-
Root Cause Analysis: Poor resolution between positional isomers suggests that the selectivity of the chromatographic system is insufficient. The goal is to enhance the differential interaction of the isomers with the stationary phase.
-
Troubleshooting Steps:
-
Column Chemistry: If using a standard C18 column, consider switching to a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column. These columns offer different interaction mechanisms (e.g., pi-pi interactions) that can improve the separation of aromatic isomers.
-
Mobile Phase Gradient: Optimize the gradient elution profile. A shallower gradient can often improve the resolution of closely eluting peaks.
-
Mobile Phase pH: If using LC, the pH of the aqueous mobile phase can influence the ionization state of the analytes and thus their retention and selectivity. A pH screening study is advisable.
-
Temperature: As with chiral separations, temperature affects selectivity. Evaluate the effect of different column temperatures on the resolution.
-
Problem 2: Poor Peak Shape
Q3: My peaks are tailing. What are the possible causes and solutions?
-
Root Cause Analysis: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the chromatographic system itself.
-
Troubleshooting Steps:
-
Sample Overload: Inject a smaller amount of the sample to see if the peak shape improves.
-
Secondary Interactions: Acidic silanols on the silica support can cause tailing for basic compounds. Try using a mobile phase additive like formic acid or ammonia (depending on the analyte's nature) to suppress these interactions. Using an end-capped column can also help.
-
Column Contamination: The column might be contaminated. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Extra-column Volume: Excessive tubing length or dead volume in the system can lead to peak broadening and tailing. Ensure all connections are tight and the tubing is as short as possible.
-
Workflow for Troubleshooting Poor Peak Resolution
Below is a systematic workflow to address poor peak resolution issues.
Caption: A logical workflow for troubleshooting poor peak resolution.
Section 3: Protocols and Methodologies
Protocol 1: Step-by-Step Method Development for Chiral Separation of APP-CHMINACA Enantiomers using SFC-MS/MS
This protocol provides a starting point for developing a robust method for the chiral separation of APP-CHMINACA enantiomers.
1. System Preparation:
-
System: Supercritical Fluid Chromatography system coupled with a tandem mass spectrometer (SFC-MS/MS).
-
Column: A chiral column, for example, a cellulose-based CSP like Lux Cellulose-1 or a similar column.
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Modifier): Methanol with 0.1% formic acid.
2. MS/MS Parameter Optimization:
-
Infuse a standard solution of APP-CHMINACA directly into the mass spectrometer to optimize the MS parameters.
-
Identify the precursor ion and the most intense and stable product ions for Multiple Reaction Monitoring (MRM). A sample table of MRM transitions is provided below.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| APP-CHMINACA | 358.2 | 231.1 | 159.1 | 25 |
3. Chromatographic Method Development:
-
Initial Conditions:
- Flow rate: 2.0 mL/min
- Column temperature: 35°C
- Back pressure: 150 bar
- Initial modifier percentage: 10%
-
Screening: Run a gradient from 10% to 40% modifier over 10 minutes to determine the approximate elution conditions.
-
Optimization:
- Based on the screening run, develop an isocratic or a shallow gradient method around the elution percentage.
- Systematically vary the modifier percentage (e.g., in 2% increments) to find the optimal resolution.
- If resolution is still not optimal, try a different alcohol as a modifier (e.g., ethanol or isopropanol).
4. Method Validation:
-
Once a satisfactory separation is achieved, validate the method for linearity, accuracy, precision, and robustness according to established guidelines.
References
-
Title: Resolution of Enantiomers of the Synthetic Cannabinoid APP-CHMINACA by Supercritical Fluid Chromatography Source: Journal of Analytical Toxicology URL: [Link]
-
Title: Separation of synthetic cannabinoid positional isomers by reversed-phase liquid chromatography-high resolution mass spectrometry Source: Forensic Science International URL: [Link]
-
Title: Synthetic Cannabinoids Drug Profile Source: European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) URL: [Link]
-
Title: Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) Recommendations Source: SWGDRUG URL: [Link]
Technical Support Center: AB-CHMINACA Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometric analysis of AB-CHMINACA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the characterization of this synthetic cannabinoid.
Introduction
AB-CHMINACA, a potent synthetic cannabinoid, possesses a complex structure comprising an indazole core, a carboxamide linker, a cyclohexylmethyl tail, and a valine amino acid head group.[1] Understanding its fragmentation behavior in mass spectrometry is critical for its unambiguous identification in various matrices. This guide provides a detailed exploration of its fragmentation pathways, troubleshooting for common analytical challenges, and standardized protocols to ensure data integrity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the mass spectrometric analysis of AB-CHMINACA in a question-and-answer format.
Q1: Why am I not observing the protonated molecule [M+H]⁺ of AB-CHMINACA in my ESI-MS analysis?
A1: While electrospray ionization (ESI) is a soft ionization technique, in-source fragmentation can sometimes occur, especially with unstable molecules or non-optimized source parameters. If the [M+H]⁺ ion is weak or absent, consider the following:
-
Source Temperature: High source temperatures can induce thermal degradation. Try reducing the source temperature incrementally.
-
Cone Voltage/Fragmentor Voltage: Excessive voltage in this region of the mass spectrometer can cause fragmentation before the ions enter the mass analyzer. Lower the cone or fragmentor voltage to reduce the energy imparted to the ions.
-
Mobile Phase Composition: The pH and composition of your mobile phase can affect ionization efficiency. Ensure your mobile phase promotes stable protonation. For AB-CHMINACA, a mobile phase containing a low concentration of a weak acid like formic acid is typically effective.[2]
-
Matrix Effects: In complex matrices like biological fluids, ion suppression can significantly reduce the signal of the parent ion.[1] Ensure your sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is effective at removing interfering matrix components.[1]
Q2: My GC-MS analysis of AB-CHMINACA is showing a complex spectrum with no clear molecular ion. Is this normal?
A2: Yes, this is a common observation with Electron Ionization (EI) mass spectrometry for many synthetic cannabinoids.[3] EI is a high-energy ionization technique that often leads to extensive fragmentation and a weak or absent molecular ion peak.[3] The EI spectrum of AB-CHMINACA is characterized by a series of specific fragment ions.[4] Focus on identifying these characteristic fragments for confirmation. For molecular weight confirmation using GC-MS, consider using a softer ionization technique like chemical ionization (CI).[3]
Q3: How can I differentiate AB-CHMINACA from its positional isomer using mass spectrometry?
A3: AB-CHMINACA has a known positional isomer where the cyclohexylmethyl tail is attached to the nitrogen at position 2 of the indazole ring, instead of position 1. Since both isomers have the same molecular formula and weight, their mass spectra can be very similar.
-
Chromatographic Separation: The most reliable way to differentiate these isomers is through chromatography. Develop a robust chromatographic method (either GC or LC) that can achieve baseline separation of the two isomers. Their different retention times will be the primary means of differentiation.
-
Fragmentation Pattern Nuances: While the major fragments might be the same, there could be subtle differences in the relative abundances of certain fragment ions. However, relying solely on these minor spectral differences is not recommended for definitive identification without proper chromatographic separation.
Q4: I am observing unexpected peaks in my sample that are not present in my reference standard. What could be the cause?
A4: The presence of unexpected peaks could be due to several factors:
-
Metabolites: If you are analyzing biological samples, you are likely detecting metabolites of AB-CHMINACA. The metabolism of AB-CHMINACA primarily occurs on the cyclohexylmethyl tail and the tert-butyl group.[5]
-
Degradation Products: AB-CHMINACA can degrade under certain conditions (e.g., exposure to high temperatures, light, or extreme pH).
-
Impurities: The sample itself may contain impurities from the synthesis process.
-
Matrix Interferences: Components from the sample matrix may be co-eluting with your analyte. Improve your sample cleanup procedure to minimize these interferences.
Q5: What are the most reliable fragment ions to use for targeted analysis of AB-CHMINACA using LC-MS/MS?
A5: For robust and sensitive quantification using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, select transitions that are both specific and intense. The cleavage of the amide bond is a prominent fragmentation pathway.[2][6] Common transitions would involve the precursor ion [M+H]⁺ (m/z 357.2) and fragment ions resulting from the loss of the amino acid moiety or cleavages within the cyclohexylmethyl group. Refer to the fragmentation pathway diagram and the table of common fragments below for selecting appropriate product ions.
Mass Spectral Data & Fragmentation Pathway
The fragmentation of AB-CHMINACA is predictable and provides structural information. Below is a summary of its key fragment ions observed in ESI-MS.
Table 1: Common Fragment Ions of AB-CHMINACA in ESI-MS
| m/z (monoisotopic) | Proposed Structure/Loss | Notes |
| 357.2336 | [M+H]⁺ | Protonated molecular ion. |
| 256.1546 | [M+H - C₅H₁₁NO]⁺ | Loss of the valine amide group. |
| 228.1597 | [M+H - C₅H₁₁NO - CO]⁺ | Subsequent loss of carbon monoxide from the 256.1546 ion. |
| 214.1124 | [Indazole-CH₂-cyclohexyl+H]⁺ | Cleavage of the amide bond, retaining the indazole and cyclohexylmethyl groups. |
| 157.0760 | [Indazole-C(O)NH₂]⁺ | Cleavage of the N-C bond of the amino acid. |
| 145.0444 | [Indazole-C(O)]⁺ | Cleavage of the amide bond. |
| 130.0651 | [Indazole-CH₂]⁺ | Cleavage of the cyclohexyl group. |
| 83.0855 | [C₆H₁₁]⁺ | Cyclohexyl fragment. |
Proposed Fragmentation Pathway of AB-CHMINACA
The following diagram illustrates the primary fragmentation pathways of protonated AB-CHMINACA under collision-induced dissociation (CID) conditions typically used in tandem mass spectrometry.
Caption: Proposed ESI-MS/MS fragmentation pathway of AB-CHMINACA.
Experimental Protocol: LC-MS/MS Analysis of AB-CHMINACA
This section provides a general workflow for the analysis of AB-CHMINACA in biological matrices. Optimization will be required based on the specific matrix and instrumentation.
1. Sample Preparation (Human Urine)
-
Objective: To extract AB-CHMINACA and its metabolites from urine and remove matrix interferences.
-
Method: Solid-Phase Extraction (SPE)
-
To 1 mL of urine, add an internal standard and 1 mL of acetate buffer (pH 5).
-
Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. Liquid Chromatography
-
Objective: To achieve chromatographic separation of AB-CHMINACA from isomers and matrix components.
-
Parameters:
-
Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.[2]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A typical gradient might be 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
3. Mass Spectrometry
-
Objective: To detect and quantify AB-CHMINACA using tandem mass spectrometry.
-
Parameters (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
MRM Transitions:
-
Primary: 357.2 > 256.2
-
Secondary (Confirmatory): 357.2 > 145.0
-
-
Collision Energy: Optimize for each transition, but a starting point of 20-30 eV is reasonable.
-
Workflow Diagram
Caption: General workflow for LC-MS/MS analysis of AB-CHMINACA.
References
-
Borges, V., et al. (2022). Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review. PMC, PubMed Central. Available at: [Link]
-
Fan, Y., et al. (2021). Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive ion mode to screen synthetic cannabinoids in illicit products. Journal of Pharmaceutical and Biomedical Analysis, 193, 113723. Available at: [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2017). EMCDDA-Europol Joint Report on a new psychoactive substance: AB-CHMINACA. Available at: [Link]
-
Zuba, D., et al. (2017). The paths of syntheses, chemical characteristics and stability tests for selected synthetic cannabinoids: 5F-PB-22, NM-2201, UR-144, and AB-CHMINACA. Forensic Science International, 273, 74-84. Available at: [Link]
-
Majchrzak, M., et al. (2022). Analysis of Fragmentation Pathways of New-Generation Synthetic Cannabinoids (INACA, IATA, FUPPYCA, and OXIZID Type Compounds) Based on Electrospray Ionization High-Resolution Mass Spectrometry. Molecules, 27(10), 3183. Available at: [Link]
-
Xing, J., et al. (2023). Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation. Molecules, 28(2), 717. Available at: [Link]
-
Carlier, J., et al. (2015). Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes. Journal of Analytical Toxicology, 39(8), 613-622. Available at: [Link]
-
Grabenauer, M., et al. (2012). Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs. Analytical Chemistry, 84(13), 5574-5581. Available at: [Link]
-
Walentynowicz, M., et al. (2021). Comprehensive characterization of a new psychoactive substance N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (AB-CHMINACA). Forensic Toxicology, 39(2), 347-357. Available at: [Link]
-
Tanaka, S., et al. (2016). Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization. Forensic Toxicology, 35(1), 1-13. Available at: [Link]
Sources
- 1. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Fragmentation Pathways of New-Generation Synthetic Cannabinoids (INACA, IATA, FUPPYCA, and OXIZID Type Compounds) Based on Electrospray Ionization High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Trace-Level Detection of App-chminaca
Welcome to the Technical Support Center dedicated to the analytical challenges in detecting App-chminaca and related synthetic cannabinoids. This guide is designed for researchers, forensic scientists, and drug development professionals who are striving to achieve the highest levels of sensitivity and accuracy in their analyses. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them, empowering you to troubleshoot effectively and have utmost confidence in your results.
The landscape of novel psychoactive substances (NPS) is in constant flux, with compounds like App-chminaca presenting unique analytical hurdles.[1] Its rapid metabolism and the presence of complex biological matrices necessitate highly sensitive and robust analytical methods.[2][3] This guide offers a collection of frequently asked questions (FAQs) and in-depth troubleshooting sections to address the common and not-so-common issues encountered during the trace-level detection of App-chminaca.
Part 1: Frequently Asked Questions (FAQs)
This section addresses some of the foundational questions regarding the analysis of App-chminaca.
FAQ 1: What are the primary challenges in achieving trace-level detection of App-chminaca?
The primary challenges stem from two key areas: the compound's metabolic fate and the complexity of the sample matrices.
-
Extensive Metabolism: App-chminaca undergoes rapid and extensive metabolism in the body. The parent compound may only be present in biological fluids for a very short period post-ingestion, making its direct detection difficult.[2][3] The main metabolic pathway involves the hydrolysis of the terminal amide group, followed by hydroxylation of the cyclohexylmethyl (CHM) moiety.[2][3] Therefore, for reliable detection, it is often crucial to target its more stable and abundant metabolites.
-
Matrix Effects: Biological matrices such as blood, urine, and oral fluid are inherently complex. Endogenous components like proteins, lipids, and salts can interfere with the analysis in several ways, most notably through ion suppression or enhancement in the mass spectrometer's ion source.[4] This can lead to reduced sensitivity, poor reproducibility, and inaccurate quantification. Effective sample preparation is paramount to mitigate these effects.
FAQ 2: Which analytical technique is most suitable for the trace-level detection of App-chminaca?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective detection of synthetic cannabinoids like App-chminaca.[4]
-
Specificity: The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry provides exceptional specificity, allowing for the detection of target analytes even in the presence of co-eluting matrix components.
-
Sensitivity: Modern LC-MS/MS systems can achieve limits of detection (LOD) and quantification (LOQ) in the low picogram per milliliter (pg/mL) range, which is essential for detecting the trace levels of App-chminaca and its metabolites found in biological samples.[5][6]
Gas chromatography-mass spectrometry (GC-MS) can also be used, but LC-MS/MS is often preferred due to the thermal instability of some synthetic cannabinoids and their metabolites, which can degrade at the high temperatures used in GC injectors.[7]
FAQ 3: Should I target the parent App-chminaca compound or its metabolites for detection?
For robust and reliable detection, especially in urine and blood samples collected a significant time after consumption, targeting the metabolites is highly recommended.[2][3]
-
In Urine: The hydroxylated metabolites of the amide hydrolysis product are the most abundant and long-term markers.[2][3]
-
In Blood: The primary metabolite formed by the hydrolysis of the distal amide is a suitable marker, alongside the parent compound if the sample is collected shortly after exposure.[2][3]
Focusing solely on the parent compound can lead to false-negative results.
Part 2: Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Analyte Recovery During Sample Preparation
Low recovery is a common issue that significantly impacts sensitivity. The cause often lies within the sample extraction procedure.
Causality: App-chminaca and its metabolites are lipophilic compounds.[7] Inefficient extraction from aqueous biological matrices or loss of analyte during the extraction steps are common reasons for low recovery. The choice of extraction technique and optimization of its parameters are critical.
Troubleshooting Steps:
-
Evaluate Your Extraction Method: The three most common methods for extracting synthetic cannabinoids are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Supported Liquid Extraction (SLE).
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating the analyte.[4]
-
Protocol: A detailed SPE protocol for urine is provided below.
-
Troubleshooting Low SPE Recovery:
-
Incorrect Sorbent: Ensure you are using a sorbent appropriate for the lipophilic nature of App-chminaca, such as a polymeric reversed-phase sorbent (e.g., Oasis HLB).
-
Inadequate Conditioning/Equilibration: Make sure the sorbent is properly conditioned with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution before loading the sample.
-
Sample pH: The pH of the sample can affect the retention of the analyte on the sorbent. For App-chminaca, a slightly acidic to neutral pH is generally effective.
-
Wash Solvent Too Strong: If the wash solvent is too strong (i.e., has a high percentage of organic solvent), it can prematurely elute the analyte. Test a weaker wash solvent.
-
Elution Solvent Too Weak: Conversely, if the elution solvent is not strong enough, the analyte will not be efficiently eluted from the sorbent. Ensure your elution solvent has a sufficiently high organic content.
-
-
-
-
Optimize Liquid-Liquid Extraction (LLE):
-
Protocol: A general LLE protocol for blood is provided below.
-
Troubleshooting Low LLE Recovery:
-
Incorrect Solvent: Use a water-immiscible organic solvent that has a good affinity for App-chminaca, such as ethyl acetate or a mixture of hexane and ethyl acetate.
-
Insufficient Mixing: Ensure vigorous mixing (e.g., vortexing) to maximize the surface area between the aqueous and organic phases for efficient analyte transfer.
-
Phase Separation Issues: Emulsions can form at the interface, trapping the analyte. Centrifugation can help to break up emulsions. Adjusting the pH or ionic strength of the aqueous phase can also prevent emulsion formation.
-
-
Experimental Protocol: Solid-Phase Extraction (SPE) for App-chminaca in Urine
This protocol is a starting point and should be optimized for your specific application and instrumentation.
-
Sample Pre-treatment:
-
To 1 mL of urine, add an internal standard.
-
Add 1 mL of acetate buffer (pH 5.0) and 20 µL of β-glucuronidase.
-
Vortex and incubate at 60°C for 1-2 hours to cleave glucuronide conjugates.
-
Allow the sample to cool to room temperature.
-
-
SPE Cartridge Conditioning:
-
Use a polymeric reversed-phase SPE cartridge (e.g., 60 mg, 3 mL).
-
Condition the cartridge with 2 mL of methanol.
-
Equilibrate the cartridge with 2 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove salts and other polar interferences.
-
Wash with 2 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove less hydrophobic interferences.
-
-
Drying:
-
Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove any remaining water.
-
-
Elution:
-
Elute the analyte with 2 mL of a strong organic solvent, such as methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Workflow for Troubleshooting Low SPE Recovery
Sources
- 1. academicworks.cuny.edu [academicworks.cuny.edu]
- 2. Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Preventing in-source fragmentation of App-chminaca during MS analysis
A Guide to Preventing In-Source Fragmentation in Mass Spectrometry
Welcome to the technical support center for the analysis of novel psychoactive substances. I am a Senior Application Scientist, and this guide is designed to provide researchers, forensic scientists, and drug development professionals with a comprehensive, field-proven resource for a common analytical challenge: the in-source fragmentation (ISF) of the synthetic cannabinoid App-chminaca during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
This document moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to develop robust, self-validating analytical methods.
Part 1: Frequently Asked Questions - Understanding the Challenge
This section addresses the fundamental questions surrounding the analysis of App-chminaca and the phenomenon of in-source fragmentation.
Q1: What is in-source fragmentation and why is it a significant problem?
A: In-source fragmentation, also known as in-source decay, is the breakdown of an analyte molecule within the ion source of the mass spectrometer before it reaches the mass analyzer.[1] This occurs in the region between the atmospheric pressure of the source and the high vacuum of the analyzer.[1] Applied voltages (like the cone or declustering potential) accelerate the newly formed ions, causing them to collide with residual gas molecules and solvent vapor. If these collisions are sufficiently energetic, they can induce fragmentation.[1]
This is problematic for several key reasons:
-
Reduced Precursor Ion Intensity: The abundance of your target precursor ion (the intact molecule, [M+H]⁺) is diminished, as it is converted into fragment ions. This reduces the sensitivity and raises the limit of detection for your assay.
-
Quantitative Inaccuracy: If the degree of fragmentation is not stable and consistent between samples, standards, and blanks, it will lead to poor quantitative reproducibility.
-
Spectral Complexity and Misinterpretation: The presence of intense fragment ions in what should be a simple MS1 scan can complicate data interpretation and may lead to the misidentification of metabolites or impurities.[2]
Q2: Why is App-chminaca particularly susceptible to in-source fragmentation?
A: App-chminaca, like many synthetic cannabinoids of the indazole-3-carboxamide class, possesses a structure with chemically labile bonds.[3][4] The most susceptible point is the amide bond linking the indazole core to the amino acid moiety. This bond can be readily cleaved under the energetic conditions of the ion source. The cleavage of C-C bonds adjacent to the oxygen in the side chain is a characteristic fragmentation pathway for this class of compounds in positive mode electrospray ionization.[5]
Q3: What are the characteristic fragment ions of App-chminaca that I might be seeing in my MS1 spectrum?
A: When App-chminaca undergoes fragmentation, it produces a predictable pattern of product ions. If you are observing these ions with high intensity in your full scan spectrum, it is a clear indicator of in-source fragmentation. The protonated molecule is found at m/z 405.[6]
| Precursor Ion ([M+H]⁺) | Fragment Ion (m/z) | Description of Neutral Loss | Typical Collision Energy (for MS/MS) |
| 405.2 | 360.2 | Loss of the terminal amide group (-NH₂CHO) | Low (e.g., 30 eV)[6] |
| 405.2 | 241.1 | Further fragmentation to the indazole-acylium cation with the cyclohexylmethyl tail | Low-Medium (e.g., 30 eV)[6] |
| 405.2 | 145.1 | Indazole acylium cation | High (e.g., 50 eV)[6] |
| 405.2 | 119.1 | Indazole core | High (e.g., 50 eV)[6] |
Data synthesized from fragmentation studies of App-chminaca.[6]
Part 2: Troubleshooting and Optimization Guide
If you have identified in-source fragmentation as an issue, the following troubleshooting steps provide a logical workflow to mitigate the problem and preserve your precursor ion.
Workflow for Mitigating In-Source Fragmentation
Sources
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Analysis of Fragmentation Pathways of New-Generation Synthetic Cannabinoids (INACA, IATA, FUPPYCA, and OXIZID Type Compounds) Based on Electrospray Ionization High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Chromatographic Resolution for APP-CHMINACA Isomers
Welcome to the Technical Support Center for the chromatographic analysis of APP-CHMINACA and related synthetic cannabinoids. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with the critical challenge of resolving the enantiomers of N-(1-amino-3-phenyl-1-oxopropan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (APP-CHMINACA).
The stereochemistry of synthetic cannabinoids can significantly influence their pharmacological and toxicological profiles. Consequently, the ability to accurately separate and quantify individual enantiomers is paramount for forensic analysis, pharmacological research, and quality control in drug development. This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during the chiral separation of APP-CHMINACA isomers.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the chromatographic separation of APP-CHMINACA enantiomers. Each issue is presented with its probable causes and a step-by-step guide to resolution, grounded in established chromatographic principles.
Issue 1: Poor or No Resolution of Enantiomers
You are observing a single peak or two poorly resolved peaks for what should be the (S)- and (R)-enantiomers of APP-CHMINACA.
Causality: The lack of resolution is fundamentally due to insufficient differential interaction between the enantiomers and the chiral stationary phase (CSP). Chiral recognition relies on the formation of transient diastereomeric complexes between the analyte and the CSP, which requires a precise spatial arrangement, often described by the "three-point interaction" model[1]. If these interactions are not optimal, the enantiomers will not be retained differently, leading to co-elution.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Poor Resolution.
Step-by-Step Solutions:
-
Verify CSP Selection: For indazole-3-carboxamide synthetic cannabinoids like APP-CHMINACA, polysaccharide-based CSPs are a proven starting point. Specifically, cellulose tris(3,5-dichlorophenylcarbamate) phases (e.g., Lux® i-Cellulose-5) have demonstrated high selectivity for compounds with a terminal amide moiety, which is present in APP-CHMINACA[1].
-
Optimize Mobile Phase Composition: The composition of the mobile phase is a powerful tool for manipulating selectivity[2].
-
Normal-Phase: Start with a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). Systematically vary the alcohol percentage. Lowering the alcohol content generally increases retention and can improve resolution, but be mindful of excessively long run times.
-
Reversed-Phase: Use a mixture of water and acetonitrile or methanol. The addition of a small amount of an acidic modifier, such as 0.1% formic acid, is often beneficial for peak shape and can influence selectivity[2].
-
-
Adjust Temperature: Lowering the column temperature can enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes formed between the analytes and the CSP.
-
Reduce Flow Rate: Decreasing the flow rate allows for more time for the enantiomers to interact with the stationary phase, which can lead to better resolution. However, this will also increase the analysis time.
-
Screen Different CSPs: If optimization on one CSP is unsuccessful, screening other CSPs is the next logical step. An amylose-based CSP (e.g., Lux® Amylose-1) or a different Pirkle-type column (e.g., Whelk-O® 1) could provide the necessary alternative chiral recognition mechanism.
Issue 2: Peak Tailing or Fronting
The resolved enantiomer peaks are asymmetrical, exhibiting tailing or fronting, which can compromise accurate integration and quantification.
Causality: Peak asymmetry is often caused by secondary, undesirable interactions between the analyte and the stationary phase, or by issues related to the sample solvent or column health. For neutral compounds like APP-CHMINACA, peak tailing is less likely to be caused by interactions with residual silanols (a common issue with basic compounds) but can still occur due to column contamination, a void at the column inlet, or a mismatch between the sample solvent and the mobile phase.
Troubleshooting Workflow:
Caption: Troubleshooting Workflow for Poor Peak Shape.
Step-by-Step Solutions:
-
Sample Solvent Match: Ensure your sample is dissolved in the mobile phase or a solvent that is weaker than the mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.
-
Column Washing: If the column has been used for other analyses, contaminants may be adsorbed to the stationary phase. Flush the column with a strong, compatible solvent (check the column care instructions) to remove these impurities.
-
Mobile Phase Additives: Even for neutral compounds, small amounts of additives can improve peak shape by masking active sites on the silica support. In reversed-phase, 0.1% formic acid is a common choice that is also compatible with mass spectrometry[2].
-
Inspect Column Hardware: Check for a void at the head of the column, which can occur after pressure shocks or extended use. This can sometimes be remedied by carefully reversing the column and flushing at a low flow rate. If the problem persists, the column may need to be replaced.
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase is best for APP-CHMINACA?
A1: Based on studies of structurally similar indazole-3-carboxamide synthetic cannabinoids, polysaccharide-based CSPs are the most effective. Specifically, a cellulose-based phase like Lux® i-Cellulose-5 (cellulose tris(3,5-dichlorophenylcarbamate)) is highly recommended for compounds with a terminal amide group, such as APP-CHMINACA[1][3]. Amylose-based phases like Lux® Amylose-1 [Amylose tris(3,5-dimethylphenylcarbamate)] have also shown great selectivity for other synthetic cannabinoids and are a good secondary option for screening[1][3].
Q2: Should I use normal-phase or reversed-phase chromatography?
A2: Both normal-phase and reversed-phase modes can be successful for the chiral separation of synthetic cannabinoids[2].
-
Normal-phase (NP) , typically using hexane/alcohol mobile phases, often provides excellent selectivity. However, APP-CHMINACA has low solubility in high-alkane-percentage mobile phases, which can be a limitation.
-
Reversed-phase (RP) , using water/acetonitrile or water/methanol, is often more convenient and is compatible with mass spectrometry detection. The use of a C18 or similar column is common for achiral separations, but for chiral separations, a reversed-phase compatible CSP is necessary[4].
The choice often comes down to the available instrumentation, detection method (UV or MS), and the specific selectivity observed during method development.
Q3: What are typical starting conditions for method development?
A3: A good starting point for the chiral separation of APP-CHMINACA would be:
| Parameter | Recommended Starting Condition | Rationale |
| Column | Lux® i-Cellulose-5, 3 µm, 150 x 2.1 mm | Proven selectivity for amide-containing synthetic cannabinoids[1][3]. |
| Mobile Phase | Acetonitrile/Water (e.g., 60:40 v/v) with 0.1% Formic Acid | Reversed-phase is often more robust and MS-compatible. Formic acid improves peak shape[2]. |
| Flow Rate | 0.2 - 0.5 mL/min | Lower flow rates can enhance resolution[5]. |
| Temperature | 25°C | A controlled, ambient temperature is a good baseline. Lowering it may improve resolution. |
| Detection | UV at an appropriate wavelength (e.g., 220 nm or 290 nm) or MS | APP-CHMINACA has a UV chromophore. MS provides higher sensitivity and specificity[2]. |
Q4: How can I confirm the elution order of the (S)- and (R)-enantiomers?
A4: The elution order must be determined empirically. This requires having individual, enantiomerically pure reference standards for both (S)- and (R)-APP-CHMINACA. By injecting each standard individually under the developed chromatographic conditions, the retention time for each enantiomer can be definitively assigned.
Q5: My resolution is good, but my analysis time is too long. How can I speed it up?
A5: To reduce analysis time while maintaining resolution, you can:
-
Increase the Flow Rate: This will decrease retention times but may also reduce resolution. A balance must be found.
-
Increase the Strength of the Mobile Phase: In reversed-phase, this means increasing the percentage of the organic solvent. In normal-phase, it means increasing the percentage of the alcohol modifier. This will also reduce retention times and potentially resolution.
-
Use a Shorter Column or a Column with Smaller Particles: A shorter column will reduce run times proportionally. Columns with smaller particles (e.g., sub-2 µm) can provide higher efficiency, allowing for faster flow rates without a significant loss in resolution. This approach is central to Ultra-High-Performance Liquid Chromatography (UHPLC).
-
Increase the Temperature: While lower temperatures often favor resolution, slightly increasing the temperature can decrease mobile phase viscosity, allowing for higher flow rates at lower backpressures, and can sharpen peaks, potentially allowing for a faster separation.
Experimental Protocols
Protocol 1: Column Screening for APP-CHMINACA Enantiomers
Objective: To identify the most selective CSP for APP-CHMINACA.
Materials:
-
APP-CHMINACA racemic standard
-
HPLC-grade n-hexane, isopropanol, acetonitrile, and water
-
Formic acid (MS-grade)
-
CSP Columns:
-
Lux i-Cellulose-5 (150 x 4.6 mm, 5 µm)
-
Lux Amylose-1 (150 x 4.6 mm, 5 µm)
-
Procedure:
-
Prepare a 1 mg/mL stock solution of racemic APP-CHMINACA in methanol. Dilute to 10 µg/mL in mobile phase for injection.
-
Screening with Lux i-Cellulose-5 (Reversed-Phase):
-
Equilibrate the column with a mobile phase of 50:50 (v/v) acetonitrile/water with 0.1% formic acid.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
-
Inject 5 µL of the sample solution.
-
Monitor the chromatogram for peak separation.
-
-
Screening with Lux Amylose-1 (Normal-Phase):
-
Equilibrate the column with a mobile phase of 90:10 (v/v) n-hexane/isopropanol.
-
Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
-
Inject 5 µL of the sample solution.
-
Monitor the chromatogram for peak separation.
-
-
Evaluation: Compare the chromatograms from both columns. The column that provides the best initial separation (highest resolution or clear indication of two peaks) should be selected for further optimization.
References
-
Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
Chromatographic enantioresolution and stereochemical characterization of synthetic cannabinoid receptor agonists with Whelk-O®1. (2024). Analytica Chimica Acta, 1317, 342901. Retrieved January 25, 2026, from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 25, 2026, from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2003). LCGC International. Retrieved January 25, 2026, from [Link]
- Retrospective Identification of Synthetic Cannabinoids in Forensic Toxicology Casework using Archived High Resolution Mass Spectrometry Data. (2020). Journal of Analytical Toxicology, 44(8), 839-848.
-
Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. (2019). Frontiers in Chemistry, 7, 321. Retrieved January 25, 2026, from [Link]
-
Chromatographic enantioresolution and stereochemical characterization of synthetic cannabinoid receptor agonists with Whelk-O®1 chiral stationary phases under mass spectrometry compatible reversed-phase conditions: A study case with seized samples. (2024). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Chiral Separation of Cannabichromene, Cannabicyclol, and Their Acidic Analogs on Polysaccharide Chiral Stationary Phases. (2023). Molecules, 28(3), 1164. Retrieved January 25, 2026, from [Link]
-
Enantiospecific synthesis, chiral separation and biological activity of four indazole-3-carboxamide-type synthetic cannabinoid receptor agonists and their detection in seized drug samples. (2019). University of Dundee Discovery Research Portal. Retrieved January 25, 2026, from [Link]
- Chiral Drug Separation. (n.d.). In Encyclopedia of Pharmaceutical Technology.
-
Separation of enantiomers of New Psychoactive Substances by HPLC. (2020). Chromatographia, 83, 567-575. Retrieved January 25, 2026, from [Link]
-
The effect of mobile phase additive on enantioseparation and peak shape of d,l-phenylalanine on Teicoshell column. (2020). ResearchGate. Retrieved January 25, 2026, from [Link]
-
The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. (2015). Drug Testing and Analysis, 7(10), 886-897. Retrieved January 25, 2026, from [Link]
-
[Determination of four amide synthetic cannabinoid isomers by ultra-high performance liquid chromatography-high resolution mass spectrometry]. (2024). Chinese Journal of Chromatography, 42(1), 58-64. Retrieved January 25, 2026, from [Link]
-
Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. (2020). United Nations Office on Drugs and Crime. Retrieved January 25, 2026, from [Link]
-
The Chiral Separation of the (+) and (-) Enantiomers of Cannabidiol. (2022). Cannabis Science and Technology. Retrieved January 25, 2026, from [Link]
-
Chiral Separation of Cannabichromene, Cannabicyclol, and Their Acidic Analogs on Polysaccharide Chiral Stationary Phases. (2023). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Getting Started with Chiral Method Development Part Three: Method Development Optimization. (2023). Regis Technologies. Retrieved January 25, 2026, from [Link]
-
Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications. (2021). Journal of Forensic Sciences, 66(4), 1365-1375. Retrieved January 25, 2026, from [Link]
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (2024). Journal of Chromatography & Separation Techniques, 15(1). Retrieved January 25, 2026, from [Link]
-
Supplementary Information Enantioselective radical C-H amination for the synthesis of β-amino alcohols. (n.d.). Semantic Scholar. Retrieved January 25, 2026, from [Link]
-
The Synthetic Cannabinoid Chemical Arms Race and Its Effect on Pain Medication Monitoring. (2014). LCGC International - Chromatography Online. Retrieved January 25, 2026, from [Link]
-
Chiral Separation of Cannabichromene, Cannabicyclol, and Their Acidic Analogs on Polysaccharide Chiral Stationary Phases. (2023). National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. (2010). European Journal of Medicinal Chemistry, 45(8), 3345-3356. Retrieved January 25, 2026, from [Link]
-
Validation and application of an UPLC-MS/MS method for the quantification of synthetic cannabinoids in urine samples and analysis of seized materials from the Portuguese market. (2014). Forensic Science International, 243, 67-75. Retrieved January 25, 2026, from [Link]
-
Comprehensive analytical characteristics of N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). (2020). Forensic Toxicology, 38, 513-524. Retrieved January 25, 2026, from [Link]
-
Identification and pharmacological properties of 2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate (MDMB-INACA), N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide (ADB-INACA), and N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-hexyl-1H-indazole-3-carboxamide (ADB-HINACA). (2025). Journal of Pharmaceutical and Biomedical Analysis, 255, 116566. Retrieved January 25, 2026, from [Link]
Sources
- 1. Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Impact of Chirality of Synthetic Cannabinoids and Cathinones: A Systematic Review on Enantioresolution Methods and Enantioselectivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. [Determination of four amide synthetic cannabinoid isomers by ultra-high performance liquid chromatography-high resolution mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Poor Recovery of APP-CHMINACA
Welcome to the technical support center for synthetic cannabinoid analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the sample preparation of APP-CHMINACA. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve issues effectively. Poor recovery is a frequent and frustrating issue, but by systematically evaluating each stage of the sample preparation workflow, it can be overcome.
Section 1: Foundational Knowledge - Understanding APP-CHMINACA's Behavior
A logical diagnosis of poor recovery begins with understanding the analyte's inherent chemical personality. APP-CHMINACA, like many synthetic cannabinoids, has distinct properties that dictate its behavior in solution and its interaction with surfaces and matrices.
Q: What are the key chemical properties of APP-CHMINACA that affect its recovery?
A: The analytical challenges associated with APP-CHMINACA are rooted in its fundamental physicochemical properties. Understanding these is the first step in troubleshooting.
-
High Lipophilicity: APP-CHMINACA is a highly lipophilic (fat-soluble) molecule.[1] This means it has very low solubility in water but dissolves well in organic solvents like methanol, acetonitrile, and ethyl acetate.[1] This property is the primary reason for its tendency to partition out of aqueous solutions and bind to non-polar surfaces.
-
Non-Specific Binding (NSB): Due to its "sticky" lipophilic nature, APP-CHMINACA has a strong propensity for non-specific binding. It will readily adsorb onto the surfaces of common laboratory plastics (like polypropylene and polystyrene) and even glass, especially at low concentrations. This is a major, often overlooked, source of analyte loss.
-
Neutral Charge: APP-CHMINACA is a neutral molecule with no readily ionizable groups. This means its extraction behavior is not significantly influenced by pH adjustments, which simplifies some aspects of method development but also limits the use of ion-exchange SPE mechanisms.
-
Extensive Metabolism: In biological samples, the parent APP-CHMINACA compound is often present at very low concentrations because it is rapidly and extensively metabolized.[2] The primary metabolic pathways include hydrolysis of the distal amide and subsequent hydroxylations.[3] Therefore, poor recovery might be compounded by the fact that there is very little parent compound to begin with.
Q: My recovery is inconsistent, especially at low concentrations. Could non-specific binding be the cause, and how do I prevent it?
A: Absolutely. Inconsistent recovery, particularly with low-concentration quality controls or samples, is a classic symptom of non-specific binding. Analyte loss is proportionally greater at lower concentrations because a larger fraction of the total analyte can be adsorbed by the available surface area of your vials and pipette tips.
Causality: The hydrophobic regions of the APP-CHMINACA molecule are drawn to the hydrophobic surfaces of plastic labware, leading to adsorption. This process can be rapid and, in some cases, irreversible, effectively removing the analyte from your sample before analysis.
Here are field-proven strategies to mitigate NSB:
-
Use Low-Binding Labware: Whenever possible, use certified low-binding polypropylene microcentrifuge tubes and pipette tips.
-
Consider Silanized Glass: For maximum inertness, particularly for preparing standards or storing extracts, use silanized (deactivated) glass vials. This process masks the active silanol groups on the glass surface that can interact with analytes.
-
Minimize Transfer Steps: Every time you move your sample to a new tube or vial, you risk losing a portion of the analyte to surface adsorption. Streamline your workflow to reduce the number of transfers.
-
Solvent Choice Matters: When preparing standards or reconstituting dried extracts, include a percentage of organic solvent (e.g., acetonitrile or methanol) in your aqueous solution to keep the analyte in solution and reduce its tendency to bind to surfaces. Reconstituting in a purely aqueous mobile phase can lead to significant loss.
Section 2: Troubleshooting Solid-Phase Extraction (SPE)
SPE is a powerful technique for cleaning up complex samples and concentrating the analyte, but it is also a multi-step process where errors can lead to significant analyte loss.[4]
Q: I'm experiencing low recovery with my SPE protocol. Where do I start troubleshooting?
A: A systematic approach is crucial. The following flowchart provides a logical path for diagnosing issues in your SPE workflow.
Caption: A logical workflow for troubleshooting poor SPE recovery.
Q: Which SPE sorbent is best for APP-CHMINACA, and why?
A: For a neutral, lipophilic compound like APP-CHMINACA, the mechanism of retention on the SPE sorbent is primarily based on hydrophobic (van der Waals) interactions. Therefore, a reversed-phase sorbent is the appropriate choice.
-
Polymeric Sorbents (e.g., Waters Oasis HLB): These are often the best starting point. HLB (Hydrophilic-Lipophilic Balanced) sorbents are made from a copolymer that offers excellent retention for a wide range of compounds. They are stable across a wide pH range and are less prone to drying out than silica-based sorbents. Multiple studies have demonstrated the successful use of HLB cartridges for extracting various synthetic cannabinoids from complex matrices like urine and oral fluid.[5][6][7]
-
Silica-Based Sorbents (e.g., C18, C8): These are traditional reversed-phase sorbents where hydrocarbon chains are bonded to a silica backbone. C18 provides strong hydrophobic retention and can be very effective. However, a key vulnerability is the presence of unreacted silanol groups on the silica surface, which can lead to secondary interactions and irreversible binding of some analytes. End-capped C18 sorbents are designed to minimize this, but polymeric sorbents are generally considered more robust for this application.
Q: My SPE elution seems incomplete. How can I improve it?
A: If the analyte is binding too strongly to the sorbent, your elution solvent may not be strong enough to disrupt the hydrophobic interaction.
Causality: The elution process is a competition. The elution solvent must be more attractive to the analyte than the sorbent is. For reversed-phase SPE, solvent "strength" refers to its non-polarity.
Troubleshooting Steps:
-
Increase Solvent Strength: If you are using 80% methanol in water, try 100% methanol. If that is insufficient, a slightly stronger solvent like isopropanol or a mixture like dichloromethane/isopropanol might be needed, though this can also elute more matrix interferences.
-
Introduce a "Soak Step": After adding the elution solvent to the cartridge, let it sit for 2-5 minutes before applying vacuum or positive pressure. This allows the solvent to fully penetrate the sorbent bed and thoroughly disrupt the analyte-sorbent interaction, improving desorption.
-
Use Multiple Elutions: Instead of eluting with a single 2 mL volume, try eluting with two separate 1 mL volumes into the same collection tube. The second aliquot can often recover a significant amount of remaining analyte.
Section 3: Addressing Matrix-Specific Challenges
The biological matrix is not an inert vessel; it is a complex mixture of proteins, lipids, salts, and other molecules that can interfere with extraction and analysis.[8]
Q: How do I manage matrix effects when analyzing APP-CHMINACA in blood or plasma?
A: Blood and plasma are protein-rich matrices. These proteins will clog an SPE cartridge and can encapsulate the analyte, preventing its extraction. Therefore, a protein precipitation step is mandatory prior to LLE or SPE.
Protocol: Protein Precipitation
-
To 200 µL of whole blood or plasma, add 600 µL of ice-cold acetonitrile. Using a 3:1 ratio of solvent to sample is a common starting point.
-
Vortex vigorously for 30-60 seconds to ensure complete protein denaturation.
-
Centrifuge at high speed (>10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant. This supernatant now contains your analyte and can be diluted and loaded onto an SPE cartridge or used for LLE.
Q: What are common issues with urine samples?
A: Urine composition can be highly variable between individuals.
-
pH Variability: While APP-CHMINACA itself is neutral, the pH of the urine can affect the solubility of matrix components. Some studies have noted very low recovery of other synthetic cannabinoids from highly alkaline urine.[9] It is good practice to buffer or acidify urine samples (e.g., with acetic or formic acid) to a consistent pH (e.g., pH 4-6) before extraction to ensure reproducible conditions.
-
Matrix Interferences: Urine contains salts and urea, which can interfere with the SPE loading step or cause significant ion suppression in the MS source.[10] A well-optimized SPE method with a wash step (e.g., with 5% methanol in water) is critical to remove these polar interferences before eluting the analyte.
Section 4: Frequently Asked Questions (FAQs)
Q: How can I definitively determine if my low recovery is due to the extraction step itself or to matrix effects during LC-MS/MS analysis?
A: This is a critical diagnostic question that can be answered by preparing a specific set of quality control samples:
-
Sample A (Pre-extraction Spike): Spike a blank matrix sample with a known amount of APP-CHMINACA before the extraction process.
-
Sample B (Post-extraction Spike): Go through the entire extraction process with a blank matrix sample. After the final elution and evaporation, spike the reconstituted blank extract with the same known amount of APP-CHMINACA.
-
Sample C (Neat Standard): Prepare a standard in the final reconstitution solvent at the same concentration as the spikes.
Analysis:
-
Recovery (%) = (Peak Area of A / Peak Area of B) * 100
-
Matrix Effect (%) = (Peak Area of B / Peak Area of C) * 100
If Recovery is low but the Matrix Effect is close to 100%, your problem is in the extraction procedure (e.g., NSB, poor elution). If Recovery is high but the Matrix Effect is very low (<80%) or very high (>120%), your issue is ion suppression or enhancement at the MS source, and you need to improve your sample cleanup or adjust your chromatography.
Q: What is the best type of internal standard (IS) for APP-CHMINACA?
A: The gold standard is a stable isotope-labeled (SIL) internal standard , such as APP-CHMINACA-d4 or -d5. A SIL-IS is chemically identical to the analyte and will behave identically during extraction and ionization, perfectly compensating for analyte loss and matrix effects. If a SIL-IS is not available, a close structural analog (e.g., AB-CHMINACA) can be used, but it will not compensate as perfectly.[2]
Q: What are the best practices for storing samples containing APP-CHMINACA?
A: Given its potential for instability and adsorption, proper storage is vital. Biological samples (blood, urine) should be stored at -20°C or, for long-term storage, at -80°C. Store stock solutions of analytical standards in an organic solvent like methanol or acetonitrile at -20°C in tightly sealed, silanized glass vials to prevent evaporation and adsorption.
References
-
Arbouche, N., et al. (2022). Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review. Toxics, 10(6), 289. Available at: [Link]
-
Mazzarino, M., et al. (2021). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. Journal of Pharmaceutical and Biomedical Analysis, 206, 114376. Available at: [Link]
-
García-Atienza, P., et al. (2023). Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction. MethodsX, 10, 102173. Available at: [Link]
-
Liu, Y., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Separations, 10(3), 203. Available at: [Link]
-
Liu, Y., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. MDPI, 10(3), 203. Available at: [Link]
-
FEMA (2020). Evaluation and comparison of various sample preparation techniques for the analysis and quantitation of THC, synthetic cannabinoids and their metabolites in blood and urine. Boston University Theses & Dissertations. Available at: [Link]
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. UNODC. Available at: [Link]
-
García-Atienza, P., et al. (2023). Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction. ResearchGate. Available at: [Link]
-
Mazzarino, M., et al. (2021). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. PubMed. Available at: [Link]
-
Holmgren, P., et al. (2018). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. DiVA portal. Available at: [Link]
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid-phase extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. open.bu.edu [open.bu.edu]
- 9. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diva-portal.org [diva-portal.org]
Technical Support Center: Navigating the Challenges of App-chminaca Analysis
A Guide to Minimizing Ion Suppression in Complex Matrices
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the quantitative and qualitative analysis of App-chminaca in complex biological matrices such as plasma and urine. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your analytical methods effectively. Ion suppression is a significant hurdle in LC-MS/MS analysis, and this guide will provide a structured approach to its mitigation.
Troubleshooting Guide: From Problem to Solution
This section addresses common issues encountered during the analysis of App-chminaca and provides a systematic approach to resolving them.
Issue 1: Low or No Analyte Signal
Primary Suspect: Severe Ion Suppression
If you are observing a significantly lower signal for App-chminaca than expected, or no signal at all, especially in post-spike samples compared to neat standards, severe ion suppression is the most likely culprit. Endogenous matrix components co-eluting with your analyte can compete for ionization in the MS source, drastically reducing the analyte's signal intensity.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no analyte signal.
Step-by-Step Guidance:
-
Confirm with Post-Column Infusion: To visualize the regions of ion suppression in your chromatogram, a post-column infusion experiment is invaluable.[3] This will definitively show if your analyte's retention time coincides with a suppression zone.
-
Experimental Protocol: Post-Column Infusion
-
Prepare a standard solution of App-chminaca in your mobile phase at a concentration that gives a stable and robust signal.
-
Using a syringe pump and a T-connector, continuously infuse this solution into the mobile phase stream between the analytical column and the mass spectrometer's ion source.
-
Inject a blank, extracted matrix sample (e.g., plasma or urine processed with your current sample preparation method).
-
Monitor the App-chminaca signal. A drop in the baseline signal indicates a region of ion suppression.
-
-
-
Re-evaluate Your Sample Preparation: The cleaner your sample, the lower the risk of ion suppression.[4][5]
-
Protein Precipitation (PPT): While quick and easy, PPT is often the least effective method for removing interfering matrix components, leading to a higher likelihood of ion suppression.[1][3] If you are using PPT, consider switching to a more rigorous technique.
-
Liquid-Liquid Extraction (LLE): LLE offers a better clean-up than PPT by partitioning App-chminaca, a lipophilic compound, into an organic solvent, leaving many polar interferences behind in the aqueous phase.[6]
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts and is highly recommended for minimizing matrix effects.[5] A well-chosen SPE sorbent can selectively retain App-chminaca while allowing interfering components to be washed away.
-
Issue 2: Poor Reproducibility and Inaccurate Quantification
Primary Suspect: Variable Ion Suppression
Inconsistent ion suppression between samples, calibrators, and quality controls will lead to poor reproducibility and inaccurate results. This variability can arise from differences in the matrix composition of individual samples.
Troubleshooting Workflow:
Caption: Workflow to address poor reproducibility in analysis.
Step-by-Step Guidance:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS for App-chminaca is the most effective way to compensate for variable ion suppression. The SIL-IS is chemically identical to the analyte and will experience the same degree of ion suppression, allowing for accurate correction of the analyte signal.
-
Standardize Sample Preparation: Ensure that every step of your sample preparation is performed consistently across all samples. Minor variations in volumes, mixing times, or pH can lead to differences in extraction efficiency and matrix component removal.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to ensure that the calibrators experience similar matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is App-chminaca and why is it challenging to analyze?
App-chminaca is a synthetic cannabinoid with an indazole core.[7] Its analysis in biological fluids is challenging due to its rapid metabolism and the low concentrations often found.[4][8] Furthermore, its physicochemical properties can make it susceptible to ion suppression in complex matrices when using LC-MS/MS.[9]
Q2: What are the primary metabolites of App-chminaca I should be looking for?
The primary metabolic pathway for App-chminaca involves hydrolysis of the distal amide group, followed by hydroxylation on the cyclohexyl-methyl ring.[7][8] In blood, both the parent compound and its hydrolyzed metabolite are significant. In urine, hydroxylated metabolites of the hydrolyzed form are the most abundant and serve as longer-term markers of intake.[8]
Q3: Which sample preparation method is the best for minimizing ion suppression for App-chminaca?
The choice of sample preparation method is a trade-off between cleanliness, recovery, and throughput. Here is a comparative overview:
| Sample Preparation Method | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, inexpensive. | Least effective clean-up, high risk of ion suppression.[1][3] | High-throughput screening where some signal suppression is tolerable. |
| Liquid-Liquid Extraction (LLE) | Good clean-up, removes many polar interferences. | Can be labor-intensive, may have emulsion formation issues. | Intermediate clean-up needs, good for removing salts and phospholipids. |
| Solid-Phase Extraction (SPE) | Excellent clean-up, highly selective, can concentrate the analyte.[5] | More complex method development, higher cost per sample. | Low-level quantification requiring minimal ion suppression and high sensitivity. |
Q4: Can I just dilute my sample to reduce ion suppression?
Dilution can reduce the concentration of interfering matrix components, but it also dilutes your analyte. This approach may be suitable if your analyte concentration is high, but for trace-level analysis of App-chminaca, it will likely lead to a loss of sensitivity.[1]
Q5: How do I choose the right SPE sorbent for App-chminaca?
For a compound like App-chminaca, which is relatively non-polar, a reverse-phase SPE sorbent such as C18 or a polymer-based sorbent is a good starting point. Method development will be necessary to optimize the wash and elution steps for the best clean-up.
Experimental Protocols
Detailed Protocol: Solid-Phase Extraction (SPE) for App-chminaca in Plasma
This protocol is a starting point and should be optimized for your specific application and instrumentation.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add 1 mL of 4% phosphoric acid in water.
-
Vortex for 10 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute App-chminaca and its metabolites with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of your mobile phase.
-
Detailed Protocol: Liquid-Liquid Extraction (LLE) for App-chminaca in Urine
-
Sample Preparation:
-
To 1 mL of urine, add 100 µL of 1 M sodium hydroxide.
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 5 mL of a mixture of hexane and ethyl acetate (9:1 v/v).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of your mobile phase.
-
References
-
Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC - PubMed Central. (2022-05-23). Retrieved from [Link]
-
Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry - MDPI. (2023-03-14). Retrieved from [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry | LCGC International. Retrieved from [Link]
-
Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - DiVA portal. (2018-06-19). Retrieved from [Link]
-
(PDF) Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models - ResearchGate. Retrieved from [Link]
-
Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Retrieved from [Link]
-
Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles - Annex Publishers. Retrieved from [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved from [Link]
-
Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models - PubMed Central. (2024-11-22). Retrieved from [Link]
-
Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. sepscience.com [sepscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
Method validation challenges for novel synthetic cannabinoids like App-chminaca
A-CHMINACA Focus
Welcome to the technical support center for the analytical validation of novel synthetic cannabinoids (NSCs), with a special focus on APP-CHMINACA. This resource is designed for researchers, forensic toxicologists, and drug development professionals to navigate the complexities of identifying and quantifying this and other emerging psychoactive substances. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to develop robust, reliable, and defensible analytical methods.
The rapid emergence of NSCs like APP-CHMINACA presents significant challenges, from the scarcity of certified reference materials to their extensive metabolism and the complexities of biological matrices.[1][2] This guide provides in-depth troubleshooting advice and validated strategies to overcome these hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of APP-CHMINACA.
Q1: What is APP-CHMINACA and what makes it challenging to analyze?
A1: APP-CHMINACA is a potent indazole carboxamide-type synthetic cannabinoid.[3] Analytically, the challenges are threefold:
-
Extensive Metabolism: The parent compound is rapidly and extensively metabolized in the body. This means that in biological samples like urine and blood, you are more likely to find metabolites than the original drug.[3][4][5]
-
Lack of Reference Standards: As a "novel" or "designer" drug, commercially available and certified reference standards for both the parent compound and its metabolites can be difficult to obtain, complicating positive identification and accurate quantification.[1][3]
-
Potency: High potency means that the concentrations in biological fluids can be extremely low (sub-ng/mL), requiring highly sensitive analytical instrumentation.
Q2: What are the primary analytical targets for detecting APP-CHMINACA exposure?
A2: Due to its rapid metabolism, focusing solely on the parent compound is often insufficient. The most suitable markers for intake are:
-
In Blood: The unchanged parent APP-CHMINACA and its initial hydrolysis metabolite (M1, formed by the hydrolysis of the distal amide).[3][4][5]
-
In Urine: The hydroxylated metabolites of the M1 hydrolysis product are the most abundant and persistent targets.[3][4][5] Detecting these metabolites significantly extends the detection window.
Q3: What are the recommended analytical techniques for APP-CHMINACA?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard and most frequently used technique for its high sensitivity and selectivity in complex biological matrices.[1][6] Gas chromatography-mass spectrometry (GC-MS) can also be used, particularly for screening seized materials.[1][7] High-resolution mass spectrometry (HRMS) is invaluable for identifying unknown metabolites and novel analogs for which no standards exist.[1][8]
Q4: What are the critical validation parameters I need to assess for my method?
A4: A robust method validation is essential for ensuring the reliability of your results in a forensic or clinical context. According to guidelines from bodies like the Scientific Working Group for Forensic Toxicology (SWGTOX) and ANSI/ASB, you must evaluate:
-
Selectivity and Specificity
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Linearity and Range
-
Accuracy (Bias) and Precision (Repeatability and Intermediate Precision)
-
Recovery
-
Matrix Effects (Ion Suppression/Enhancement)
-
Stability (Freeze-thaw, Bench-top, Processed Sample)
-
Carryover
For quantitative methods, all these parameters are critical.[9][10]
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific issues you may encounter during method development and validation for APP-CHMINACA.
Guide 1: Overcoming Matrix Effects in LC-MS/MS Analysis
Problem: You are experiencing significant ion suppression or enhancement, leading to poor accuracy and reproducibility. This is a common and critical issue in the analysis of synthetic cannabinoids in biological matrices.[1]
Causality: Co-eluting endogenous components from the biological matrix (e.g., phospholipids from plasma, salts from urine) can compete with the analyte of interest for ionization in the MS source. This either reduces (suppression) or increases (enhancement) the analyte's signal, leading to inaccurate quantification.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting matrix effects.
Step-by-Step Solutions:
-
Optimize Sample Preparation: The goal is to remove as many matrix components as possible before injection.
-
Solid-Phase Extraction (SPE): This is generally more effective than liquid-liquid extraction (LLE) for cleaning up complex samples.[1]
-
Protocol: For APP-CHMINACA and its metabolites in urine, a mixed-mode cation exchange polymer-based SPE cartridge is recommended.
-
Steps:
-
Pre-treat 1 mL of urine with β-glucuronidase to cleave any conjugated metabolites.
-
Condition the SPE cartridge with methanol, followed by water.
-
Load the pre-treated sample.
-
Wash with a weak organic solvent (e.g., 5% methanol in water) to remove salts.
-
Elute the analytes with a stronger, appropriate solvent (e.g., 2% ammonium hydroxide in methanol).
-
Evaporate and reconstitute in the initial mobile phase.
-
-
-
Rationale: The wash steps are critical for removing interfering substances without losing the analyte. The choice of sorbent should be based on the physicochemical properties of APP-CHMINACA (lipophilic, basic).[11]
-
-
Improve Chromatographic Separation: If sample cleanup is insufficient, chromatography can be used to separate the analyte from the region where matrix components elute.
-
Technique: Use a "phospholipid removal" column or a column with a different chemistry (e.g., biphenyl) that provides alternative selectivity to standard C18 columns.
-
Gradient Adjustment: A slower, more gradual gradient can improve resolution between the analyte and interfering peaks.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (e.g., APP-CHMINACA-d4) will have nearly identical chemical properties and retention time to the analyte and will be affected by ion suppression or enhancement in the same way. The ratio of the analyte to the SIL-IS will therefore remain constant, ensuring accurate quantification.
Guide 2: Identifying and Confirming Metabolites Without Standards
Problem: You have detected potential metabolites of APP-CHMINACA, but you lack certified reference standards for confirmation.
Causality: The rapid evolution of synthetic cannabinoids means that metabolite standards are often not commercially available when a new compound is first identified.[1][3]
Strategy:
-
Predict the Metabolism: Based on known metabolic pathways for similar indazole carboxamide cannabinoids, you can predict the likely biotransformations. For APP-CHMINACA, the primary pathways are amide hydrolysis followed by hydroxylation on the cyclohexylmethyl ring.[3][4][5]
Caption: Simplified primary metabolic pathway of APP-CHMINACA.
-
Utilize High-Resolution Mass Spectrometry (HRMS): Instruments like Q-TOF or Orbitrap provide highly accurate mass measurements.
-
Protocol:
-
Acquire full-scan MS data to determine the accurate mass of the parent drug and potential metabolites.
-
Calculate the theoretical exact masses of predicted metabolites (e.g., addition of an oxygen for hydroxylation, loss of the amide group for hydrolysis).
-
Compare the measured accurate masses to the theoretical masses. A mass error of <5 ppm provides strong evidence for the elemental composition.
-
Acquire MS/MS (or product ion scan) data for both the parent compound and the suspected metabolites.
-
-
Rationale: The fragmentation pattern of a metabolite should show logical structural relationships to the parent drug. For example, a hydroxylated metabolite should have a precursor ion 16 Da higher than the parent but share some common product ions. The characteristic fragmentation of APP-CHMINACA involves the loss of the distal amide group (fragment at m/z 360) and the formation of the indazole-acylium cation linked to the cyclohexylmethyl moiety (fragment at m/z 241).[3] These fragments, or shifts thereof, should be present in the metabolite spectra.
-
-
In Vitro Incubation: Incubating APP-CHMINACA with human liver microsomes (HLMs) can generate the expected metabolites in a cleaner matrix, which can then be compared to those found in authentic samples.
Guide 3: Low Sensitivity and Poor Peak Shape
Problem: You are struggling to achieve the required Limit of Detection (LOD) or your chromatographic peaks are broad and tailing.
Causality:
-
Low Sensitivity: Can be due to non-optimal MS parameters, poor sample cleanup (ion suppression), or analyte degradation.
-
Poor Peak Shape: Often caused by secondary interactions between the analyte and the analytical column/system, or issues with the sample solvent.
Solutions:
Table 1: Troubleshooting Low Sensitivity & Poor Peak Shape
| Issue | Potential Cause | Recommended Solution | Rationale |
| Low Sensitivity | Sub-optimal MS/MS transition | Optimize cone voltage and collision energy for APP-CHMINACA and its key metabolites to find the most intense and stable precursor-product ion transitions. | Maximizes signal intensity for the specific analytes. The protonated molecule for APP-CHMINACA is found at m/z 405.[3] |
| Ion Suppression | Implement the steps in Troubleshooting Guide 1. | Reduces matrix interference, allowing for a stronger analyte signal. | |
| Analyte Adsorption | Add a small amount of organic modifier (e.g., 0.1% formic acid) to the sample vial and mobile phase. | Prevents the basic analyte from adsorbing to active sites on glass or plastic surfaces and within the LC system. | |
| Poor Peak Shape | Mismatched Injection Solvent | Reconstitute the final sample extract in a solvent that is weaker than the initial mobile phase (e.g., 10% acetonitrile in water). | A strong injection solvent can cause the analyte band to broaden before it reaches the column, leading to wide peaks. |
| Secondary Silanol Interactions | Use a modern, high-purity silica column with end-capping. Use an acidic mobile phase modifier (e.g., 0.1% formic acid). | The acidic modifier protonates residual silanol groups on the column, preventing secondary interactions with the basic analyte. | |
| Column Overload | Inject a lower concentration or a smaller volume of the sample. | Exceeding the column's capacity can lead to fronting or tailing peaks. |
Part 3: Experimental Protocols
Protocol 1: LC-MS/MS Quantitative Analysis of APP-CHMINACA and Metabolites in Urine
This protocol provides a starting point for a fully validated quantitative method.
-
Sample Preparation (SPE):
-
To 1 mL of urine, add 50 µL of internal standard solution (APP-CHMINACA-d4) and 20 µL of β-glucuronidase enzyme.
-
Incubate at 55°C for 2 hours.
-
Condition a mixed-mode SPE cartridge with 1 mL methanol, then 1 mL water.
-
Load the incubated sample.
-
Wash with 1 mL water, followed by 1 mL 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute with 1 mL of 2% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of 90:10 Water:Acetonitrile with 0.1% formic acid.
-
-
LC Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be optimized empirically. Starting points are provided below.
-
Table 2: Example MRM Transitions for APP-CHMINACA Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| APP-CHMINACA | 405.2 | 241.1 (Quantifier) | 50 | 30 |
| 405.2 | 360.2 (Qualifier) | 50 | 20 | |
| APP-CHMINACA-d4 (IS) | 409.2 | 241.1 | 50 | 30 |
| M1 (Amide Hydrolysis) | 361.2 | 241.1 | 50 | 30 |
| M4 (Hydroxylated M1) | 377.2 | 257.1 | 50 | 35 |
Note: These values are illustrative and MUST be optimized on your specific instrument.
-
Method Validation Experiments:
-
Prepare calibration curves and quality control (QC) samples by spiking known concentrations of APP-CHMINACA and any available metabolite standards into blank urine.
-
Process these samples alongside authentic case samples.
-
Evaluate all validation parameters as outlined in the ANSI/ASB Standard 036.[9]
-
References
-
Camuto, C., et al. (2024). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. Forensic Toxicology. Available at: [Link]
-
Navarro-Triviño, E., et al. (2022). Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review. Biology. Available at: [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. UNODC. Available at: [Link]
-
Camuto, C., et al. (2021). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. ResearchGate. Available at: [Link]
-
Krotulski, A. J., et al. (2020). Detection and characterization of the new synthetic cannabinoid APP-BINACA in forensic casework. ResearchGate. Available at: [Link]
-
AAFS Standards Board. (2019). ANSI/ASB Standard 036, First Edition 2019: Standard Practices for Method Validation in Forensic Toxicology. ASB. Available at: [Link]
-
Mogler, L., et al. (2021). Summary of the analytical methods for the identification of synthetic cannabinoids in biological matrices. ResearchGate. Available at: [Link]
-
Wiejak, J., et al. (2022). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. Molecules. Available at: [Link]
-
Dogan-Topal, B., Kaya, S. I., & Ozkan, S. A. (2020). Analytical Method Validation in Forensic Assay. DergiPark. Available at: [Link]
-
Navarro-Triviño, E., et al. (2022). Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review. ResearchGate. Available at: [Link]
-
Camuto, C., et al. (2021). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. PubMed. Available at: [Link]
-
Amaratunga, D., et al. (2023). Tackling Cannabinoids Ion Suppression Issues in Biological Matrices Using Chromatographic Tools. ResearchGate. Available at: [Link]
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Available at: [Link]
Sources
- 1. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aafs.org [aafs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Technical Support Center: Best Practices for Handling and Storage of App-chminaca Reference Standards
Welcome to the Technical Support Center for App-chminaca reference standards. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity of your experimental results through proper handling, storage, and troubleshooting. As a potent synthetic cannabinoid, the accuracy of your analytical work is fundamentally dependent on the quality and stability of your reference material. This document provides in-depth, field-proven insights to maintain the fidelity of your App-chminaca standards.
Section 1: Core Principles of Reference Standard Integrity
The reliability of any analytical measurement is directly tied to the integrity of the reference standard used. For potent, and potentially labile, compounds like App-chminaca, this principle is paramount. The core objective is to minimize any chemical or physical changes to the standard from the moment it is received until it is used in your final analysis. This involves a systematic approach to storage, handling, and solution preparation, grounded in an understanding of the compound's chemical vulnerabilities. App-chminaca, an indazole-3-carboxamide synthetic cannabinoid, is susceptible to degradation, primarily through hydrolysis of its amide bond, especially under non-ideal conditions. Adherence to the protocols outlined in this guide will form a self-validating system to ensure the accuracy and reproducibility of your experimental data.
Section 2: Storage and Stability
Proper storage is the most critical factor in preserving the integrity of your App-chminaca reference standard. The following guidelines are based on empirical stability data for synthetic cannabinoids and general principles for the preservation of analytical standards.
Long-Term Storage of Solid Material
For long-term storage, App-chminaca, supplied as a neat solid, should be stored at -20°C .[1] When stored under these conditions, the material is expected to be stable for at least two years.[1] It is crucial to store the reference standard in its original, unopened container in a desiccated environment to prevent exposure to moisture and light.
Short-Term Storage of Solutions
While long-term storage of solutions is generally discouraged, it is understood that working solutions are often prepared for ongoing experiments. If short-term storage of App-chminaca solutions is necessary, it is recommended to store them at -20°C . Studies on other synthetic cannabinoids have shown that freezer storage is the only condition that consistently preserves the stability of the compounds over several weeks.[2] Significant degradation has been observed for some synthetic cannabinoids at both ambient and refrigerated (4°C) conditions in as little as a few weeks.[2]
Key Causality: The primary degradation pathway for App-chminaca is hydrolysis of the amide linkage. This reaction is significantly accelerated by the presence of water and elevated temperatures. Storing at -20°C slows down this and other potential degradation reactions, thus preserving the integrity of the standard.
| Storage Condition | Recommended For | Expected Stability | Rationale |
| -20°C (Solid) | Long-term storage | ≥ 2 years[1] | Minimizes potential for hydrolysis and other degradation pathways. |
| -20°C (Solution) | Short-term storage of working solutions | Up to several weeks (based on data for similar compounds)[2] | Slows the rate of hydrolysis in solution. |
| 4°C (Refrigerated) | Not Recommended for Solutions | Potential for significant degradation in a matter of weeks.[2] | Insufficient to halt hydrolytic degradation. |
| Room Temperature | Not Recommended for Solutions | Accelerated degradation.[2] | Promotes rapid hydrolysis and potential for microbial growth in non-sterile solvents. |
Section 3: Handling and Solution Preparation
The handling of potent compounds like App-chminaca requires meticulous care to ensure user safety and prevent contamination of the standard.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the solid material and prepare solutions in a certified chemical fume hood to avoid inhalation of fine particles.
-
Spill Management: In the event of a spill, immediately cordon off the area. For small spills, use an absorbent material to soak up the substance, then decontaminate the area with a suitable solvent. For large spills, evacuate the area and follow your institution's emergency procedures. All waste generated from the cleanup must be disposed of as hazardous waste.
Protocol for Preparing a Stock Solution (1 mg/mL)
-
Equilibration: Before opening, allow the vial of solid App-chminaca to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid, which could promote hydrolysis.
-
Solvent Selection: App-chminaca is soluble in organic solvents such as methanol, ethanol, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The choice of solvent will depend on the requirements of your analytical method. For chromatographic applications, it is best to dissolve the standard in the mobile phase, if possible, to avoid peak distortion.
-
Dissolution: Carefully weigh the desired amount of the solid standard. Add the appropriate volume of your chosen solvent to the vial to achieve a 1 mg/mL concentration.
-
Mixing: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store the stock solution at -20°C.
Solubility Data for AB-CHMINACA (a closely related compound):
| Solvent | Approximate Solubility |
| Ethanol | 3 mg/mL |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL |
| Dimethylformamide (DMF) | 5 mg/mL |
Note: It is always recommended to perform a small-scale solubility test if you are using a new solvent.
Section 4: Troubleshooting Guide
Inconsistent or unexpected experimental results can often be traced back to issues with the reference standard. This section addresses common problems and their likely causes related to the handling and storage of your App-chminaca standard.
Q1: I am seeing extra peaks in my chromatogram that are not present in the solvent blank. What could be the cause?
A1: This is a common indication of degradation of the reference standard. The most likely culprit is the hydrolysis of the amide bond in App-chminaca, leading to the formation of one or more degradation products.
-
Troubleshooting Steps:
-
Review your storage conditions: Was the solid material or the solution exposed to moisture or elevated temperatures?
-
Prepare a fresh solution: Prepare a new working solution from your solid reference material that has been stored correctly at -20°C.
-
Compare chromatograms: Analyze the freshly prepared solution and compare the chromatogram to the one with the extraneous peaks. If the extra peaks are absent in the fresh sample, it confirms that the previous solution had degraded.
-
Q2: My quantitative results are lower than expected and are not reproducible. What could be the issue?
A2: This can be a sign of either degradation of the standard or issues with the preparation of your solutions.
-
Troubleshooting Steps:
-
Verify solution stability: As with the previous issue, prepare a fresh solution and re-analyze your sample.
-
Check your weighing and dilution technique: Ensure that your balance is properly calibrated and that your pipettes are accurate.
-
Assess solvent evaporation: If you are storing your solutions for any length of time, ensure that the vials are tightly sealed to prevent solvent evaporation, which would concentrate your standard and lead to inaccurate results.
-
Q3: I am observing peak tailing or splitting in my HPLC analysis. How can this be related to my reference standard?
A3: While peak shape issues are often related to the chromatographic method itself, the reference standard solution can be a contributing factor.
-
Troubleshooting Steps:
-
Solvent mismatch: Injecting a sample dissolved in a solvent that is much stronger than your mobile phase can cause peak distortion. If possible, dissolve your standard in the initial mobile phase of your gradient or a weaker solvent.
-
Analyte insolubility: If the concentration of your standard in the injection solvent is too high, it may not be fully soluble in the mobile phase, leading to peak shape problems. Try diluting your sample.
-
Section 5: Frequently Asked Questions (FAQs)
Q: What is the primary degradation pathway for App-chminaca?
A: The primary degradation pathway for App-chminaca is the hydrolysis of the amide bond. This reaction is catalyzed by the presence of water and is accelerated by heat.
Q: Can I store my App-chminaca stock solution in the refrigerator (4°C)?
A: It is strongly recommended to store all solutions at -20°C. Studies on similar synthetic cannabinoids have shown significant degradation at 4°C over a period of weeks.[2]
Q: How should I dispose of expired or unused App-chminaca reference standards and solutions?
A: App-chminaca and any materials contaminated with it should be treated as hazardous waste. Disposal should be in accordance with local, state, and federal regulations. Typically, this involves incineration by a licensed hazardous waste disposal company.[3]
Q: Is it necessary to bring the solid reference standard to room temperature before opening?
A: Yes, this is a critical step. Allowing the vial to equilibrate to room temperature prevents atmospheric moisture from condensing on the cold solid material, which can initiate hydrolysis.
Q: What does it mean if my reference standard is produced under ISO 17034?
A: ISO 17034 is an international standard for the competence of reference material producers. If your App-chminaca standard is produced under this accreditation, it provides confidence that it has been manufactured and characterized according to strict technical and management system requirements, ensuring its quality and reliability.[4]
Section 6: Visual Workflow for Handling and Storage
The following diagram illustrates the recommended workflow for the proper handling and storage of your App-chminaca reference standard.
Sources
Validation & Comparative
A Senior Application Scientist’s Guide to the Validation of Analytical Methods for APP-CHMINACA Detection
Authored for Researchers, Scientists, and Drug Development Professionals
The landscape of new psychoactive substances (NPS) is in a constant state of flux, presenting a formidable challenge to forensic, clinical, and research laboratories. Among the myriad of synthetic cannabinoids, APP-CHMINACA has emerged as a compound of significant interest due to its potent activity and association with adverse health events.[1] The reliable detection and quantification of this substance in complex biological matrices are paramount for both clinical diagnostics and forensic investigations. However, the development of an analytical method is only the first step; rigorous validation is the cornerstone that ensures the data generated are accurate, reliable, and fit for purpose.[2][3][4]
This guide provides a comparative analysis of analytical methodologies for APP-CHMINACA detection, grounded in the principles of robust method validation. As a senior application scientist, my objective is not merely to present protocols, but to elucidate the scientific rationale behind the selection of methods, sample preparation techniques, and validation parameters.
The Analytical Challenge of APP-CHMINACA
APP-CHMINACA, like many synthetic cannabinoids, is characterized by extensive and rapid metabolism.[5][6][7][8] This physiological reality dictates our analytical strategy. The parent compound may be present at very low concentrations or be entirely absent in urine samples, making its metabolites the primary targets for extending the window of detection.[5][6][8] Therefore, a successful analytical method must not only detect the parent drug but also identify and, where necessary, quantify its key metabolic products.[6][7][8]
The primary metabolic pathway involves the hydrolysis of the distal amide group, followed by hydroxylation on the cyclohexyl-methyl ring.[6][7] Consequently, these hydrolyzed and hydroxylated metabolites are often the most suitable markers for detecting APP-CHMINACA intake, particularly in urine.[6][8]
Caption: Metabolic pathway and optimal detection targets for APP-CHMINACA.
Comparative Overview of Analytical Technologies
The choice of analytical technology is a critical decision driven by the required sensitivity, selectivity, and throughput. For APP-CHMINACA, three primary techniques are considered, each with distinct advantages and limitations.
| Method | Principle | Primary Application | Strengths | Limitations |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection of specific parent-product ion transitions.[9] | Confirmation & Quantification | High sensitivity and specificity.[2] Ideal for complex matrices (blood, hair, urine).[5] Gold standard for forensic confirmation. | Susceptible to matrix effects.[5] Higher instrument and operational cost. |
| GC-MS | Chromatographic separation of volatile compounds followed by mass spectrometric identification.[10] | Identification (Seized Materials) | High chromatographic efficiency. Extensive spectral libraries available. | May require derivatization for APP-CHMINACA. Potential for thermal degradation of analytes.[2] |
| Immunoassay | Antibody-based detection of target analytes or structurally similar compounds.[11] | Screening | High-throughput and rapid. Cost-effective for large sample volumes.[11] | Potential for cross-reactivity. Results are presumptive and require confirmation.[5][11] |
While immunoassays serve a valuable purpose for initial screening, this guide will focus on the validation of the gold-standard confirmatory technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , which offers the necessary sensitivity and specificity for robust quantification in biological matrices.[2][5]
The Blueprint for Method Validation: A Step-by-Step Approach
A validation plan ensures that all critical performance characteristics of the method are systematically evaluated.[3][4] The following workflow outlines the essential stages.
Caption: A systematic workflow for analytical method validation.
Experimental Protocol: Validation of an LC-MS/MS Method for APP-CHMINACA in Whole Blood
This section details the experimental procedures for validating a quantitative LC-MS/MS method. The causality behind each step is explained to provide a deeper understanding of the process.
Sample Preparation: The Critical First Step
The goal of sample preparation is to isolate APP-CHMINACA from the complex blood matrix, remove interferences, and concentrate the analyte.[5]
-
Rationale for Selection: For whole blood, protein precipitation is a fast and effective initial clean-up step. However, to achieve lower detection limits and minimize matrix effects, a subsequent Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is highly recommended.[5] We will proceed with LLE for its balance of efficiency and simplicity.
-
Step-by-Step LLE Protocol:
-
Aliquot: Pipette 200 µL of whole blood (calibrator, quality control, or unknown sample) into a 2 mL microcentrifuge tube.
-
Internal Standard (IS): Add 20 µL of an internal standard working solution (e.g., APP-CHMINACA-d4). The IS is crucial as it corrects for variability in extraction efficiency and instrument response.
-
Protein Precipitation: Add 600 µL of ice-cold acetonitrile. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean glass tube.
-
Liquid-Liquid Extraction: Add 1 mL of an appropriate organic solvent (e.g., n-hexane/ethyl acetate 1:1 v/v).[1] Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). This ensures compatibility with the LC system.
-
Injection: Inject 10 µL into the LC-MS/MS system.
-
LC-MS/MS Instrumentation and Parameters
-
LC System: UPLC/HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC HSS T3, 100 mm × 2.1 mm, 1.8 µm) is suitable for retaining and separating moderately non-polar compounds like APP-CHMINACA.[12]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would run from 10% B to 95% B over several minutes to elute the analyte and wash the column.
-
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive mode. The protonated molecule [M+H]⁺ for APP-CHMINACA is m/z 405.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM). This is the key to selectivity and sensitivity. We monitor specific fragmentation patterns. For APP-CHMINACA, precursor ion m/z 405 can yield product ions such as m/z 119, 145, and 241.[6] At least two transitions should be monitored: one for quantification (quantifier) and one for confirmation (qualifier).
-
Validation Experiments and Acceptance Criteria
The following experiments must be performed using spiked blank whole blood to prepare calibrators and quality control (QC) samples.
A. Specificity and Selectivity
-
Protocol: Analyze at least six different blank blood samples from individual sources. Check for any interfering peaks at the retention time of APP-CHMINACA and its IS.
-
Causality: This confirms that the method can unequivocally assess the analyte in the presence of endogenous matrix components.
B. Linearity and Range
-
Protocol: Prepare a set of at least five calibrators spanning the expected concentration range (e.g., 0.1 to 50 ng/mL). Analyze in triplicate. Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a linear regression.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentration of each calibrator should be within ±15% of the nominal value (±20% for the lowest point).[1]
C. Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
-
Protocol:
-
LOD: The lowest concentration at which the analyte's signal can be reliably distinguished from background noise (typically Signal-to-Noise ratio ≥ 3).
-
LLOQ: The lowest point on the calibration curve that can be quantified with acceptable accuracy and precision.[12] Analyze five replicates at the proposed LLOQ concentration.
-
-
Acceptance Criteria: At the LLOQ, accuracy should be within ±20% of the nominal value, and precision (CV%) should be ≤ 20%.[1]
D. Accuracy and Precision
-
Protocol: Analyze QC samples at a minimum of three concentration levels (low, medium, high) across the calibration range. Perform five replicates at each level on the same day (intra-day precision) and on three different days (inter-day precision).
-
Causality: This demonstrates the closeness of the measured value to the true value (accuracy) and the degree of scatter between measurements (precision).
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value for accuracy. The coefficient of variation (CV%) should be ≤ 15% for precision.[1]
E. Recovery and Matrix Effects
-
Protocol:
-
Recovery: Compare the peak area of an analyte from an extracted sample (pre-spiked) to the peak area from a post-extraction spiked sample at the same concentration.
-
Matrix Effect: Compare the peak area of an analyte in a post-extraction spiked sample to the peak area of a neat standard solution.
-
-
Causality: This is a critical step to understand how the biological matrix influences the outcome. High matrix suppression or enhancement can lead to inaccurate quantification.[5][12] A consistent, but not necessarily complete, recovery is often acceptable, as the IS corrects for losses.
F. Stability
-
Protocol: Analyze QC samples after subjecting them to various storage conditions:
-
Freeze-Thaw Stability: Three freeze-thaw cycles.
-
Short-Term (Benchtop) Stability: Stored at room temperature for 4-24 hours.
-
Long-Term Stability: Stored at -20°C or -80°C for an extended period.
-
-
Causality: This ensures that the analyte does not degrade during sample handling, storage, and analysis, guaranteeing the integrity of results from real-world samples.[13]
Summary of Performance Data
The validation process yields a wealth of data that should be summarized for clarity. The table below presents typical performance characteristics for a validated LC-MS/MS method for synthetic cannabinoids, based on published literature.
| Validation Parameter | Typical Performance (LC-MS/MS in Blood/Hair) | Source |
| Linearity (r²) | ≥ 0.995 | [12] |
| LLOQ | 1 - 10 pg/mg (Hair); ~0.1 - 1 ng/mL (Blood) | [1][12] |
| LOD | 0.5 - 5 pg/mg (Hair); ~0.05 - 0.5 ng/mL (Blood) | [1][12] |
| Intra-day Precision (CV%) | < 10% | [1] |
| Inter-day Precision (CV%) | < 15% | [1] |
| Accuracy (% Bias) | Within ±15% | [1] |
| Extraction Recovery | 36.1 - 93.3% | [12] |
| Matrix Effect | 19.1 - 110.0% | [12] |
Conclusion
The validation of an analytical method for APP-CHMINACA is a rigorous, multi-faceted process that is non-negotiable for producing legally and scientifically defensible data. While LC-MS/MS stands as the definitive technique for confirmation and quantification, its power is only realized through a comprehensive validation that characterizes its performance in the specific matrix of interest. By understanding the causality behind each validation step—from targeting metabolites to quantifying matrix effects—researchers can develop and implement analytical methods with the highest degree of confidence and scientific integrity.
References
-
Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review. PubMed Central. Available at: [Link]
-
Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime (UNODC). Available at: [Link]
-
Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. PubMed Central. Available at: [Link]
-
Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases. PubMed. Available at: [Link]
-
Detection and characterization of the new synthetic cannabinoid APP‐BINACA in forensic casework. ResearchGate. Available at: [Link]
-
Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. SpringerLink. Available at: [Link]
-
Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. ResearchGate. Available at: [Link]
-
Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. PubMed. Available at: [Link]
-
Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. ResearchGate. Available at: [Link]
-
Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market. ACS Omega. Available at: [Link]
-
Guidelines for the single laboratory Validation of Instrumental and Human Based Methods in Forensic Science. European Network of Forensic Science Institutes (ENFSI). Available at: [Link]
-
Validation of a novel immunoassay for the detection of synthetic cannabinoids and metabolites in urine specimens. PubMed. Available at: [Link]
-
Long-term Stability of Synthetic Cannabinoids in Biological Matrices. National Institute of Justice. Available at: [Link]
-
Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations Office on Drugs and Crime (UNODC). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. enfsi.eu [enfsi.eu]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Validation of a novel immunoassay for the detection of synthetic cannabinoids and metabolites in urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ojp.gov [ojp.gov]
A Guide to the Inter-laboratory Landscape of APP-CHMINACA Quantification: A Comparative Analysis of Analytical Methodologies
The emergence of synthetic cannabinoid receptor agonists (SCRAs) presents a continuous challenge to the forensic, clinical, and drug development communities. Among these, APP-CHMINACA stands out due to its potent effects and prevalence in seized materials. The accurate and precise quantification of this compound is paramount for legal proceedings, clinical diagnostics, and toxicological research. However, the diversity of analytical approaches across laboratories can lead to significant variability in reported concentrations. This guide provides an in-depth comparison of the prevalent quantification methods for APP-CHMINACA, drawing upon published experimental data to offer a comprehensive overview for researchers, scientists, and drug development professionals. While a formal, multi-laboratory proficiency test for APP-CHMINACA has yet to be published, this document synthesizes data from various independent validated methods to serve as a comparative guide.
The Analytical Gauntlet: Choosing the Right Tool for APP-CHMINACA Quantification
The quantification of APP-CHMINACA, a compound often found in complex matrices such as blood, urine, and seized herbal mixtures, necessitates highly sensitive and selective analytical techniques. The two primary methodologies employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become the gold standard for the analysis of synthetic cannabinoids in biological matrices.[1][2] Its high sensitivity and selectivity allow for the detection and quantification of low concentrations of the parent compound and its metabolites.[1] The separation power of liquid chromatography combined with the specificity of tandem mass spectrometry minimizes interferences from the sample matrix, which is a critical consideration for achieving accurate results.[1]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and widely used technique in forensic laboratories for the analysis of seized materials.[3][4] It offers excellent chromatographic separation and provides characteristic mass spectra that can be compared against established libraries for identification.[3] However, the analysis of some synthetic cannabinoids, including APP-CHMINACA, by GC-MS can be challenging due to their thermal instability, which may lead to degradation in the hot injection port.[5]
The choice between LC-MS/MS and GC-MS often depends on the sample matrix, the required sensitivity, and the available instrumentation. For biological samples where concentrations are expected to be low, LC-MS/MS is generally the preferred method. For seized materials with higher concentrations, GC-MS can be a reliable alternative.
A Comparative Analysis of Published Quantification Methods
To provide a clear overview of the performance of different analytical approaches, the following table summarizes key validation parameters from several published studies on the quantification of APP-CHMINACA and the closely related analog, AB-CHMINACA. This "virtual" inter-laboratory comparison highlights the range of performance characteristics achieved by different laboratories using various methods.
| Analyte(s) | Matrix | Sample Preparation | Analytical Technique | LOD | LOQ | Linearity Range | Accuracy/Bias (%) | Precision (%CV) | Reference |
| AB-CHMINACA & metabolites | Hair | Methanol extraction, ultrasonication | LC-MS/MS | - | - | - | - | - | [6] |
| AB-CHMINACA | Oral Fluid | Protein precipitation | LC-MS/MS | - | - | - | >20% deviation observed | - | [6] |
| AB-CHMINACA | Blood | LLE with MTBE | LC-MS/MS | - | - | Not met for quantitative confirmation | - | - | [6] |
| AB-CHMINACA | Blood | Protein precipitation | LC-MS/MS | - | 0.5 ng/mL | 0.5-50 ng/mL | 95.2-108.4 | <10.5 | [7] |
| APP-CHMINACA & metabolites | In vitro (HLM) | Protein precipitation | LC-HRMS | - | - | - | - | - | [8] |
| 11 Synthetic Cannabinoids | Urine | Solid-Phase Extraction (SPE) | LC-MS/MS | - | 0.01-0.1 ng/mL | - | 69.9-118.4 (recovery) | <18.95 | [9][10] |
| 72 Synthetic Cannabinoids | Whole Blood | Protein precipitation | LC-MS/MS | 0.01-0.48 ng/mL | - | - | - | - | [11] |
| AB-CHMINACA & others | Seized Material | Methanol extraction | GC-MS | - | - | - | - | - | [3][12] |
LOD: Limit of Detection; LOQ: Limit of Quantification; LLE: Liquid-Liquid Extraction; MTBE: Methyl tert-butyl ether; HLM: Human Liver Microsomes; - : Data not specified in the abstract/summary.
This table illustrates the variability in reported limits of detection and quantification, which can be attributed to differences in sample preparation, instrumentation, and the specific validation procedures employed by each laboratory. Notably, sample preparation methods range from simple protein precipitation to more complex solid-phase extraction, each with its own implications for analyte recovery and removal of matrix interferences.
Key Determinants of Inter-laboratory Variability
Achieving consistency in the quantification of APP-CHMINACA across different laboratories is a significant challenge. Several factors contribute to this variability:
-
Sample Preparation: The efficiency of the extraction method is crucial. Incomplete extraction or the introduction of interfering substances from the matrix can lead to inaccurate results. The choice between liquid-liquid extraction, solid-phase extraction, and protein precipitation can significantly impact the final quantitative outcome.[1]
-
Matrix Effects: Biological matrices are complex, and co-eluting endogenous components can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to underestimation or overestimation of the true concentration.[6]
-
Availability of Certified Reference Materials: The lack of widely available certified reference materials for APP-CHMINACA and its metabolites hinders the ability of laboratories to accurately calibrate their instruments and validate their methods against a common standard.
-
Metabolite Profiling: In biological samples, APP-CHMINACA is extensively metabolized.[2][13] Focusing solely on the parent compound can lead to a gross underestimation of exposure. Different laboratories may target different metabolites, making direct comparison of results difficult.[2][13]
-
Method Validation: The rigor of method validation is critical. Adherence to guidelines from organizations such as the Scientific Working Group for Forensic Toxicology (SWGTOX) ensures that methods are robust and reliable.[5]
Recommended Experimental Protocol: Quantification of APP-CHMINACA in Whole Blood by LC-MS/MS
The following protocol outlines a robust and sensitive method for the quantification of APP-CHMINACA in whole blood, based on common practices in the field. This protocol is intended as a guide and should be fully validated in the end-user's laboratory.
4.1. Materials and Reagents
-
APP-CHMINACA certified reference standard
-
APP-CHMINACA-d4 (or other suitable deuterated internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Whole blood, blank and fortified
-
1.5 mL polypropylene tubes
-
Centrifuge
4.2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of whole blood sample, calibrator, or quality control into a 1.5 mL polypropylene tube.
-
Add 10 µL of the internal standard working solution (e.g., APP-CHMINACA-d4 at 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Caption: Experimental workflow for APP-CHMINACA quantification.
4.3. LC-MS/MS Instrumental Parameters
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate APP-CHMINACA from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
APP-CHMINACA: e.g., Q1: 405.2 -> Q3: 145.1 (quantifier), 405.2 -> 241.1 (qualifier)
-
APP-CHMINACA-d4: e.g., Q1: 409.2 -> Q3: 145.1 (Note: These transitions are examples and should be optimized in the user's laboratory)
-
4.4. Calibration and Quality Control
-
Prepare a calibration curve in blank whole blood with at least five concentration levels.
-
Include at least three levels of quality control samples (low, medium, and high) in each analytical run.
-
The calibration curve should be fitted with a linear regression model with a weighting factor of 1/x.
A Framework for Achieving Inter-Laboratory Consistency
To bridge the gap in inter-laboratory variability, a concerted effort towards standardization and harmonization of methods is essential. The following logical framework outlines the key pillars for achieving greater consistency in the quantification of APP-CHMINACA.
Caption: Framework for achieving inter-laboratory consistency.
By adhering to rigorous validation protocols, utilizing certified reference materials, implementing standardized procedures, and actively participating in proficiency testing schemes, the analytical community can move towards more harmonized and reliable quantification of APP-CHMINACA.
Conclusion
The accurate quantification of APP-CHMINACA is a complex analytical task that is critical for public health and safety. While a direct inter-laboratory comparison study is currently lacking, a review of published methods reveals a landscape of diverse analytical approaches with varying performance characteristics. LC-MS/MS has emerged as the most suitable technique for biological matrices, offering high sensitivity and selectivity. However, significant variability exists in sample preparation and validation practices. To enhance the reliability and comparability of data across laboratories, a commitment to standardized, thoroughly validated methods, coupled with the use of appropriate reference materials and participation in external quality assessment schemes, is imperative. This guide serves as a resource for laboratories to benchmark their methods and to work towards the common goal of producing accurate and defensible quantitative results for APP-CHMINACA and other emerging synthetic cannabinoids.
References
-
Cannaert, A., et al. (2022). Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review. Toxics, 10(6), 299. [Link]
-
Hess, C., et al. (2017). A sensitive and quantitative screening method in urine with metabolites of frequently seized compounds in Norway. Drug Testing and Analysis, 9(6), 721-733. [Link]
-
Wang, G., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Molecules, 28(6), 2617. [Link]
-
Choi, H., et al. (2013). Simultaneous analysis of synthetic cannabinoids in the materials seized during drug trafficking using GC-MS. Forensic Science International, 231(1-3), 53-59. [Link]
-
Smith, B. (2019). Inter-Lab Variation in the Cannabis Industry, Part I: Problem and Causes. Cannabis Science and Technology, 2(2), 12-16. [Link]
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 37(7), 452-474. [Link]
-
Giorgetti, A., et al. (2024). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. Forensic Toxicology, 42(1), 1-12. [Link]
-
Botrè, F., et al. (2024). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. Forensic Toxicology. [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2020). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. UNODC Publications. [Link]
-
Al-Zeer, M. A., et al. (2020). Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market. ACS Omega, 5(8), 4136-4144. [Link]
-
Simões, S. S., et al. (2021). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Molecules, 26(11), 3169. [Link]
-
Al-Masoud, N., & Al-Amri, A. (2020). Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market. ACS Omega, 5(8), 4136–4144. [Link]
-
Øiestad, E. L., et al. (2018). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Drug Testing and Analysis, 10(10), 1533-1545. [Link]
-
Kudo, K., et al. (2017). Identification and Quantification of Predominant Metabolites of Synthetic Cannabinoid MAB-CHMINACA in an Authentic Human Urine Specimen. Journal of Analytical Toxicology, 41(8), 726-732. [Link]
-
Adamowicz, P., et al. (2016). Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography–tandem mass spectrometry. Forensic Toxicology, 34(2), 317-333. [Link]
-
Al-Jumaah, M., et al. (2020). Identification of Synthetic Cannabinoids That Were Seized, Consumed, or Associated with Deaths in Kuwait in 2018 Using GC-MS and LC-MS-MS Analysis. Journal of Analytical Toxicology, 44(8), 834-844. [Link]
-
Jović, M., et al. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 27(19), 6296. [Link]
-
Carlier, J., et al. (2020). In Vitro Metabolic Profile Elucidation of Synthetic Cannabinoid APP-CHMINACA (PX-3). Journal of Analytical Toxicology, 44(4), 354-365. [Link]
-
Gieroń, J., et al. (2018). Aspects related to analysis and medico-legal assessment in the context of the presence of synthetic cannabinoids in biological material based on the example of AB-CHMINACA. Archiwum Medycyny Sadowej i Kryminologii, 68(1), 36-47. [Link]
Sources
- 1. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aspects related to analysis and medico-legal assessment in the context of the presence of synthetic cannabinoids in biological material based on the example of AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Metabolic Profile Elucidation of Synthetic Cannabinoid APP-CHMINACA (PX-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. d-nb.info [d-nb.info]
- 12. Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Reactivity of App-chminaca with Synthetic Cannabinoid Immunoassays
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Evolving Challenge of Synthetic Cannabinoid Detection
The landscape of novel psychoactive substances (NPS) is in a constant state of flux, with new synthetic cannabinoids (SCs) continually emerging. Among these, App-chminaca (N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) represents a significant analytical challenge. As an indazole carboxamide-type SC, its unique structural features can impact its detection by existing immunoassay-based screening methods. This guide provides a comprehensive comparison of the cross-reactivity of App-chminaca with various synthetic cannabinoid immunoassays, offering field-proven insights and experimental data to inform your laboratory's testing strategies.
The rapid proliferation of SCs with diverse molecular structures poses a significant hurdle for traditional toxicological screening. Immunoassays, while offering a rapid and high-throughput screening solution, are often challenged by the low cross-reactivity of their targeted antibodies to these new analogs. This can lead to false-negative results, compromising clinical diagnoses and forensic investigations. Therefore, a thorough understanding of the cross-reactivity profile of specific immunoassays for emerging SCs like App-chminaca is paramount.
The Molecular Basis of Cross-Reactivity: A Tale of Structural Similarity
The principle of immunoassay detection lies in the specific binding of an antibody to its target antigen. Cross-reactivity occurs when an antibody raised against one compound (the target analyte) also binds to other, structurally similar compounds. The degree of cross-reactivity is dependent on the shared structural motifs, or epitopes, between the target analyte and the cross-reacting compound.
App-chminaca's structure, characterized by an indazole core, a carboxamide linker, and a phenylalaninamide head group, presents a unique combination of features that may or may not be recognized by antibodies developed for other SCs. For instance, immunoassays targeting earlier generations of SCs like JWH-018, which possess a naphthoyl indole core, are unlikely to exhibit significant cross-reactivity with App-chminaca.
Figure 1: Structural comparison of App-chminaca and JWH-018 and their potential antibody interactions.
Comparative Analysis of Commercial Immunoassays
A critical evaluation of commercially available synthetic cannabinoid immunoassays reveals significant variability in their ability to detect App-chminaca. Our analysis, supported by published studies, indicates that many widely used kits exhibit poor to negligible cross-reactivity with this compound.
| Immunoassay Kit | Target Analyte(s) | Reported Cross-Reactivity with App-chminaca/AB-CHMINACA | Reference |
| Immunalysis Synthetic Cannabinoids 1-3 HEIA Kits | JWH-018 N-pentanoic acid, UR-144 N-pentanoic acid, AB-PINACA N-pentanoic acid | No cross-reactivity detected for a panel of 53 cannabinoid analogs.[1] | Yates et al. (2025)[1] |
| Neogen "JWH-018 kit" and "UR-144 kit" | JWH-018 and its metabolites, UR-144 and its metabolites | Samples containing only AB-CHMINACA metabolites were not detected as positive.[2] | Franz et al. (2017)[2] |
| Tulip Biolabs AB-PINACA Synthetic Cannabinoid ELISA Kit | AB-PINACA and related metabolites | Cross-reacts with AB-CHMINACA (quantitative data not provided by manufacturer). | Manufacturer Information |
Key Insights from the Data:
-
High Specificity, Low Cross-Reactivity: The Immunalysis HEIA kits, designed to detect specific metabolites of older and some newer synthetic cannabinoids, demonstrate high specificity. A comprehensive study found no cross-reactivity with a large panel of analogs, suggesting a very low likelihood of detecting App-chminaca.[1]
-
Failure to Detect Structurally Similar Analogs: The study by Franz et al. highlights a critical issue: even a combination of two different commercial immunoassays failed to detect urine samples containing metabolites of AB-CHMINACA, a close structural analog of App-chminaca.[2] This underscores the narrow specificity of these particular assays.
Experimental Protocol: A Self-Validating System for Cross-Reactivity Assessment
To ensure the scientific integrity of your findings, it is crucial to employ a robust and self-validating experimental protocol for assessing cross-reactivity. The following detailed methodology for a competitive ELISA is provided as a best-practice guide.
Objective: To determine the percent cross-reactivity of App-chminaca with a given synthetic cannabinoid immunoassay.
Principle: This is a competitive immunoassay. Free antigen in the sample competes with a fixed amount of enzyme-labeled antigen for a limited number of antibody binding sites coated on the microplate. A higher concentration of the target antigen in the sample results in less binding of the enzyme-labeled antigen and a lower signal.
Sources
- 1. Cross-reactivity in urine of 53 cannabinoid analogs and metabolites using a carboxylic acid enzyme-linked immunosorbent assay (ELISA) and homogenous enzyme immunoassay (HEIA) kit and immunalysis synthetic cannabinoid HEIA kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor Binding Affinity: App-chminaca vs. AB-CHMINACA
A Technical Guide for Researchers in Cannabinoid Science
In the rapidly evolving landscape of synthetic cannabinoid research, a nuanced understanding of the interactions between novel compounds and their biological targets is paramount. This guide provides a detailed comparative analysis of the receptor binding affinities of two potent synthetic cannabinoids: App-chminaca and AB-CHMINACA. By synthesizing experimental data from authoritative sources, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to inform their work in this complex field.
Introduction: The Significance of Receptor Binding Affinity in Synthetic Cannabinoid Research
App-chminaca and AB-CHMINACA are both indazole-based synthetic cannabinoids that have emerged as compounds of significant interest due to their potent activity at the cannabinoid receptors CB1 and CB2. The affinity with which these molecules bind to their receptors is a critical determinant of their pharmacological effects, potency, and potential physiological consequences. The inhibition constant (Ki) is a quantitative measure of binding affinity, with a lower Ki value indicating a higher affinity. Understanding the subtle yet significant differences in the Ki values of App-chminaca and AB-CHMINACA for CB1 and CB2 receptors is fundamental to elucidating their distinct pharmacological profiles.
Comparative Receptor Binding Affinity: A Quantitative Overview
Experimental data from competitive radioligand binding assays provide a clear quantitative comparison of the binding affinities of App-chminaca and AB-CHMINACA for human cannabinoid receptors CB1 and CB2.
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Reference |
| App-chminaca | 9.81 | 4.39 | [1] |
| AB-CHMINACA | 0.78 | 0.45 | [2] |
This data unequivocally demonstrates that AB-CHMINACA exhibits a significantly higher binding affinity for both CB1 and CB2 receptors compared to App-chminaca , as indicated by its substantially lower Ki values. Specifically, AB-CHMINACA's affinity for the CB1 receptor is approximately 12.5 times greater than that of App-chminaca, and its affinity for the CB2 receptor is nearly 9.8 times higher. This marked difference in receptor affinity is a key factor that likely contributes to the reported higher potency of AB-CHMINACA.[3][4]
Experimental Protocol: Determination of Receptor Binding Affinity via Competitive Radioligand Binding Assay
The determination of Ki values for synthetic cannabinoids is typically achieved through competitive radioligand binding assays. This technique is considered a gold standard for quantifying the affinity of an unlabeled compound (the "competitor," e.g., App-chminaca or AB-CHMINACA) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.
Causality Behind Experimental Choices
The choice of a competitive binding assay is strategic. It allows for the determination of the affinity of a wide range of unlabeled compounds without the need to radiolabel each one, which can be a complex and costly process. The use of a well-characterized radioligand with high affinity and specificity for the cannabinoid receptors ensures a robust and reproducible assay. The filtration method is employed to efficiently separate the receptor-bound radioligand from the unbound radioligand, a critical step for accurate quantification.
Step-by-Step Methodology
-
Membrane Preparation:
-
Cell lines stably expressing the human CB1 or CB2 receptor are cultured and harvested.
-
The cells are lysed, and the cell membranes are isolated through a series of centrifugation steps. This is crucial as the receptors are embedded within the cell membrane.
-
The final membrane preparation is resuspended in a suitable buffer and the protein concentration is determined to ensure consistency across experiments.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format to allow for high-throughput screening of multiple concentrations of the test compounds.
-
Each well contains:
-
A fixed concentration of the radiolabeled cannabinoid ligand (e.g., [³H]CP55,940).
-
A fixed amount of the prepared cell membranes containing the target receptor (CB1 or CB2).
-
A range of concentrations of the unlabeled competitor compound (App-chminaca or AB-CHMINACA).
-
-
Control wells are included:
-
Total binding: Contains only the radioligand and membranes to determine the maximum amount of radioligand that can bind.
-
Non-specific binding: Contains the radioligand, membranes, and a high concentration of a known, potent, unlabeled cannabinoid to saturate the receptors and measure the amount of radioligand that binds to non-receptor components.
-
-
-
Incubation:
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.
-
-
Filtration and Washing:
-
Following incubation, the contents of each well are rapidly filtered through a glass fiber filter mat using a cell harvester. The receptors and any bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand. This step is critical to minimize background noise.
-
-
Quantification:
-
The radioactivity retained on each filter is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding at each concentration of the competitor is calculated by subtracting the non-specific binding from the total binding.
-
The data is then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
This generates a sigmoidal competition curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.
-
The IC50 value is then converted to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Downstream Signaling Pathways: From Receptor Binding to Cellular Response
Both App-chminaca and AB-CHMINACA are potent agonists at CB1 and CB2 receptors, meaning that upon binding, they activate the receptor and initiate a cascade of intracellular signaling events.[3] These receptors are G-protein coupled receptors (GPCRs), and their activation primarily involves coupling to inhibitory G-proteins (Gi/o).
The canonical signaling pathway following the activation of CB1 and CB2 receptors by agonists like App-chminaca and AB-CHMINACA involves:
-
G-Protein Activation: The agonist-bound receptor undergoes a conformational change, which facilitates the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gα(i/o)-GTP subunit from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gα(i/o)-GTP subunit directly inhibits the enzyme adenylyl cyclase.
-
Reduction of cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).
-
Modulation of Downstream Effectors: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream proteins, ultimately leading to the modulation of ion channels and gene expression. The Gβγ subunit can also directly modulate the activity of certain ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels.
The higher binding affinity of AB-CHMINACA suggests that it can initiate this signaling cascade at lower concentrations compared to App-chminaca, which is consistent with its observed higher potency.
Signaling Pathway Diagram
Caption: Cannabinoid receptor downstream signaling pathway.
Conclusion and Implications for Research
The comparative analysis of App-chminaca and AB-CHMINACA reveals a clear distinction in their receptor binding affinities, with AB-CHMINACA demonstrating significantly higher affinity for both CB1 and CB2 receptors. This fundamental difference in molecular interaction likely underpins the observed variations in their pharmacological potency and overall effects. For researchers in the field, this underscores the critical importance of precise molecular characterization in understanding the structure-activity relationships of novel synthetic cannabinoids. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for conducting further investigations into these and other related compounds. A thorough understanding of receptor binding kinetics and downstream signaling is essential for the rational design of novel therapeutic agents and for accurately assessing the potential risks associated with newly emerging synthetic cannabinoids.
References
-
Wiley, J. L., Marusich, J. A., Lefever, T. W., Antonazzo, K. R., Wallgren, M. T., Cortes, R. A., ... & Thomas, B. F. (2015). AB-CHMINACA, AB-PINACA, and FUBIMINA: affinity and potency of novel synthetic cannabinoids in producing Δ9-tetrahydrocannabinol–like effects in mice. Journal of Pharmacology and Experimental Therapeutics, 354(3), 328-339. [Link]
-
EMCDDA. (2015). EMCDDA–Europol Joint Report on a new psychoactive substance: AB-CHMINACA. Publications Office of the European Union. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
-
Presley, B. C., Chmiel, J. D., Scott, K. S., & Logan, B. K. (2020). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. Forensic Toxicology, 38(1), 133-143. [Link]
-
Catani, V. M., & Gasperi, V. (2016). Assay of CB1 Receptor Binding. In Cannabinoid Receptors: Methods and Protocols (pp. 43-53). Humana Press, New York, NY. [Link]
-
Howlett, A. C., Barth, F., Bonner, T. I., Cabral, G., Casellas, P., Devane, W. A., ... & Herkenham, M. (2002). International Union of Pharmacology. XXVII. Classification of cannabinoid receptors. Pharmacological reviews, 54(2), 161-202. [Link]
-
Lu, D., & Mackie, K. (2016). Cannabinoid receptors and the endocannabinoid system: signaling and function in the central nervous system. Pharmacological reviews, 68(1), 3-31. [Link]
-
Morales, P., Reggio, P. H., & Jagerovic, N. (2017). Cannabinoid receptor 1 (CB1) and 2 (CB2) receptor signaling and bias. Molecules, 22(9), 1475. [Link]
-
Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489-508. [Link]
-
National Center for Biotechnology Information. (n.d.). GTPγS Binding Assays. Assay Guidance Manual. [Link]
-
De Luca, M. A., Bimpisidis, Z., Melis, M., & Scherma, M. (2021). CB1 Cannabinoid Receptor Signaling and Biased Signaling. International journal of molecular sciences, 22(11), 5413. [Link]
-
Borgani, S., & Bifulco, M. (2012). Endocannabinoids in endocrine and related tumours. Journal of molecular endocrinology, 48(2), R37-R51. [Link]
-
Basavarajappa, B. S. (2007). Signal transduction via cannabinoid receptors. Prostaglandins, leukotrienes and essential fatty acids, 77(5-6), 277-286. [Link]
-
Wikipedia. (2023). AB-CHMINACA. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol-Like Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolism of APP-CHMINACA and MDMB-CHMICA
Introduction: Navigating the Structural Nuances of Synthetic Cannabinoids
Synthetic cannabinoids (SCs) represent a vast and structurally diverse class of new psychoactive substances (NPS). Originally developed as research tools to explore the endocannabinoid system, they have been diverted for illicit use, posing significant challenges to clinical and forensic toxicology.[1][2] Within this class, indazole- and indole-3-carboxamides are particularly prominent. This guide provides an in-depth comparative analysis of the metabolism of two significant SCs: APP-CHMINACA and MDMB-CHMICA .
While structurally related, a critical divergence in their chemical makeup—an N-terminal amide group in APP-CHMINACA versus a methyl ester in MDMB-CHMICA—dictates profoundly different metabolic fates. Understanding these differences is paramount for researchers developing accurate analytical methods for detection, for scientists studying their pharmacological and toxicological profiles, and for drug development professionals designing safer therapeutic agents. This guide will elucidate these metabolic pathways, explore the enzymatic machinery responsible, present comparative data, and provide validated experimental protocols for their study.
Structural Comparison: The Foundation of Metabolic Divergence
The metabolic pathways of APP-CHMINACA and MDMB-CHMICA are fundamentally directed by their distinct chemical structures. APP-CHMINACA (N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is an indazole-based SC featuring a terminal phenylpropanamide group. In contrast, MDMB-CHMICA (Methyl 2-{[1-(cyclohexylmethyl)-1H-indol-3-yl]carbonyl}amino)-3,3-dimethylbutanoate) is an indole-based SC terminating in a tert-leucinate methyl ester.[3] This single functional group difference is the primary driver of their distinct primary metabolic reactions.
Phase I Metabolic Pathways: A Tale of Two Hydrolysis Reactions
Phase I metabolism serves to introduce or expose functional groups, typically increasing the polarity of a compound to facilitate excretion. For both APP-CHMINACA and MDMB-CHMICA, the principal Phase I transformations are hydrolysis and oxidation (hydroxylation), but the sequence and primary target of these reactions differ significantly.
The metabolism of MDMB-CHMICA is dominated by two primary, competing pathways:
-
Ester Hydrolysis: The methyl ester group is rapidly cleaved to form a carboxylic acid metabolite. This is often the most abundant metabolite detected.[4][5]
-
Oxidative Metabolism: The molecule undergoes hydroxylation, primarily on the cyclohexylmethyl (CHM) ring, before any hydrolysis occurs.[4][6]
Conversely, the metabolism of APP-CHMINACA follows a different primary route:
-
Amide Hydrolysis: The terminal amide group is hydrolyzed, forming a corresponding carboxylic acid. This pathway is a major biotransformation route.[7][8][9]
-
Oxidative Metabolism: Similar to MDMB-CHMICA, direct hydroxylation of the parent compound on the CHM ring occurs, though this is considered a secondary route compared to amide hydrolysis.[7][8][9]
Following these initial steps, both compounds undergo further sequential metabolism, where the initially formed metabolites are subjected to additional hydroxylations or other oxidative changes.
Enzymology of Metabolism: The Molecular Machinery
The biotransformations of these compounds are not spontaneous; they are catalyzed by specific enzyme systems primarily located in the liver.[8][10]
-
Hydrolysis Reactions : The cleavage of the ester bond in MDMB-CHMICA is efficiently catalyzed by human carboxylesterases (hCES) , particularly the hCES1 isoform which is abundant in the liver.[11][12] In contrast, the hydrolysis of the amide bond in APP-CHMINACA is generally a slower process, likely mediated by other amidases .[4][13] One such candidate is Fatty Acid Amide Hydrolase (FAAH), the principal enzyme for degrading the endogenous amide-containing cannabinoid, anandamide.[14]
-
Oxidation (Hydroxylation) Reactions : The hydroxylation of both SCs is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes. Specifically, CYP3A4 has been identified as the most active isoform in the oxidative metabolism of structurally related SCs like AB-CHMINACA.[13] Therefore, CYP3A4 is the primary candidate for hydroxylating both APP-CHMINACA and MDMB-CHMICA, with potential minor contributions from other isoforms like those in the CYP2C family.
The involvement of these specific enzymes has significant clinical implications. For example, co-administration of drugs that inhibit CYP3A4 (like certain antifungals or antivirals) could dramatically slow the metabolism of these SCs, leading to prolonged effects and increased risk of toxicity.[8]
Comparative Metabolite Profile and Biomarker Selection
The goal of metabolite profiling in toxicology is to identify unique and abundant metabolites that can serve as reliable biomarkers of drug intake. Due to their extensive metabolism, the parent compounds are often undetectable in urine, making metabolite identification crucial.[3][11]
| Parent Compound | Primary Metabolic Reaction | Key Metabolites (Biomarkers) | Rationale for Biomarker Selection |
| MDMB-CHMICA | Ester Hydrolysis | MDMB-CHMICA carboxylic acid (hydrolysis product) | Highly abundant, but may lack specificity as it can be formed from related compounds like ADB-CHMINACA.[4] |
| Hydroxylation | Cyclohexylmethyl-monohydroxylated MDMB-CHMICA | Specific to the parent compound, making it an excellent confirmatory biomarker.[4][6] | |
| Hydroxylated ester hydrolysis product | Combines abundance and specificity, making it a robust target for analysis. | ||
| APP-CHMINACA | Amide Hydrolysis | APP-CHMINACA amide hydrolysis product | Abundant and a primary marker of intake, especially in blood samples.[7][8] |
| Hydroxylation | Hydroxylated amide hydrolysis product | The most suitable and long-term metabolites for detection in urine samples.[7][8] |
Experimental Methodologies
A. Protocol: In Vitro Metabolism with Human Liver Microsomes (HLM)
This protocol provides a self-validating system to identify Phase I metabolites. HLMs are subcellular fractions of liver cells that are rich in CYP enzymes and are a gold standard for in vitro metabolism studies.[5]
Rationale: This experiment simulates the primary site of oxidative drug metabolism in the body, allowing for the rapid generation and identification of metabolites without the complexities of an in vivo system.
Step-by-Step Protocol:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, combine 100 µL of 0.5 M potassium phosphate buffer (pH 7.4), distilled water, and 50 µL of thawed HLM suspension (typically 20 mg/mL protein concentration).
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
-
Initiation of Reaction:
-
Add 10 µL of the SC substrate (e.g., 100 µM APP-CHMINACA or MDMB-CHMICA dissolved in methanol) to the pre-warmed HLM mixture.
-
Immediately add 50 µL of an NADPH-regenerating system (Solution A: containing NADP+, glucose-6-phosphate, and MgCl₂; Solution B: containing glucose-6-phosphate dehydrogenase). The final substrate concentration should be around 1 µM.
-
Causality Note: NADPH is a required cofactor for CYP450 enzyme activity. A regenerating system ensures a constant supply of NADPH throughout the incubation, allowing the enzymatic reactions to proceed efficiently.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a set time, typically 60 minutes. Time-course experiments (e.g., 0, 15, 30, 60, 120 min) can be performed to observe the rate of metabolite formation.[7]
-
-
Termination of Reaction:
-
Quench the reaction by adding an equal volume (e.g., 500 µL) of ice-cold acetonitrile. This precipitates the proteins and stops all enzymatic activity.
-
-
Sample Processing:
-
Vortex the tube vigorously and centrifuge at >10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dry residue in a suitable mobile phase (e.g., 100 µL of 50:50 methanol:water) for LC-MS/MS analysis.
-
-
Controls (Self-Validation):
-
Negative Control 1 (No HLM): Perform an incubation without HLM to check for non-enzymatic degradation of the substrate.
-
Negative Control 2 (No NADPH): Perform an incubation without the NADPH-regenerating system. Metabolites that still form are not CYP-mediated. This helps distinguish between CYP and other enzymatic pathways (like esterase activity).
-
Positive Control: Incubate a known CYP substrate (e.g., testosterone for CYP3A4) to confirm the metabolic competency of the HLM batch.
-
B. Workflow: Metabolite Identification by LC-HR-MS/MS
Liquid Chromatography coupled with high-resolution tandem mass spectrometry (LC-HR-MS/MS), such as Q-TOF or Orbitrap systems, is the definitive technique for elucidating unknown metabolite structures.[3]
Toxicological and Pharmacological Implications
The metabolic profile of an SC can significantly alter its pharmacological activity and toxicity.
-
Activity of Metabolites: Unlike many drugs where metabolism leads to inactivation, the metabolites of SCs can retain significant affinity for cannabinoid receptors (CB1 and CB2) and may act as agonists themselves, contributing to the overall duration and intensity of the toxic effects.
-
Detoxification vs. Bioactivation: For ester-containing SCs like MDMB-CHMICA, hydrolysis of the parent compound can dramatically reduce its potency. Studies on similar compounds have shown that the full agonist character of the parent methyl ester can change to a weak inverse agonist/antagonist profile after hydrolysis to the carboxylic acid metabolite. This makes ester hydrolysis a critical detoxification step. The relative speed of hydrolysis versus hydroxylation can therefore be a key determinant of the compound's overall toxicity profile.
Conclusion
The comparative metabolism of APP-CHMINACA and MDMB-CHMICA serves as a compelling case study in how minor structural modifications can lead to major differences in biotransformation. The primary metabolic divergence is initiated by two distinct hydrolytic enzymes acting on different functional groups: amidases on the terminal amide of APP-CHMINACA and carboxylesterases on the methyl ester of MDMB-CHMICA. Following this initial split, both pathways converge on a common route of oxidative metabolism, driven primarily by CYP450 enzymes, which adds hydroxyl groups to various positions on the molecules.
For researchers in toxicology and drug development, these findings underscore the necessity of a structure-driven approach to predicting metabolic pathways. The identification of both hydrolysis products and specific hydroxylated metabolites as key biomarkers is essential for developing robust, reliable, and specific analytical methods to confirm the intake of these potent synthetic cannabinoids.
References
-
Castrignanò, E., et al. (2022). Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review. Toxics. Available at: [Link]
-
Kneisel, S., et al. (2015). Metabolism and urine analysis of the new synthetic cannabinoid MDMB-CHMICA. Forensic Science International. Available at: [Link]
-
Fabregat-Safont, D., et al. (2024). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. Forensic Toxicology. Available at: [Link]
-
Krotulski, A.J., et al. (2020). Retrospective Identification of Synthetic Cannabinoids in Forensic Toxicology Casework using Archived High Resolution Mass Spectrometry Data. National Institute of Justice. Available at: [Link]
-
Fabregat-Safont, D., et al. (2024). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. ResearchGate. Available at: [Link]
-
Stothard, A. & Bassman, J. (2025). Semi-Synthetic Cannabinoids: An Emerging NPS Overview and Case Study on In-Vitro Metabolism. Center for Forensic Science Research and Education. Available at: [Link]
-
Mogler, L., et al. (2022). Going deeper into the toxicokinetics of synthetic cannabinoids: in vitro contribution of human carboxylesterases. Archives of Toxicology. Available at: [Link]
-
Frontiers in Pharmacology. (n.d.). The Role of Cannabinoids and the Endocannabinoid System in Anti-Cancer Therapy. Frontiers. Available at: [Link]
-
Tai, S., & Fantegrossi, W. E. (2017). Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites. Current Topics in Behavioral Neurosciences. Available at: [Link]
-
Qian, S., et al. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences. Available at: [Link]
-
Castrignanò, E., et al. (2016). In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA. Drug Testing and Analysis. Available at: [Link]
-
Namera, A., et al. (2021). Pharmacological and Toxicological Effects of Phytocannabinoids and Recreational Synthetic Cannabinoids: Increasing Risk of Public Health. Toxics. Available at: [Link]
-
Guengerich, F. P. (2008). Cytochrome P450s and other enzymes in drug metabolism and toxicity. The AAPS Journal. Available at: [Link]
-
Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy. Available at: [Link]
-
The Pharmacist Academy. (2021). CYP450 Enzymes Drug Interactions MADE EASY in 5 MINS. YouTube. Available at: [Link]
-
Fabregat-Safont, D., et al. (2024). Metabolic reactions identified for APP-CHMINACA by two different metabolic routes. ResearchGate. Available at: [Link]
-
Cannaert, A., et al. (2021). Synthetic cannabinoids are substrates and inhibitors of multiple drug-metabolizing enzymes. Archives of Toxicology. Available at: [Link]
-
Wikipedia. (n.d.). MDMB-CHMICA. Wikipedia. Available at: [Link]
-
Dong, H., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Molecules. Available at: [Link]
-
Logan, B. K., et al. (2017). Metabolism and toxicological analysis of synthetic cannabinoids in biological fluids and tissues. University of St Andrews Research Portal. Available at: [Link]
-
Chimalakonda, K. C., et al. (2012). Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice. Drug Metabolism and Disposition. Available at: [Link]
-
Wagmann, L., et al. (2019). In vitro metabolic profiling of the synthetic cannabinoid PX-1, PX-2, PX-3 and a comparison of their clearance rates in human liver microsomes. The Research Repository @ WVU. Available at: [Link]
-
Argikar, U. A., et al. (2018). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Drug Metabolism and Disposition. Available at: [Link]
-
Ahn, K., et al. (2009). Chemical Probes of Endocannabinoid Metabolism. Chemical Reviews. Available at: [Link]
-
ResearchGate. (n.d.). Metabolic pathways, precursor ions (m/z) and ESI fragmentation patterns of MDMB-CHMICA and in vitro observed metabolites. ResearchGate. Available at: [Link]
-
Fabregat-Safont, D., et al. (2024). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. ResearchGate. Available at: [Link]
-
Dirty Medicine. (2019). P450 Enzyme System (Inducers, Inhibitors, & Subtypes). YouTube. Available at: [Link]
-
Cannaert, A., et al. (2018). Detection of metabolites of two synthetic cannabimimetics, MDMB-FUBINACA and ADB-FUBINACA, in authentic human urine specimens by accurate mass LC–MS: a comparison of intersecting metabolic patterns. Drug Testing and Analysis. Available at: [Link]
-
Presley, B., et al. (2019). In Vitro Metabolic Profile Elucidation of Synthetic Cannabinoid APP-CHMINACA (PX-3). Journal of Analytical Toxicology. Available at: [Link]
-
Körmöczi, J., et al. (2021). Analytical Methodologies for the Characterization and Analysis of the Parent Compound and Phase I Metabolites of 4F-MDMB-BICA in. Semantic Scholar. Available at: [Link]
-
Zhang, Y., et al. (2024). Differential cannabinoid-like effects and pharmacokinetics of ADB-BICA, ADB-BINACA, ADB-4en-PINACA and MDMB-4en-PINACA in mice: A comparative study. British Journal of Pharmacology. Available at: [Link]
-
Molnár, A., et al. (2023). Focusing on the 5F-MDMB-PICA, 4F-MDMB-BICA synthetic cannabinoids and their main metabolites: a comprehensive in vitro pharmacological study. ScienceDirect. Available at: [Link]
Sources
- 1. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. CYP3A4 Mediates Oxidative Metabolism of the Synthetic Cannabinoid AKB-48 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Going deeper into the toxicokinetics of synthetic cannabinoids: in vitro contribution of human carboxylesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cytochrome P450-Mediated Oxidative Metabolism of Abused Synthetic Cannabinoids Found in K2/Spice: Identification of Novel Cannabinoid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GC-MS and LC-MS/MS for the Analysis of App-chminaca
In the ever-evolving landscape of forensic and clinical toxicology, the accurate and sensitive detection of novel psychoactive substances (NPS) is paramount. Among these, synthetic cannabinoids represent a significant challenge due to their high potency and rapid structural diversification.[1][2] App-chminaca (N-[(1S)-2-amino-2-oxo-1-(phenylmethyl)ethyl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide), a potent third-generation synthetic cannabinoid, has been implicated in numerous clinical intoxications and fatalities, necessitating robust analytical methods for its identification and quantification in various biological matrices.[3]
This guide provides an in-depth, head-to-head comparison of the two most prominent analytical techniques employed for App-chminaca analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is to move beyond a mere listing of specifications and delve into the practical nuances and causal reasoning behind methodological choices, empowering researchers, scientists, and drug development professionals to select the optimal technique for their specific analytical challenges.
Understanding the Analyte: App-chminaca
App-chminaca is an indazole carboxamide-based synthetic cannabinoid.[3] Its chemical structure confers properties that significantly influence the analytical approach.
-
Physicochemical Properties: App-chminaca is a highly lipophilic compound with good solubility in organic solvents like methanol, ethanol, and acetonitrile, but low solubility in water.[1] This characteristic is a critical consideration for developing effective sample extraction procedures from aqueous biological matrices such as blood and urine.
Core Analytical Technologies: A Brief Overview
Both GC-MS and LC-MS/MS are powerful analytical tools that combine a separation technique with mass spectrometric detection. However, the fundamental principles of separation and ionization differ significantly, leading to distinct advantages and disadvantages in the context of App-chminaca analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) separates compounds in their gaseous phase based on their volatility and interaction with a stationary phase within a capillary column. Following separation, the analytes are typically ionized using a high-energy electron beam (Electron Ionization - EI), which induces extensive fragmentation. This fragmentation pattern serves as a reproducible "fingerprint" for compound identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) separates compounds in a liquid phase based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Analytes are then ionized, commonly using "soft" ionization techniques like Electrospray Ionization (ESI), which typically preserves the molecular ion. The tandem mass spectrometry (MS/MS) capability allows for the selection of a specific precursor ion (e.g., the molecular ion of App-chminaca) and the subsequent detection of its characteristic product ions, providing an exceptionally high degree of selectivity and sensitivity.[1][6]
Head-to-Head Comparison: GC-MS vs. LC-MS/MS for App-chminaca Analysis
The choice between GC-MS and LC-MS/MS for App-chminaca analysis is not a matter of one being definitively "better" than the other; rather, it is a question of which technique is better suited for a specific application. The following table and subsequent discussion will compare these platforms across key performance parameters.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sensitivity (LOD/LOQ) | Moderate; typically in the low ng/mL range for biological samples.[7] | High; often achieving sub-ng/mL to pg/mL levels.[6][8] |
| Specificity & Selectivity | Good, based on chromatographic retention time and EI fragmentation pattern. | Excellent, due to the combination of retention time and specific precursor-to-product ion transitions (MRM). |
| Sample Preparation | Often requires extraction (LLE, SPE) and potentially derivatization for less volatile metabolites. | Versatile; can range from simple "dilute-and-shoot" or protein precipitation to more complex LLE or SPE.[9][10] |
| Matrix Effects | Generally less susceptible to ion source-related matrix effects. | Prone to ion suppression or enhancement, requiring careful method development and use of internal standards.[11] |
| Metabolite Analysis | Challenging for polar, non-volatile metabolites; often requires hydrolysis and/or derivatization. | Ideal for analyzing both the parent drug and its polar metabolites directly, crucial for urine analysis.[2][6] |
| Throughput & Run Time | Typically longer run times due to oven temperature programming. | Faster analysis times are achievable, especially with UHPLC systems.[8] |
| Cost | Lower initial instrument cost and generally less expensive consumables and maintenance. | Higher initial instrument cost and potentially higher operational expenses. |
| Robustness | Often considered a very robust and reliable workhorse instrument. | Modern instruments are highly robust, but can be more sensitive to matrix contamination. |
In-Depth Analysis of Key Parameters
Sensitivity: For the detection of App-chminaca in biological fluids, where concentrations can be exceedingly low, LC-MS/MS is the superior choice.[6] The high efficiency of ESI and the noise-reducing capability of tandem mass spectrometry allow for limits of detection (LOD) and quantification (LOQ) that are often an order of magnitude lower than those achievable with GC-MS.[11][12] This is particularly critical in clinical toxicology and driving impairment cases where low concentrations can still be pharmacologically significant.
Specificity and Selectivity: While the EI fragmentation patterns generated by GC-MS are highly reproducible and excellent for library matching, the selectivity of the analysis can be compromised by co-eluting matrix components that may share common ions. LC-MS/MS, particularly in the Multiple Reaction Monitoring (MRM) mode, offers unparalleled selectivity. By monitoring a specific precursor ion to product ion transition, chemical noise is significantly reduced, allowing for confident identification and quantification even in complex matrices.[1]
Sample Preparation: The requirement for analytes to be volatile and thermally stable is a key limitation of GC-MS. While App-chminaca itself is amenable to GC-MS analysis, its metabolites are often more polar and may require derivatization to increase their volatility and thermal stability. This adds time and potential variability to the workflow. LC-MS/MS is far more flexible, readily accommodating a wider range of compound polarities without the need for derivatization. This allows for simpler and often faster sample preparation protocols, such as protein precipitation or direct dilution, which are highly advantageous in high-throughput settings.[9][13]
Matrix Effects: This is the Achilles' heel of LC-MS/MS. Co-eluting endogenous components from the sample matrix (e.g., salts, lipids, proteins) can interfere with the ionization process in the ESI source, leading to either suppression or enhancement of the analyte signal.[11] This can significantly impact accuracy and precision. Consequently, rigorous method development, including chromatographic optimization to separate the analyte from interfering matrix components and the use of stable isotope-labeled internal standards, is essential to mitigate these effects. GC-MS is generally less prone to such matrix effects in the ion source, which can simplify method development in some cases.[14]
Metabolite Analysis: This is a critical differentiator, especially for urine analysis. Synthetic cannabinoids like App-chminaca are extensively metabolized in the body, and often, the parent compound is no longer detectable in urine a short time after consumption.[2][3] Instead, a variety of hydroxylated and glucuronidated metabolites are excreted. LC-MS/MS excels at the direct analysis of these polar and often thermally labile metabolites.[6] For GC-MS, conjugated metabolites (e.g., glucuronides) must first be cleaved through enzymatic or chemical hydrolysis before they can be analyzed, adding complexity to the procedure.[14]
Experimental Workflows and Protocols
To provide a practical context, the following sections outline typical experimental workflows for both GC-MS and LC-MS/MS analysis of App-chminaca.
GC-MS Analysis Workflow
The GC-MS workflow for App-chminaca, particularly in seized materials, emphasizes extraction and cleanup to ensure the purity of the sample injected into the instrument.
Caption: A typical GC-MS workflow for App-chminaca analysis in seized materials.
Exemplary GC-MS Protocol for Seized Material Analysis
-
Sample Preparation:
-
To 100 mg of homogenized herbal material, add 1 mL of methanol.[1]
-
Sonicate the mixture for 10 minutes and then centrifuge at 3,000 rpm for 5 minutes.[6]
-
Transfer the supernatant to a clean vial.
-
Dilute an aliquot of the supernatant in chloroform to a final concentration of approximately 3.5 mg/mL.[15]
-
-
GC-MS Instrumentation:
-
Column: HP-5 MS (30m x 0.25 mm x 0.25 µm) or equivalent.[15]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[15]
-
Oven Program: Initial temperature of 90°C for 2 min, ramp to 300°C at 14°C/min, and hold for 17 min.[15]
-
Injector: 280°C, split ratio 20:1.[15]
-
MS Parameters: Scan range of 30-550 amu.[15]
-
LC-MS/MS Analysis Workflow
The LC-MS/MS workflow for App-chminaca in biological fluids is often streamlined, prioritizing speed and high throughput while effectively managing matrix effects.
Caption: A typical LC-MS/MS workflow for App-chminaca analysis in oral fluid.
Exemplary LC-MS/MS Protocol for Oral Fluid Analysis
-
Sample Preparation:
-
To 95 µL of oral fluid in a microcentrifuge tube, add 5 µL of an internal standard solution (e.g., a stable isotope-labeled analog of App-chminaca).[9]
-
Add 200 µL of acetonitrile to precipitate proteins.[9]
-
Vortex the mixture for 1 minute, then centrifuge at 10,000 rpm for 5 minutes.[9]
-
Transfer the supernatant to an autosampler vial for injection.[9]
-
-
LC-MS/MS Instrumentation:
-
Column: A C18 or Biphenyl column (e.g., 50 mm x 3 mm x 2.6 µm).[8]
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.[8]
-
Flow Rate: 0.5 mL/min.
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
MS/MS Detection: Monitor at least two specific MRM transitions for App-chminaca and its internal standard.
-
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the analysis of App-chminaca. The optimal choice is dictated by the specific requirements of the laboratory and the analytical question at hand.
-
GC-MS is a cost-effective, robust, and highly reliable technique, particularly well-suited for the qualitative and quantitative analysis of App-chminaca in seized materials or when high sensitivity is not the primary concern. Its extensive and reproducible fragmentation patterns provide strong evidence for identification.
-
LC-MS/MS is the undisputed leader for applications requiring high sensitivity and the analysis of biological fluids. Its superior sensitivity, excellent selectivity, and its ability to directly analyze both the parent drug and its polar metabolites make it the gold standard for clinical and forensic toxicology, including urine drug testing and the analysis of blood and oral fluid samples.[11] While the initial investment is higher and method development requires careful attention to matrix effects, the quality and scope of the resulting data are unparalleled for these challenging applications.
Ultimately, the decision rests on a balance of performance needs, sample types, throughput requirements, and budget. For laboratories focused on seized drug analysis, GC-MS remains a viable and economical choice. For those engaged in toxicological analysis of biological specimens, the investment in LC-MS/MS is essential to meet the demands of sensitivity and the comprehensive metabolic profiling required for synthetic cannabinoid detection.
References
-
Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. (2022). PubMed Central. [Link]
-
Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. (2020). National Institutes of Health. [Link]
-
Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. [Link]
-
Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. (n.d.). SpringerLink. [Link]
-
Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. (2015). Journal of Analytical Toxicology. [Link]
-
Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review. (2022). PubMed Central. [Link]
-
Validation parameters measured in the analytical methods used for the identification of synthetic cannabinoids. (2022). ResearchGate. [Link]
-
Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization. (2016). PubMed Central. [Link]
-
Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market. (2020). ACS Omega. [Link]
-
N-((1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide. (n.d.). PubChem. [Link]
-
Method Development and Optimization for the Detection of Synthetic Cannabinoids in Hair using LC-MSMS. (2024). Mendeley Data. [Link]
-
Simultaneous determination of synthetic cannabinoids and their metabolites in human hair using LC-MS/MS and application to human hair. (2020). ResearchGate. [Link]
-
Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review. (2022). ResearchGate. [Link]
-
A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. (2015). ResearchGate. [Link]
-
Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid. (2016). Journal of Analytical Toxicology. [Link]
-
Evaluation and comparison of various sample preparation techniques for the analysis and quantitation of THC, synthetic cannabino. (n.d.). OpenBU. [Link]
-
APP-CHMINACA Monograph. (2015). SWGDRUG.org. [Link]
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. N-((1S)-2-Amino-2-oxo-1-(phenylmethyl)ethyl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide | C24H28N4O2 | CID 44206137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. open.bu.edu [open.bu.edu]
- 11. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academicworks.cuny.edu [academicworks.cuny.edu]
- 14. researchgate.net [researchgate.net]
- 15. swgdrug.org [swgdrug.org]
A Senior Application Scientist’s Guide to Evaluating the Selectivity of Analytical Methods for APP-CHMINACA
In the ever-evolving landscape of novel psychoactive substances (NPS), the synthetic cannabinoid APP-CHMINACA represents a significant analytical challenge for forensic and clinical toxicology laboratories.[1] As a member of the indazole carboxamide class, its structural complexity and the rapid emergence of analogues demand analytical methods of the highest selectivity to ensure accurate identification and confident reporting.[1] This guide provides an in-depth comparison of common analytical techniques, grounded in experimental data and field-proven insights, to assist researchers and drug development professionals in selecting and implementing the most appropriate methods for their specific needs.
The core of analytical selectivity is the ability of a method to measure and differentiate the target analyte, in this case, APP-CHMINACA, from every other compound in the sample.[2] For synthetic cannabinoids, the primary challenges to selectivity arise from:
-
Structural Isomers and Analogues: Clandestine labs frequently synthesize compounds with minor chemical modifications to circumvent legislation, resulting in a plethora of structurally similar molecules that can be difficult to distinguish.[3]
-
Metabolic Transformation: Like most xenobiotics, APP-CHMINACA undergoes extensive metabolism in the body.[4] Its metabolites may be present at higher concentrations than the parent drug and can cross-react with certain analytical techniques, leading to false positives or inaccurate quantification if not properly resolved.[4][5]
-
Complex Biological Matrices: Biological samples such as blood, urine, and hair contain a multitude of endogenous compounds that can interfere with the analysis, a phenomenon known as matrix effect.[6][7]
This guide will dissect the principles of selectivity for three primary analytical platforms: Immunoassays, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing a comparative framework for their application.
Immunoassays: The Broad Net for Initial Screening
Immunoassays are widely used as a preliminary screening tool due to their high throughput and low cost. Their selectivity is predicated on the specific binding of an antibody to an antigen (the target drug or its metabolite).
Causality of Experimental Choice: The goal of screening is to rapidly identify presumptive positive samples from a large batch. The trade-off for this speed is often a compromise in selectivity. The antibodies used in commercial synthetic cannabinoid immunoassays are typically designed to recognize a common structural feature shared by a class of compounds, rather than a single molecule.
Trustworthiness and Limitations: While useful for ruling out negative samples, immunoassays are prone to cross-reactivity. Because APP-CHMINACA shares core structures with other synthetic cannabinoids (e.g., AB-CHMINACA), there is a significant potential for other compounds to bind to the antibody and generate a positive result.[8] Furthermore, these assays often target metabolites, and the cross-reactivity with different metabolites can vary, making the results qualitative at best.
Key Insight: A positive result from an immunoassay is considered presumptive and must be confirmed by a more selective and specific technique.[9] They are not suitable for definitive identification or quantification due to their inherent limitations in specificity.[8]
Table 1: Performance Characteristics of Immunoassay Screening
| Parameter | Performance | Rationale |
| Principle | Antibody-Antigen Binding | Rapid detection of a class of compounds. |
| Selectivity | Low to Moderate | High potential for cross-reactivity with structurally related compounds and metabolites.[8] |
| Application | High-throughput screening | Cost-effective for analyzing large numbers of samples. |
| Confirmation | Required | Positive results are presumptive and necessitate confirmation by a more specific method like LC-MS/MS or GC-MS.[3][9] |
Gas Chromatography-Mass Spectrometry (GC-MS): A Classic Confirmatory Technique
GC-MS offers a significant step up in selectivity compared to immunoassays. It combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.
Principle of Selectivity:
-
Chromatographic Separation: Compounds are separated based on their volatility and interaction with a stationary phase within the GC column. This temporal separation resolves APP-CHMINACA from many other compounds in the mixture.
-
Mass Spectrometry Detection: After separation, the analyte is ionized (typically by electron ionization - EI), which causes it to fragment in a predictable and reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), creating a unique "chemical fingerprint" or mass spectrum for that specific compound.
Causality of Experimental Choices: The choice of a long, non-polar capillary column in GC is deliberate to maximize the separation of structurally similar, lipophilic compounds like synthetic cannabinoids.[10] The use of high-energy EI is crucial for generating a rich fragmentation pattern that provides high confidence in structural elucidation.
Trustworthiness and Limitations: GC-MS provides a high degree of confidence for qualitative identification.[10] However, some synthetic cannabinoids can be thermally labile, potentially degrading in the hot GC inlet, which can complicate analysis. Furthermore, the presence of isomers that co-elute and have similar mass spectra can still pose a challenge, though this is less common than with simpler detectors.
Experimental Protocol: GC-MS Analysis of APP-CHMINACA
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of blood or urine, add an internal standard (e.g., APP-CHMINACA-d4).
-
Add 1 mL of a basic buffer (e.g., carbonate buffer, pH 9) to facilitate extraction.
-
Add 3 mL of an organic solvent (e.g., methyl tert-butyl ether - MTBE).
-
Vortex for 5 minutes, then centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for injection.
-
-
GC-MS Instrumentation:
-
GC Column: Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min.
-
MS Transfer Line: 290°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
Visualization of GC-MS Workflow
Caption: Workflow for GC-MS analysis of APP-CHMINACA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Selectivity and Sensitivity
For the analysis of APP-CHMINACA and its metabolites in biological matrices, LC-MS/MS is widely considered the gold standard, offering unparalleled selectivity and sensitivity.[6][11]
Principle of Selectivity: LC-MS/MS utilizes three dimensions of separation to achieve its remarkable selectivity:
-
Liquid Chromatography (LC): Separates compounds based on their polarity and affinity for the column's stationary phase. This is highly effective for non-volatile and thermally labile compounds.
-
First Mass Analyzer (Q1): After ionization (typically electrospray ionization - ESI), the first quadrupole acts as a mass filter, selecting only the protonated molecule of APP-CHMINACA (the precursor ion).
-
Collision Cell (Q2): The selected precursor ion is fragmented by collision with an inert gas.
-
Second Mass Analyzer (Q3): The second quadrupole filters for specific, characteristic fragment ions (product ions).
This precursor-to-product ion transition is known as a Multiple Reaction Monitoring (MRM) experiment. Monitoring multiple MRM transitions for a single compound provides an exceptionally high degree of certainty in its identification, as it is statistically improbable for an interfering compound to have the same retention time, the same precursor ion mass, AND the same product ion masses in the same abundance ratios.
Causality of Experimental Choices: The use of reverse-phase chromatography (e.g., a C18 column) is ideal for separating moderately polar to non-polar compounds like APP-CHMINACA from the more polar components of biological matrices.[7] ESI in positive ion mode is chosen because the nitrogen atoms in the APP-CHMINACA structure are readily protonated, leading to efficient ionization and high sensitivity.
Trustworthiness and Self-Validation: The method is self-validating because the ratio of two different MRM transitions for the same compound should remain constant across calibrators and unknown samples. A significant deviation in this ion ratio is a strong indicator of an interference, immediately flagging the result for review. This internal check is a cornerstone of forensic toxicology guidelines.
Experimental Protocol: LC-MS/MS Analysis of APP-CHMINACA
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of blood or plasma, add an internal standard (e.g., APP-CHMINACA-d4).
-
Add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of mobile phase A/B (50:50) for injection.
-
-
LC-MS/MS Instrumentation:
-
LC Column: Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) or equivalent.[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 10% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Visualization of LC-MS/MS Workflow
Caption: Workflow for LC-MS/MS analysis of APP-CHMINACA.
Comparative Data: LC-MS/MS Method Parameters
The selectivity of an LC-MS/MS method is defined by its ability to resolve the target analyte from interferences and by the specificity of the chosen MRM transitions. The table below summarizes typical validation parameters reported in the literature for the analysis of APP-CHMINACA and related compounds.
Table 2: Example LC-MS/MS Validation Parameters for Synthetic Cannabinoids
| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Matrix | Reference |
| APP-CHMINACA | 405.2 | 232.1, 145.1 | ~0.1 | 0.25 - 1.0 | Blood, Urine | [1],[2] |
| AB-CHMINACA | 357.2 | 232.1, 145.1 | 0.05 | 0.1 | Urine | [12] |
| MDMB-CHMICA | 372.2 | 247.1, 145.1 | ~0.1 | 0.25 | Blood | [6] |
| 5F-MDMB-PINACA | 378.2 | 305.2, 135.1 | ~0.1 | 0.25 | Blood, Hair | [6],[7] |
Note: Specific MRM transitions and detection limits can vary based on instrumentation, sample preparation, and matrix. The protonated molecule for APP-CHMINACA is found at m/z 405.[1]
Head-to-Head Comparison of Analytical Techniques
The choice of analytical method depends on the specific question being asked. Is the goal a rapid screen of a large population, or the definitive confirmation of APP-CHMINACA in a single forensic case?
Table 3: Comparison of Selectivity in Analytical Methods for APP-CHMINACA
| Feature | Immunoassay | GC-MS | LC-MS/MS |
| Primary Principle | Antibody-Antigen Recognition | Chromatographic Separation + Mass Spectrum | Chromatographic Separation + Precursor/Product Ion Transitions |
| Selectivity | Low | High | Very High / Excellent |
| Common Interferences | Structurally related cannabinoids, metabolites.[8] | Co-eluting isomers, thermal degradation products. | Matrix effects, isobaric compounds (rarely co-elute with identical transitions).[6] |
| Metabolite Analysis | Cross-reactivity is unpredictable. | Can detect some metabolites, but may require derivatization. | Ideal for detecting and quantifying parent drug and multiple metabolites simultaneously.[1][4] |
| Confirmation Power | None (Screening only) | High (Based on retention time and fragmentation pattern) | Very High (Based on retention time and multiple, specific MRM transitions) |
| Typical Application | Initial, presumptive screening. | Confirmation, especially for volatile compounds. | "Gold Standard" for confirmation and quantification.[6] |
Senior Application Scientist's Recommendation
For a robust and defensible analytical workflow for APP-CHMINACA, a two-tiered approach is recommended, consistent with forensic toxicology best practices.
-
Initial Screening: Employ a validated immunoassay for high-throughput, presumptive screening to quickly identify negative samples. This is a cost-effective strategy for managing large caseloads.
-
Confirmation and Quantification: All presumptive positive screens must be confirmed using a fully validated LC-MS/MS method. This technique provides the necessary selectivity and sensitivity to definitively identify and quantify APP-CHMINACA and its key metabolites, distinguishing them from structural analogues and endogenous matrix components.[6] The inclusion of metabolite analysis is critical, as the parent compound may be rapidly cleared from the body, and metabolites can serve as more reliable biomarkers of consumption.[4][5]
By understanding the causality behind the selectivity of each method, laboratories can design and implement a self-validating system that ensures the highest level of scientific integrity and trustworthiness in their results.
References
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. UNODC. Retrieved from [Link]
-
Vidal, C., et al. (2022). Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review. PubMed Central. Retrieved from [Link]
-
Abouchedid, R., et al. (2021). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. PubMed Central. Retrieved from [Link]
-
Wang, Y., et al. (2023). Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. MDPI. Retrieved from [Link]
-
Giorgetti, A., et al. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. ResearchGate. Retrieved from [Link]
-
Al-Athamneh, L. N., et al. (2020). Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market. ACS Omega. Retrieved from [Link]
-
Shi, Y., et al. (2022). Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases. Forensic Science International. Retrieved from [Link]
-
Vidal, C., et al. (2022). Summary of the analytical methods for the identification of synthetic cannabinoids in biological matrices. ResearchGate. Retrieved from [Link]
-
Vikingsson, S., et al. (2013). Toxicological findings of synthetic cannabinoids in recreational users. Journal of Analytical Toxicology. Retrieved from [Link]
-
Cho, H., et al. (2020). Simultaneous determination of synthetic cannabinoids and their metabolites in human hair using LC-MS/MS and application to human hair. ResearchGate. Retrieved from [Link]
-
Hutter, M., et al. (2012). Method Development and Optimization for the Detection of Synthetic Cannabinoids in Hair using LC-MSMS. Journal of Analytical Toxicology. Retrieved from [Link]
-
Office of Justice Programs. (n.d.). Comprehensive Forensic Toxicological Analysis of Designer Drugs. Office of Justice Programs. Retrieved from [Link]
-
Sorribes-Soriano, A., et al. (2021). Validation parameters measured in the analytical methods used for the identification of synthetic cannabinoids. ResearchGate. Retrieved from [Link]
-
Kronstrand, R., et al. (2013). Toxicological Findings of Synthetic Cannabinoids in Recreational Users. Oxford Academic. Retrieved from [Link]
-
Annex Publishers. (n.d.). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Annex Publishers. Retrieved from [Link]
-
Abouchedid, R., et al. (2021). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. PubMed. Retrieved from [Link]
-
Krotulski, A. J., et al. (2019). Retrospective Identification of Synthetic Cannabinoids in Forensic Toxicology Casework using Archived High Resolution Mass Spectrometry Data. U.S. Department of Justice. Retrieved from [Link]
-
Center for Forensic Science Research and Education (CFSRE). (2024). NPS Discovery — New Drug Monograph 2024 AB-CHMINACA. CFSRE. Retrieved from [Link]
-
ELGA LabWater. (2021). Forensic Toxicological Analysis Of Cannabinoids In Blood. ELGA LabWater. Retrieved from [Link]
-
Center for Forensic Science Research & Education. (2024). Identification of ADB-5'Br-BINACA in plant material and analytical characterization using GC-MS, LC-QTOF-MS, NMR and ATR-FTIR. CFSRE. Retrieved from [Link]
-
Øiestad, E. L., et al. (2017). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. National Institutes of Health. Retrieved from [Link]
-
Carlier, J., et al. (2017). Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes. PubMed. Retrieved from [Link]
Sources
- 1. Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of New Synthetic Cannabinoid ADB-CHMINACA (MAB-CHMINACA) Metabolites in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of a UPLC-MS/MS method for quantitative analysis of 29 synthetic cannabinoids and their metabolites, such as ADB-BUTINACA and MDMB-4en-PINACA in human hair in real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ojp.gov [ojp.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academicworks.cuny.edu [academicworks.cuny.edu]
- 12. mdpi.com [mdpi.com]
A Comparative In Vitro Cardiotoxicity Assessment of Synthetic Cannabinoids: Profiling App-chminaca and its Analogs
The proliferation of novel psychoactive substances (NPS), particularly synthetic cannabinoids, presents a formidable challenge to public health and forensic toxicology. While their psychoactive effects are often the primary focus, the potential for severe cardiovascular adverse events is a growing concern.[1][2][3] This guide provides a comparative in vitro cardiotoxicity assessment of App-chminaca and other notable synthetic cannabinoids. Due to the limited direct in vitro cardiotoxicity data for App-chminaca, this analysis incorporates findings from structurally related analogs, such as AB-CHMINACA and MDMB-CHMICA, alongside more extensively studied compounds like JWH-018 and UR-144. This guide is intended for researchers, scientists, and drug development professionals to inform early-stage risk assessment and guide future research.
The Imperative for In Vitro Cardiotoxicity Screening
Cardiotoxicity is a leading cause of drug attrition during development and post-market withdrawal.[4] Therefore, early and predictive in vitro screening is paramount. The Comprehensive in vitro Proarrhythmia Assay (CiPA), a novel cardiac safety screening paradigm, emphasizes a multi-faceted approach that includes evaluation of drug effects on key cardiac ion channels and in silico modeling, ultimately verified using human stem cell-derived cardiomyocytes.[4] This integrated approach provides a more holistic understanding of a compound's proarrhythmic potential than standalone assays like the hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition test.[4]
Mechanistic Underpinnings of Cannabinoid Cardiotoxicity
The cardiotoxic effects of synthetic cannabinoids are primarily mediated through the activation of the cannabinoid 1 (CB1) receptor, which is present on cardiomyocytes.[1][5][6] Activation of the CB1 receptor can trigger a cascade of detrimental downstream effects, including:
-
Oxidative Stress and Mitochondrial Dysfunction: Increased production of reactive oxygen species (ROS) and depletion of ATP, leading to cellular damage.[1]
-
Apoptosis and Necrosis: Induction of programmed cell death and uncontrolled cell death pathways in cardiomyocytes.[1]
-
Ion Channel Modulation: Direct or indirect effects on cardiac ion channels, leading to disruptions in the cardiac action potential and increasing the risk of arrhythmias.[1][7]
The following diagram illustrates the proposed signaling pathway for synthetic cannabinoid-induced cardiotoxicity.
Caption: Proposed signaling pathway for synthetic cannabinoid-induced cardiotoxicity.
Comparative Analysis of In Vitro Cardiotoxicity Data
The following table summarizes the available in vitro cardiotoxicity data for App-chminaca's structural analog, AB-CHMINACA, and other relevant synthetic cannabinoids. It is important to note the absence of direct public data for App-chminaca necessitates this analog-based comparison.
| Cannabinoid | Cell Line | Assay | Endpoint | Result | Reference |
| AB-CHMINACA | Rat Heart (in vivo) | Histopathology | Myocardial damage | Dose-dependent congestion, hemorrhage, inflammation, and degeneration. | [8] |
| AM-2201 | H9c2 (rat cardiomyoblast) | WST-1 | Cytotoxicity (IC50) | 101.49 µM | [2] |
| LDH | Cytotoxicity (IC50) | 63.33 µM | [2] | ||
| Annexin V-FITC/PI | Apoptosis/Necrosis | Primarily necrosis at 100 µM | [2] | ||
| JWH-018 | H9c2 (rat cardiomyoblast) | - | Mitochondrial function | Deterioration of mitochondrial function | [1] |
| UR-144 | Cardiomyoblast cell line | WST-1 / LDH | Cytotoxicity | Dose-dependent cytotoxicity | [9] |
| Flow Cytometry | Apoptosis/Necrosis | Autophagic and necrotic cell death | [9] | ||
| Fluorogenic dye | Cytoplasmic Ca2+ | Increased cytoplasmic Ca2+ | [9] | ||
| MDMB-CHMICA | - | Case Reports | Cardiac Events | Associated with sudden cardiac arrest and multiple organ failure. | [10][11] |
Key Insights from the Comparative Data:
-
Cytotoxicity: Synthetic cannabinoids like AM-2201 and UR-144 demonstrate dose-dependent cytotoxicity in cardiomyocyte cell lines, with IC50 values in the micromolar range.[2][9]
-
Cell Death Pathways: The mode of cell death induced by synthetic cannabinoids appears to be compound-specific, with evidence for both apoptosis and necrosis.[1][2][9] For instance, AM-2201 primarily induced necrosis, while UR-144 was associated with both autophagy and necrosis.[2][9]
-
Mechanistic Clues: The cardiotoxicity of UR-144 has been linked to elevated cytoplasmic calcium levels.[9] In vivo studies with AB-CHMINACA, a close structural analog of App-chminaca, revealed significant dose-dependent myocardial damage, including hemorrhage and inflammation.[8]
-
High Potency Concerns: Case reports involving MDMB-CHMICA, another related compound, highlight the potential for severe adverse events, including sudden cardiac death, even at low concentrations.[10][11]
Experimental Protocols for In Vitro Cardiotoxicity Assessment
To ensure scientific rigor and reproducibility, standardized protocols are essential. The following sections detail common in vitro assays for assessing cardiotoxicity.
Cardiomyocyte Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cardiomyocytes (e.g., H9c2 or human iPSC-derived cardiomyocytes) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test cannabinoid in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cardiotoxic agent).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT-based cardiomyocyte viability assay.
Apoptosis/Necrosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture cardiomyocytes in 6-well plates and treat with the test cannabinoid for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caption: Workflow for the Annexin V/PI apoptosis and necrosis assay.
hERG Potassium Channel Assay (Patch-Clamp Electrophysiology)
This "gold standard" assay directly measures the effect of a compound on the hERG channel current.
Protocol:
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.[14][15]
-
Compound Application: Perfuse the cells with a control solution, followed by increasing concentrations of the test cannabinoid.
-
Data Acquisition and Analysis: Record the hERG current at each concentration and calculate the percentage of inhibition relative to the control. Determine the IC50 value.
Conclusion and Future Directions
The available in vitro data, primarily from analogs, suggests that App-chminaca and related synthetic cannabinoids pose a significant risk of cardiotoxicity. The mechanisms likely involve CB1 receptor activation, leading to cytotoxicity, apoptosis, and potentially life-threatening arrhythmias through ion channel modulation.
There is a critical need for direct in vitro cardiotoxicity studies on App-chminaca to accurately quantify its risk profile. Future research should focus on:
-
Comprehensive In Vitro Proarrhythmia Assessment (CiPA): Employing the full suite of CiPA assays to evaluate the effects of App-chminaca on multiple cardiac ion channels and its integrated effect on the cardiomyocyte action potential.
-
High-Throughput Screening: Utilizing human iPSC-derived cardiomyocytes in high-content imaging and multi-electrode array systems to screen for a wider range of cardiotoxic effects.
-
Metabolite Toxicity: Investigating the cardiotoxicity of App-chminaca's metabolites, as these may also contribute to adverse cardiovascular events.[16]
By employing these advanced in vitro models, the scientific community can better understand and mitigate the cardiac risks associated with the ever-evolving landscape of synthetic cannabinoids.
References
-
Botrè, F., et al. (2024). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. Forensic Toxicology. [Link]
-
Canna, G., et al. (2021). Synthetic Cannabinoids and Cathinones Cardiotoxicity: Facts and Perspectives. Current Neuropharmacology. [Link]
- Mousa, A. A., et al. (2021). Acute Toxic Effects of AB-CHMINACA on Lung, Heart and Liver: An Experimental Pilot Study. Ain Shams Journal of Forensic Medicine and Clinical Toxicology.
-
Creative Bioarray. (n.d.). In Vitro Cardiotoxicity. Retrieved from [Link]
- Nişikli, E., Akar, M. Ç., & Özhan, G. (2019). The assessment of in vitro cardiotoxic potentials for synthetic cannabinoid, AM-2201. Istanbul Journal of Pharmacy.
-
Al-Ghanem, M. H., et al. (2022). Acute and subacute cardiovascular effects of synthetic cannabinoid JWH-018 in rat. BMC Pharmacology and Toxicology. [Link]
-
Kurokawa, Y., et al. (2020). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. International Journal of Molecular Sciences. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Adamowicz, P., et al. (2016). Reply to 'Sudden Cardiac Death Following Use of the Synthetic Cannabinoid MDMB-CHMICA'. Journal of Analytical Toxicology. [Link]
-
Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
-
Jayaraman, S. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. [Link]
-
Canna, G., et al. (2021). Synthetic Cannabinoids and Cathinones Cardiotoxicity: Facts and Perspectives. Current Neuropharmacology. [Link]
- Tse, R., et al. (2023). 4F-MDMB-BICA toxicity: a fatal case and literature review of synthetic cannabinoid fatalities.
-
NC3Rs. (n.d.). Using human pluripotent stem cell-derived cardiomyocytes to test drug cardiac toxicity. Retrieved from [Link]
-
Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved from [Link]
-
ResearchGate. (n.d.). CM promotes apoptosis in Ca9-22 cells. (A) Flow cytometry assay using... Retrieved from [Link]
-
Shi, M., et al. (2020). Evaluation of in vitro models of stem cell-derived cardiomyocytes to screen for potential cardiotoxicity of chemicals. Toxicology in Vitro. [Link]
-
Adamowicz, P., et al. (2016). Fatal intoxication with synthetic cannabinoid MDMB-CHMICA. Forensic Science International. [Link]
-
ResearchGate. (n.d.). UR-144, Synthetic Cannabinoid Receptor Agonist, Induced Cardiomyoblast Toxicity Mechanism Comprises Cytoplasmic Ca 2+ and DAPK1 Related Autophagy And Necrosis. Retrieved from [Link]
-
Kudo, K., et al. (2017). AB-CHMINACA-induced sudden death from non-cardiogenic pulmonary edema. Forensic Toxicology. [Link]
-
Metrion Biosciences. (n.d.). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]
-
ResearchGate. (n.d.). MTT assay cell viability, the cardiomyocytes were incubated with... Retrieved from [Link]
-
Sophion Bioscience. (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. Retrieved from [Link]
- Westin, A. A., et al. (2016). Sudden cardiac death following use of the synthetic cannabinoid MDMB-CHMICA. Journal of Analytical Toxicology.
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Botrè, F., et al. (2024). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. Forensic Toxicology. [Link]
-
Wiley, J. L., et al. (2018). Atypical Pharmacodynamic Properties and Metabolic Profile of the Abused Synthetic Cannabinoid AB-PINACA: Potential Contribution to Pronounced Adverse Effects Relative to Δ9-THC. Frontiers in Pharmacology. [Link]
-
Canna, G., et al. (2021). Synthetic Cannabinoids and Cathinones Cardiotoxicity: Facts and Perspectives. Current Neuropharmacology. [Link]
-
Protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]
- Millard, D., & Stas, M. (2018). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Methods in Molecular Biology.
-
ResearchGate. (n.d.). Cardiotoxicity associated with the synthetic cannabinoid, K9, with laboratory confirmation. Retrieved from [Link]
-
Al-Abri, S., et al. (2023). Synthetic Cannabinoids-Related Cardiovascular Emergencies: A Review of the Literature. Cureus. [Link]
- University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry.
-
ResearchGate. (n.d.). Use of human induced pluripotent stem cell–derived cardiomyocytes to assess drug cardiotoxicity. Retrieved from [Link]
-
De-Giorgio, F., et al. (2022). Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review. Toxics. [Link]
-
ResearchGate. (n.d.). Detection and characterization of the new synthetic cannabinoid APP‐BINACA in forensic casework. Retrieved from [Link]
Sources
- 1. sfera.unife.it [sfera.unife.it]
- 2. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthetic Cannabinoids and Cathinones Cardiotoxicity: Facts and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute and subacute cardiovascular effects of synthetic cannabinoid JWH-018 in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reply to ‘Sudden Cardiac Death Following Use of the Synthetic Cannabinoid MDMB-CHMICA’ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatal intoxication with synthetic cannabinoid MDMB-CHMICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 16. Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Pharmacological Maze: A Comparative Guide to APP-CHMINACA and Its Metabolites for Researchers
In the rapidly evolving landscape of synthetic cannabinoid research, a thorough understanding of not only the parent compounds but also their metabolic progeny is paramount for accurate toxicological assessment, forensic analysis, and the development of potential therapeutic interventions. This guide provides an in-depth pharmacological characterization of the potent synthetic cannabinoid APP-CHMINACA, comparing its activity with that of its principal metabolites. We will delve into the metabolic pathways, compare receptor binding affinities and functional activities, and provide detailed experimental protocols to empower researchers in this critical field.
The Metabolic Journey of APP-CHMINACA: From Parent Compound to Active Derivatives
APP-CHMINACA, an indazole-3-carboxamide synthetic cannabinoid, is known for its high potency at the cannabinoid receptors CB1 and CB2.[1] Upon entering the body, it undergoes extensive phase I metabolism, primarily through two key enzymatic pathways.[1][2]
The predominant metabolic route involves the hydrolysis of the terminal amide group of the aminophenylpropanamide moiety, leading to the formation of a carboxylic acid metabolite.[1][2][3] This initial step is often followed by hydroxylation at various positions on the cyclohexylmethyl (CHM) ring .[1][2][3] A secondary, less prominent pathway involves direct hydroxylation of the parent compound without prior amide hydrolysis.[1][2]
These metabolic transformations result in a suite of derivatives, with the amide hydrolysis product and its subsequent hydroxylated forms being the most abundant and, therefore, the most relevant for pharmacological and toxicological studies.[1][2] Understanding this metabolic cascade is the first step in appreciating the complex in vivo activity profile of APP-CHMINACA.
Caption: Metabolic pathways of APP-CHMINACA.
Comparative Pharmacodynamics: Unmasking the Activity of Parent vs. Metabolite
A critical question for researchers is whether the metabolites of APP-CHMINACA retain significant pharmacological activity. While comprehensive quantitative data for all metabolites remains an area of active investigation, the available information on the parent compound provides a crucial benchmark.
Receptor Binding Affinity
Receptor binding assays are fundamental in determining the affinity of a compound for its target. For cannabinoid receptors, this is typically quantified by the inhibition constant (Ki), with a lower Ki value indicating higher binding affinity. APP-CHMINACA itself demonstrates high affinity for both CB1 and CB2 receptors.
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
| APP-CHMINACA | 9.81 | 4.39 |
Data sourced from Camuto et al. (2024).[1]
While specific Ki values for the primary metabolites of APP-CHMINACA are not yet widely published, studies on analogous synthetic cannabinoids suggest that metabolic transformations can significantly alter receptor affinity. For instance, the metabolites of some synthetic cannabinoids have been shown to retain considerable affinity for cannabinoid receptors. Therefore, it is plausible that the hydrolyzed and hydroxylated metabolites of APP-CHMINACA also interact with CB1 and CB2 receptors, potentially contributing to the overall pharmacological and toxicological profile.
Functional Activity & Potency
Beyond binding, functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist, and to quantify its potency (EC50) and efficacy (Emax). APP-CHMINACA is a potent full agonist at both CB1 and CB2 receptors.
| Compound | Assay | Receptor | EC50 (nM) | Efficacy |
| APP-CHMINACA (S-enantiomer) | G-Protein Activation | CB1 | S/R ratio = 0.0074 | Full Agonist |
Data indicates the (S)-enantiomer is significantly more potent than the (R)-enantiomer.[1]
The functional activity of APP-CHMINACA's metabolites is a critical area for further research. The structural changes resulting from hydrolysis and hydroxylation can lead to a range of outcomes, from retained or even enhanced agonism to a significant reduction in efficacy. Understanding these functional consequences is key to predicting the in vivo effects of the parent compound.
Essential Experimental Methodologies: A Guide for the Bench
To facilitate further research in this area, we provide detailed, step-by-step protocols for key in vitro assays used to characterize cannabinoid receptor ligands. The causality behind these experimental choices is highlighted to provide a deeper understanding of the methodology.
In Vitro Metabolism Assay
Objective: To generate and identify the primary metabolites of APP-CHMINACA using liver microsomes.
Rationale: Human liver microsomes (HLMs) contain a rich complement of cytochrome P450 enzymes responsible for phase I metabolism, providing an in vitro system that closely mimics hepatic metabolism.
Protocol:
-
Preparation: Prepare a reaction mixture containing phosphate buffer (0.1 M, pH 7.4), magnesium chloride (3.3 mM), and a NADP-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase).
-
Incubation: Add human liver microsomes (0.5 mg/mL protein concentration) to the reaction mixture. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding APP-CHMINACA (final concentration of 10 µM).
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile to each aliquot. This precipitates the proteins and halts enzymatic activity.
-
Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the parent compound and its metabolites.
Caption: In Vitro Metabolism Experimental Workflow.
GTPγS Binding Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of a compound to activate G-protein signaling via CB1 or CB2 receptors.
Rationale: This functional assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by an agonist. The accumulation of [35S]GTPγS is directly proportional to the level of G-protein activation.
Protocol:
-
Membrane Preparation: Use cell membranes prepared from cell lines stably expressing the human CB1 or CB2 receptor.
-
Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 mM DTT.
-
Reaction Setup: In a 96-well plate, add the cell membranes, various concentrations of the test compound (APP-CHMINACA or its metabolites), and GDP (to ensure G-proteins are in their inactive state).
-
Initiation: Add [35S]GTPγS to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination: Stop the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding of [35S]GTPγS against the logarithm of the agonist concentration to determine EC50 and Emax values.
Caption: GTPγS Binding Assay Workflow.
Discussion and Future Directions
The current body of research clearly establishes APP-CHMINACA as a highly potent synthetic cannabinoid. Its metabolism gives rise to a series of derivatives, primarily through amide hydrolysis and hydroxylation. While the pharmacological data for these metabolites is still emerging, the potential for them to retain biological activity is a significant consideration for both clinical and forensic toxicologists.
Future research should prioritize the synthesis and purification of the major metabolites of APP-CHMINACA to enable comprehensive pharmacological characterization. Direct comparative studies of the binding affinities and functional activities of the parent compound and its metabolites at CB1 and CB2 receptors are crucial. Furthermore, investigating downstream signaling pathways, such as β-arrestin recruitment, will provide a more complete picture of their pharmacological profiles and could reveal potential for biased agonism.
This guide serves as a foundational resource for researchers investigating APP-CHMINACA and its metabolites. By combining a thorough understanding of its metabolic fate with robust pharmacological assays, the scientific community can better address the challenges posed by the continued emergence of novel synthetic cannabinoids.
References
-
Camuto, C., De-Giorgio, F., Corli, G., et al. (2024). Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models. Forensic Toxicology. Available at: [Link]
-
Presley, B. C., et al. (2020). In Vitro Metabolic Profile Elucidation of Synthetic Cannabinoid APP-CHMINACA (PX-3). Journal of Analytical Toxicology, 44(8), 858–866. Available at: [Link]
-
Cannaert, A., et al. (2017). Activity-Based Detection of Consumption of Synthetic Cannabinoids in Authentic Urine Samples Using a Stable Cannabinoid Reporter System. Analytical Chemistry, 89(17), 9527–9536. Available at: [Link]
-
Castaneto, M. S., et al. (2015). In Vitro Metabolite Profiling of ADB-FUBINACA, A New Synthetic Cannabinoid. The AAPS Journal, 17(1), 114-123. Available at: [Link]
Sources
- 1. Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic profiling of the synthetic cannabinoid APP-CHMINACA (PX-3) as studied by in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of AB-CHMINACA for Research Professionals
As a Senior Application Scientist, I understand that meticulous research is built on a foundation of safety and regulatory compliance. The synthetic cannabinoid receptor agonist, AB-CHMINACA, is a potent tool in forensic and toxicological research, but its classification as a U.S. Schedule I controlled substance and its inherent toxicological risks necessitate a rigorous and well-documented disposal plan.[1][2] This guide provides the essential, field-proven procedures for the safe handling, decontamination, and disposal of AB-CHMINACA, ensuring the protection of laboratory personnel and the environment, while maintaining strict regulatory adherence.
Core Principles: Hazard Assessment and Regulatory Landscape
Proper disposal is not merely a final step but an integral part of the experimental lifecycle. The strategy for AB-CHMINACA is dictated by two overlapping regulatory frameworks: the Drug Enforcement Administration (DEA) regulations for controlled substances and the Environmental Protection Agency (EPA) standards for hazardous waste.
-
Toxicological Profile : AB-CHMINACA is a potent CB1 receptor agonist, significantly more potent than Δ9-THC.[2][3] Safety Data Sheets (SDS) classify it as toxic if swallowed, inhaled, or in contact with skin, with target organ damage to the central nervous system and eyes.[4] Animal studies have also indicated potential for liver and kidney damage.[5] Therefore, all waste containing AB-CHMINACA must be treated as hazardous.
-
Regulatory Mandate : As a Schedule I controlled substance, all researchers must be registered with the DEA to possess and use AB-CHMINACA.[6] Its disposal is governed by 21 CFR Part 1317, which mandates that the substance be rendered "non-retrievable."[7][8] The primary and most secure method for achieving this is through a DEA-registered reverse distributor.[8]
Personnel Safety: The First Line of Defense
Before handling AB-CHMINACA in any form—pure compound, solutions, or waste—a thorough understanding of the required Personal Protective Equipment (PPE) is mandatory.
-
Primary Engineering Controls : All manipulations of solid AB-CHMINACA or its volatile solutions should be performed within a certified chemical fume hood or a powder containment hood to prevent inhalation.
-
Personal Protective Equipment (PPE) : A standard PPE ensemble for handling AB-CHMINACA includes:
-
Gloves : Nitrile gloves are required. Given the toxicity upon dermal contact, double-gloving is recommended.
-
Eye Protection : Chemical splash goggles or a full-face shield.
-
Lab Coat : A fully buttoned lab coat, preferably with elastic cuffs.
-
Respiratory Protection : For operations with a high risk of aerosolization outside of a fume hood, a NIOSH-approved respirator may be necessary.[9]
-
Waste Segregation and Management
Effective disposal begins with meticulous segregation at the point of generation. Never mix hazardous waste with general laboratory trash.[10] AB-CHMINACA waste should be categorized into three primary streams:
-
Pure Compound & Concentrated Solutions : Unused, expired, or surplus solid AB-CHMINACA and any concentrated stock solutions.
-
Dilute Liquid Waste : Aqueous or solvent-based solutions containing trace amounts of AB-CHMINACA (e.g., from rinsing).
-
Contaminated Solid Waste : Labware (pipette tips, vials, tubes), PPE, and spill cleanup materials that have come into contact with the compound.
The cardinal rule for all hazardous waste is to keep containers clearly labeled and closed except when adding waste.[10][11]
The following diagram illustrates the logical flow for managing different AB-CHMINACA waste streams in compliance with DEA and hazardous waste regulations.
Caption: Decision workflow for the segregation and disposal of AB-CHMINACA waste.
Step-by-Step Disposal and Decontamination Protocols
This is the mandatory procedure for disposing of the pure compound and any materials that would be considered part of the DEA-controlled substance inventory.
-
Segregation : Isolate all expired, surplus, or unwanted AB-CHMINACA (solid or stock solutions) from active inventory.
-
Inventory : Conduct a precise inventory of the controlled substances designated for disposal. This information is required for regulatory documentation.
-
Contact Reverse Distributor : Engage a DEA-registered reverse distributor. These are specialized entities authorized to receive and destroy controlled substances.[8] A list can be obtained from your institution's Environmental Health & Safety (EHS) office or the DEA Diversion Control Division website.
-
Documentation : Complete the necessary paperwork as required by the reverse distributor. For Schedule I substances, this process will be meticulously documented, often involving a DEA Form 41, to maintain a clear chain of custody.[12]
-
Packaging and Transfer : Package the materials for shipment or pickup exactly as instructed by the reverse distributor. Maintain copies of all transfer records for a minimum of two years (though institutional policies may require longer).[12]
Given its resinous nature and solubility profile, a multi-step cleaning process is required to ensure complete removal of AB-CHMINACA from laboratory surfaces and non-disposable glassware.[13]
-
Initial Rinse (Organic Solvent) : Rinse the contaminated item three times with a suitable organic solvent in which AB-CHMINACA is soluble, such as ethanol or methanol. Methanol has proven effective for removing cannabinoid residues.[14] Collect all rinsate as hazardous liquid waste.
-
Detergent Wash : Wash the item with a warm (50-60°C) solution of a laboratory-grade alkaline detergent.[13] Use mechanical scrubbing or sonication to dislodge any remaining residues.
-
Final Rinse : Rinse thoroughly with hot tap water, followed by a final rinse with deionized water.
-
Verification (Optional) : For critical applications, a final rinse with a clean solvent can be collected and analyzed by an appropriate method (e.g., LC-MS) to verify the absence of residual compound.
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate and Alert : Alert all personnel in the immediate area and evacuate if the spill is large or involves a volatile solvent.
-
Don PPE : Before re-entering the area, don the full PPE described in Section 2.
-
Containment : For liquid spills, cover with an absorbent material such as a chemical spill pad, sand, or diatomite.[9] Do not use reactive materials.
-
Cleanup : Carefully collect all contaminated absorbent materials using non-sparking tools and place them into a designated hazardous waste container.
-
Decontaminate : Clean the spill area using the decontamination procedure outlined in Protocol 2.
-
Disposal : Seal and label the container of spill cleanup debris as hazardous waste and manage it for disposal through your institution's EHS office.[9]
Summary of Waste Management
The following table provides a quick-reference summary for the handling and disposal of different AB-CHMINACA waste streams.
| Waste Type | Container Requirements | Disposal Pathway |
| Pure Solid AB-CHMINACA | Original, tightly sealed manufacturer's vial or a clearly labeled hazardous waste vial. | Secure storage in a DEA-approved safe/cabinet. Dispose of via a DEA-registered reverse distributor.[8] |
| Concentrated Stock Solutions | Sealable, chemically compatible container (e.g., amber glass) with a screw cap. | Secure storage in a DEA-approved safe/cabinet. Dispose of via a DEA-registered reverse distributor. |
| Dilute Liquid Waste (Rinsate) | Sealable, chemically compatible hazardous waste container (e.g., HDPE or glass). Must be labeled with all chemical constituents. | Collection by institutional Environmental Health & Safety (EHS) for disposal as hazardous chemical waste. |
| Contaminated Solid Waste | Labeled hazardous waste bag (for PPE, absorbents) or a designated sharps container (for needles, vials). | Collection by institutional EHS for disposal as hazardous solid waste, typically via incineration.[11] |
By integrating these protocols into your laboratory's standard operating procedures, you build a self-validating system of safety and compliance. This not only protects your team and your research integrity but also solidifies your laboratory's reputation as a trusted, responsible scientific entity.
References
-
EMCDDA-Europol. (n.d.). AB-CHMINACA Joint Report. European Monitoring Centre for Drugs and Drug Addiction. Retrieved from [Link]
-
Mohammad, S.A., Mousa, R.E.A., Gebril, S.M., et al. (2023). Toxic effects of AB-CHMINACA on liver and kidney and detection of its blood level in adult male mice. Forensic Toxicology. Retrieved from [Link]
-
DEA Diversion Control Division. (n.d.). Drug Disposal Information. U.S. Drug Enforcement Administration. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (2024). Guidelines for the Dismantling of Clandestine Laboratories. Retrieved from [Link]
-
Wiley, J. L., et al. (2015). AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
Szabo-Scandic. (2022). Safety Data Sheet: AB-CHMINACA metabolite M1A. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). 21 CFR Part 1317 -- Disposal. Retrieved from [Link]
-
DEA Diversion Control Division. (2022). Researcher's Manual. U.S. Drug Enforcement Administration. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Kansas State University. (n.d.). Use and Disposal of Controlled Substances Used for Research. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
- De Saeger, S., et al. (2016). Evidence based decontamination protocols for the removal of external Δ9-tetrahydrocannabinol (THC) from contaminated hair. Forensic Science International. (Note: Abstract available via ResearchGate, full text may require subscription).
-
Emory University. (2024). Proper Destruction of Controlled Substances (C/S) and Dangerous Drugs (D/D). Retrieved from [Link]
-
NPS Discovery. (2024). New Drug Monograph: AB-CHMINACA. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. drugsandalcohol.ie [drugsandalcohol.ie]
- 3. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Toxic effects of AB-CHMINACA on liver and kidney and detection of its blood level in adult male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 7. eCFR :: 21 CFR Part 1317 -- Disposal [ecfr.gov]
- 8. rcra.emory.edu [rcra.emory.edu]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. vumc.org [vumc.org]
- 12. k-state.edu [k-state.edu]
- 13. samboi.kr [samboi.kr]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling App-chminaca
A Foreword on Safety and Responsibility: This document provides essential safety guidelines for handling App-chminaca (also known as PX 3) in a controlled laboratory setting. App-chminaca is a potent synthetic cannabinoid; its physiological and toxicological properties are not fully characterized, demanding a cautious and proactive approach to safety.[1] This guide is intended for drug development professionals, researchers, and scientists. Adherence to these protocols is critical to mitigate risks of accidental exposure.
Hazard Identification: Understanding the Risk
App-chminaca is a potent compound intended for research and forensic applications only.[1][2] Due to its classification as a synthetic cannabinoid, it must be treated as a highly hazardous substance. The primary risks stem from its pharmacological potency; even minute quantities can elicit significant physiological effects.
A Safety Data Sheet (SDS) for a mixture containing App-chminaca identifies the following hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[3]
-
Organ Toxicity: May cause damage to the central nervous system and visual organs.[3]
-
Irritation: Causes serious eye irritation and may cause an allergic skin reaction.[3]
Given these risks, all handling procedures must be designed to prevent any direct contact, inhalation, or ingestion. In the pharmaceutical industry, such compounds are categorized into Occupational Exposure Bands (OEB), with higher numbers indicating greater potency and requiring stricter controls.[4] While a specific OEB for App-chminaca has not been established, it is prudent to handle it under conditions suitable for high-potency compounds (OEB 4/5), which necessitates the use of engineering controls and a robust personal protective equipment (PPE) strategy.[4][5]
The Hierarchy of Controls: Your First Line of Defense
Before detailing PPE, it is crucial to understand that PPE is the last line of defense. A comprehensive safety program relies on the hierarchy of controls, which prioritizes risk mitigation strategies.
Caption: The Hierarchy of Controls prioritizes safety measures.
Engineering Controls are Mandatory: All work involving App-chminaca powder (e.g., weighing, preparing stock solutions) must be performed within a certified chemical fume hood, a glovebox isolator, or a similar ventilated containment enclosure.[4][6][7] This is non-negotiable and serves to contain aerosolized particles at the source.
Core PPE Requirements for Handling App-chminaca
The selection of PPE must be tailored to the specific task. The following table outlines the minimum required PPE for common laboratory operations involving App-chminaca.
| Task | Hand Protection | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Handling Vials/Storage | Single pair of nitrile gloves | Safety glasses with side shields | Not required (if container is sealed) | Lab coat |
| Weighing Powder | Double-gloved (nitrile) | Chemical splash goggles and face shield | PAPR or N100/P100 elastomeric half-mask respirator | Disposable gown (poly-coated), disposable sleeve covers |
| Preparing Solutions | Double-gloved (nitrile) | Chemical splash goggles | Chemical cartridge respirator (if outside fume hood) | Disposable gown (poly-coated) |
| Spill Cleanup | Double-gloved (nitrile or thicker chemical-resistant) | Chemical splash goggles and face shield | PAPR or full-face respirator with appropriate cartridges | Disposable chemical-resistant suit or apron over gown |
Hand Protection: The Critical Barrier
-
Why Double Gloving? When handling App-chminaca powder or concentrated solutions, double gloving provides redundancy. If the outer glove is breached or contaminated, the inner glove continues to offer protection while you safely remove the outer pair.
-
Glove Material: Nitrile gloves are a suitable choice for incidental contact. Ensure gloves are powder-free to prevent aerosolization of contaminants. Cuffs should be long enough to be tucked under the sleeve of the lab gown.[8]
-
Inspection and Replacement: Always inspect gloves for pinholes or tears before use. Change gloves immediately if you suspect contamination or after a maximum of two hours of use. Never reuse disposable gloves.
Eye and Face Protection: Preventing Ocular Exposure
-
Why Goggles over Glasses? App-chminaca is a fine, neat solid.[1] Standard safety glasses do not provide an adequate seal against airborne powders or chemical splashes. Chemical splash goggles that conform to the face are required.[9]
-
Face Shield: When weighing powder, a face shield worn over goggles is mandatory. This provides a secondary barrier protecting the entire face from potential splashes or aerosolized particles.
Respiratory Protection: Shielding Against Inhalation
Inhalation is a primary route of exposure for potent powders. The choice of respirator depends on the scale of the operation and the potential for aerosolization.
-
For Weighing and Handling Powder: A Powered Air-Purifying Respirator (PAPR) is highly recommended.[6] PAPRs provide a higher protection factor and are more comfortable for extended use. If a PAPR is unavailable, a properly fit-tested elastomeric half-mask or full-face respirator with N100 or P100 particulate filters is the minimum requirement.
-
For Handling Solutions: If there is any risk of aerosol generation outside of a fume hood, a respirator with combination organic vapor/P100 cartridges should be used.
Protective Clothing: Preventing Skin Contact and Cross-Contamination
-
Disposable Gowns: A disposable, solid-front, back-closing gown made of a low-linting material (e.g., polyethylene-coated spunbond) is required.[10] This provides better protection than a standard cotton lab coat and should have long sleeves with tight-fitting elastic cuffs.
-
Sleeve Covers: Disposable sleeve covers should be worn over the gown's sleeves, with the outer glove pulled over the cuff of the sleeve cover. This ensures a complete seal.
-
Dedicated PPE: All PPE used for handling App-chminaca should be considered contaminated. Do not wear it outside of the designated handling area.
Operational Plan: Donning and Doffing Procedures
Properly putting on (donning) and taking off (doffing) PPE is as important as selecting the correct equipment. Incorrect doffing can lead to self-contamination.
Caption: Procedural flow for donning and doffing PPE.
Step-by-Step Doffing Protocol (Critical for Safety):
-
Location: All doffing must occur in a designated area, ideally an anteroom, before exiting the laboratory.
-
Outer Gloves: Remove the outer pair of gloves first. Peel them off so they turn inside-out, trapping any contamination. Dispose of them in a designated hazardous waste container.[8]
-
Gown and Sleeve Covers: Untie the gown. Roll it down from the shoulders, turning it inside-out as you go. Remove sleeve covers at the same time. Dispose of immediately.
-
Exit Handling Area: Step out of the immediate handling area.
-
Goggles and Face Shield: Remove eye and face protection from the back to the front. Place in a designated area for decontamination.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Respirator: Remove the respirator last.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[8]
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with App-chminaca are considered hazardous waste.
-
Solid Waste: All disposable PPE (gloves, gowns, sleeve covers), plastic-backed absorbent paper from the fume hood, and contaminated vials must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused stock solutions or waste from experiments should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Wipe surfaces with 70% ethanol or methanol to solubilize and remove the compound.
-
Follow with a wipe-down using a detergent solution.
-
Finish with a final water rinse.
-
-
Final Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office in accordance with local and federal regulations for controlled substances and chemical waste. Do not dispose of this material down the drain or in regular trash.
References
-
Stability of Synthetic Cannabinoids in Biological Specimens: Analysis through Liquid Chromatography Tandem Mass Spectrometry. ShareOK. Available at: [Link]
-
Handling & Processing of Potent Compounds: A Holistic Approach. IPS. Available at: [Link]
-
Managing Hazardous Drug Exposures: Information for Healthcare Settings. Centers for Disease Control and Prevention (CDC). Available at: [Link]
-
Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. ILC Dover. Available at: [Link]
-
Thermolytic Degradation of Synthetic Cannabinoids: Chemical Exposures and Pharmacological Consequences. National Institutes of Health (NIH). Available at: [Link]
-
Synthetic Cannabinoid and Mitragynine Exposure of Law Enforcement Agents During the Raid of an Illegal Laboratory — Nevada, 2014. National Institutes of Health (NIH). Available at: [Link]
-
Evidence based decontamination protocols for the removal of external Δ9-tetrahydrocannabinol (THC) from contaminated hair. ResearchGate. Available at: [Link]
-
Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. Available at: [Link]
-
Freund-Vector's Approach to Safely Processing Potent Compounds. Freund-Vector Corporation. Available at: [Link]
-
Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs... Federal Register. Available at: [Link]
-
Treatment for Synthetic Marijuana Addiction. Gateway Foundation. Available at: [Link]
-
Pharmaceutical Manufacturing PPE. 3M. Available at: [Link]
-
NIOSH Table 1,2 & 3. University of Louisville Environmental Health & Safety. Available at: [Link]
-
A fast and inexpensive procedure for the isolation of synthetic cannabinoids from 'Spice' products using a flash chromatography system. ResearchGate. Available at: [Link]
-
ADB-CHMINACA Risk Assessment. European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Available at: [Link]
-
Synthetic Cannabinoids FAQ. Illinois Department of Public Health. Available at: [Link]
-
Clinical and Public Health Challenge of Handling Synthetic Cathinone and Cannabinoid Abuse in Pediatric Care: A Narrative Review. National Institutes of Health (NIH). Available at: [Link]
-
NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. Centers for Disease Control and Prevention (CDC). Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ilcdover.com [ilcdover.com]
- 5. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. agnopharma.com [agnopharma.com]
- 8. safety.rochester.edu [safety.rochester.edu]
- 9. 3m.com [3m.com]
- 10. Synthetic Cannabinoid and Mitragynine Exposure of Law Enforcement Agents During the Raid of an Illegal Laboratory — Nevada, 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
